2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-5-4-6(2)11-9(10-5)14-7(3)8(12)13/h4,7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYICVNRPJIHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378250 | |
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433242-31-0 | |
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid, a molecule of interest in medicinal chemistry and drug development. The document details the strategic approach to its synthesis, focusing on the nucleophilic substitution reaction between 4,6-dimethylpyrimidine-2-thiol and a suitable three-carbon electrophile. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the preparation and characterization of this and structurally related compounds. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the necessary analytical techniques for the structural elucidation and purity assessment of the final product.
Introduction: The Significance of Pyrimidine Derivatives
Pyrimidine scaffolds are fundamental heterocyclic structures that form the backbone of nucleic acids and are prevalent in a vast array of biologically active molecules.[1][2] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4] The incorporation of a thioether linkage and a propionic acid moiety at the 2-position of the 4,6-dimethylpyrimidine core, as in the case of this compound, is a strategic modification aimed at modulating the compound's physicochemical properties and biological activity. The carboxylic acid group can enhance aqueous solubility and provides a handle for further chemical modifications, such as amide or ester formation, to explore structure-activity relationships (SAR).
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule, this compound, is most logically approached through a nucleophilic substitution reaction. The core of this strategy lies in the formation of a sulfur-carbon bond.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
The most direct and efficient synthetic route involves the S-alkylation of 4,6-dimethylpyrimidine-2-thiol with a 2-halopropionic acid, such as 2-bromopropionic acid. This reaction is a classic example of a Williamson ether synthesis-type reaction, adapted for a thioether linkage. The thiol, or more accurately its conjugate base, the thiolate, acts as the nucleophile, attacking the electrophilic carbon atom of the 2-halopropionic acid and displacing the halide leaving group.
Mechanistic Insights
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Deprotonation: A base is used to deprotonate the thiol group of 4,6-dimethylpyrimidine-2-thiol, forming a more potent nucleophile, the thiolate anion. The choice of base is crucial to ensure sufficient deprotonation without causing unwanted side reactions.
-
Nucleophilic Attack: The thiolate anion then attacks the carbon atom bearing the halogen in 2-bromopropionic acid. This attack occurs from the backside relative to the leaving group.
-
Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the desired carbon-sulfur bond.
Diagram 2: Reaction Mechanism
Sources
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthesis of 2-(Pyrimidin-2-ylsulfanyl)alkanoic Acids
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid and its related class of 2-(pyrimidin-2-ylsulfanyl)alkanoic acids. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies.
Introduction: The 2-(Pyrimidin-2-ylsulfanyl)alkanoic Acid Scaffold
The 2-(pyrimidin-2-ylsulfanyl)alkanoic acid scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. This structure features a central pyrimidine ring linked via a thioether bridge to an alkanoic acid side chain. The specific compound, this compound, is a member of this class. While detailed public data on this exact molecule is limited, its properties and synthesis can be expertly inferred from the well-documented behavior of its structural analogs.
This guide will use the general class to provide a robust framework, detailing the fundamental synthesis mechanism, characterization techniques, and potential functional applications. The principles and protocols described herein are directly applicable to the synthesis and study of this compound.
Core Synthesis Pathway: S-Alkylation of 2-Mercaptopyrimidines
The most reliable and widely employed method for synthesizing 2-(pyrimidin-2-ylsulfanyl)alkanoic acids is the nucleophilic substitution reaction (S-alkylation) between a 2-mercaptopyrimidine and an α-haloalkanoic acid.
Mechanistic Rationale
The reaction proceeds via a classic S_N2 mechanism. The thiol group (-SH) of the 2-mercaptopyrimidine is first deprotonated by a base to form a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic α-carbon of the α-haloalkanoic acid, displacing the halide (e.g., bromide or chloride) to form the C-S bond and yield the final product.
The choice of base is critical for efficient deprotonation without promoting side reactions. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often preferred in polar aprotic solvents like acetone or DMF, as they are strong enough to deprotonate the thiol but mild enough to avoid hydrolysis of the haloacid.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
The properties of these compounds are dictated by the combination of the aromatic pyrimidine ring, the flexible thioether linkage, and the acidic carboxylic group.
Key Physicochemical Data (Predicted & Representative)
The following table summarizes expected properties for this compound based on data from structurally similar compounds.
| Property | Predicted Value / Observation | Rationale |
| Molecular Formula | C₉H₁₂N₂O₂S | Derived from the chemical structure. |
| Molecular Weight | 212.27 g/mol | Sum of atomic weights. |
| Appearance | White to off-white crystalline solid | Typical for small organic acid compounds. |
| Melting Point | 150 - 180 °C (Estimated) | Varies based on crystal lattice energy; similar reported compounds fall in this range. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF) and aqueous base. | The carboxylic acid group imparts some polarity, but the heterocyclic core is largely nonpolar. |
| pKa | 3.5 - 4.5 (Estimated) | The electron-withdrawing nature of the pyrimidine ring slightly increases the acidity of the carboxylic acid. |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for structural confirmation.
-
¹H NMR:
-
Pyrimidine Proton: A singlet around δ 6.5-7.0 ppm is expected for the C5-H of the pyrimidine ring.
-
Methyl Protons (Pyrimidine): A sharp singlet integrating to 6H around δ 2.2-2.5 ppm.
-
Propionic CH: A quartet around δ 4.0-4.5 ppm, coupled to the CH₃ group.
-
Propionic CH₃: A doublet around δ 1.5-1.7 ppm, coupled to the CH group.
-
Carboxylic Acid OH: A broad singlet, often above δ 10 ppm, which is D₂O exchangeable.
-
-
¹³C NMR:
-
Pyrimidine Carbons: Signals typically appear in the δ 160-170 ppm range for the C2, C4, and C6 carbons, and around δ 110-120 ppm for C5.
-
Thioether-linked Carbon (C2): Often the most downfield pyrimidine signal due to bonding with sulfur.
-
Carbonyl Carbon (C=O): A distinct signal in the δ 170-175 ppm region.
-
Propionic Carbons: Signals for the CH and CH₃ groups will be observed in the aliphatic region (δ 20-50 ppm).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid dimer hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.
-
C=N and C=C Stretches: Multiple bands in the 1500-1600 cm⁻¹ region corresponding to the pyrimidine ring.
-
Detailed Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for the synthesis of a representative 2-(pyrimidin-2-ylsulfanyl)alkanoic acid.
Objective: To synthesize this compound.
Materials:
-
4,6-Dimethyl-2-mercaptopyrimidine (1.0 eq)
-
2-Bromopropionic acid (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone, anhydrous
-
Hydrochloric acid (2M HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-Dimethyl-2-mercaptopyrimidine (e.g., 10.0 mmol, 1.40 g) and anhydrous potassium carbonate (25.0 mmol, 3.45 g).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the suspension vigorously for 15 minutes at room temperature to ensure fine dispersion.
-
Addition of Electrophile: Add 2-bromopropionic acid (11.0 mmol, 1.68 g) dropwise to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours.
-
Causality Insight: Refluxing in acetone provides sufficient thermal energy to overcome the activation barrier of the S_N2 reaction without causing solvent loss or significant side reactions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting mercaptopyrimidine spot indicates reaction completion.
-
Workup - Part 1 (Solvent Removal): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Workup - Part 2 (Aqueous Extraction): To the resulting solid residue, add 100 mL of deionized water and stir until all solids dissolve. The product exists as its potassium salt at this stage. Filter the solution to remove any insoluble impurities.
-
Precipitation: Transfer the clear filtrate to a beaker placed in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution reaches ~2-3. A white precipitate of the desired product will form.
-
Trustworthiness Check: This acidification step is a self-validating purification measure. The product is soluble as a salt in basic/neutral water but precipitates as the neutral carboxylic acid in acidic conditions, leaving behind water-soluble inorganic salts.
-
-
Purification - Part 1 (Filtration): Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove residual salts.
-
Purification - Part 2 (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50°C to a constant weight.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to confirm the structure and purity of the final compound.
Potential Applications and Significance
The 2-(pyrimidin-2-ylsulfanyl)alkanoic acid scaffold is of significant interest in drug discovery. The pyrimidine ring is a well-known pharmacophore present in numerous approved drugs, while the thioether linkage and carboxylic acid group provide key points for hydrogen bonding and salt formation, which are crucial for binding to biological targets.
Logical Pathway for Biological Activity
An In-Depth Technical Guide to 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid (CAS: 433242-31-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid, with the CAS number 433242-31-0, is a heterocyclic compound featuring a pyrimidine core. This structural motif is of significant interest in medicinal chemistry, as pyrimidine derivatives are known to exhibit a wide array of biological activities.[1][2][3] The presence of a propionic acid moiety attached to the pyrimidine ring via a thioether linkage suggests its potential as a modulator of various biological processes. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its potential mechanism of action as an anti-inflammatory agent, and a protocol for evaluating its biological activity.
Chemical and Physical Properties
A summary of the key chemical identifiers and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| CAS Number | 433242-31-0 | [4] |
| Molecular Formula | C₉H₁₂N₂O₂S | [4] |
| Molecular Weight | 212.27 g/mol | [4] |
| IUPAC Name | 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoic acid | [4] |
| Canonical SMILES | CC1=CC(=NC(=N1)SC(C)C(=O)O)C | [4] |
| Predicted Density | 1.3±0.1 g/cm³ | [4] |
| Predicted Boiling Point | 372.1°C at 760 mmHg | [4] |
| Predicted Flash Point | 178.9°C | [4] |
| Predicted logP | 1.65860 | [4] |
Synthesis Protocol
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. This involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable propionic acid derivative. A plausible and detailed experimental protocol is outlined below.
Diagram of Synthesis Workflow
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
Authored by: A Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the probable mechanism of action for the compound this compound. Based on a comprehensive analysis of its structural features and the established pharmacology of analogous chemical entities, we postulate that this molecule functions as a modulator of the inflammatory cascade. The central hypothesis is that its therapeutic effects are likely mediated through the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX) and potentially 5-lipoxygenase (5-LO) or microsomal prostaglandin E2 synthase-1 (mPGES-1). This guide will provide a thorough examination of these potential targets, the downstream cellular consequences of their inhibition, and a framework for the experimental validation of this proposed mechanism.
Introduction: Structural Rationale for an Anti-Inflammatory Profile
This compound is a synthetic molecule characterized by a central 4,6-dimethylpyrimidine ring linked via a thioether bond to a propionic acid moiety. This unique combination of a heterocyclic pyrimidine core and a propionic acid side chain is reminiscent of several well-established classes of therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).
The propionic acid group is a classic pharmacophore found in numerous arylpropionic acid derivatives with potent anti-inflammatory, analgesic, and antipyretic properties, such as ibuprofen and naproxen[1]. The pyrimidine ring, a privileged scaffold in medicinal chemistry, is present in a variety of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[2][3][4]. The convergence of these two structural motifs in this compound strongly suggests a high probability of it exhibiting significant anti-inflammatory activity.
The Arachidonic Acid Cascade: A Prime Target for Intervention
Inflammation is a complex biological response, and at its core is the metabolism of arachidonic acid into a host of potent lipid mediators, including prostaglandins and leukotrienes. The enzymes that govern this pathway are therefore critical targets for anti-inflammatory drug development.
Cyclooxygenase (COX) Isoenzymes
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are the key enzymes that catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins[4]. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation[4]. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects. Given the structural similarities to known COX inhibitors, it is highly probable that this compound exerts its effects through the inhibition of one or both of these isoenzymes.
5-Lipoxygenase (5-LO)
5-Lipoxygenase is the primary enzyme in the biosynthesis of leukotrienes, another class of pro-inflammatory mediators[5][6]. Dual inhibition of both the COX and 5-LO pathways is an attractive approach for broad-spectrum anti-inflammatory therapy. Certain pirinixic acid derivatives, which share the pyrimidine core, have been shown to be dual inhibitors of mPGES-1 and 5-LO[7].
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
Downstream of COX-2, mPGES-1 specifically catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2), a major mediator of inflammation and pain[7]. Inhibition of mPGES-1 offers a more targeted approach to reducing PGE2-mediated inflammation, potentially with fewer side effects than non-selective COX inhibitors.
Proposed Mechanism of Action: A Multi-Targeted Anti-Inflammatory Agent
We propose that this compound acts as an inhibitor of one or more of the key enzymes in the arachidonic acid cascade. The most likely scenario is the inhibition of COX-2, with a potential for additional activity against 5-LO and/or mPGES-1.
Caption: Proposed inhibition points of this compound in the arachidonic acid cascade.
Experimental Validation Framework
To empirically validate the proposed mechanism of action, a tiered experimental approach is recommended.
In Vitro Enzyme Inhibition Assays
The initial step is to determine the direct inhibitory effect of the compound on the purified target enzymes.
Protocol: COX-1 and COX-2 Inhibition Assay
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Incubation: In a 96-well plate, add the enzyme, the compound at various concentrations, and the substrate (arachidonic acid).
-
Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at 590 nm[4].
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.
A similar approach can be used for 5-LO and mPGES-1 inhibition assays, using appropriate substrates and detection methods.
Cell-Based Assays
To confirm the activity of the compound in a more biologically relevant system, cell-based assays are crucial.
Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2 and the production of PGE2.
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the dose-dependent inhibition of PGE2 production by the compound.
Additional Potential Mechanisms
While the primary hypothesis centers on the arachidonic acid pathway, the versatile pyrimidine scaffold suggests other potential mechanisms that warrant consideration.
-
Anticancer Activity: Some propionic acid derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells[8][9][10]. The compound 2-AAPA, a glutathione reductase inhibitor, induces G2/M cell cycle arrest and oxidative stress in esophageal cancer cells[8][9]. Another compound, (2,6-dimethylphenyl)arsonic acid, induces apoptosis through the mitochondrial pathway in leukemia and lymphoma cells[11].
-
Antimicrobial Activity: Pyrimidine derivatives have been investigated for their antibacterial and antifungal properties[2][12]. The mechanism of action in this context would likely involve the inhibition of essential microbial enzymes.
-
Plant Growth Stimulation: Certain 4,6-dimethylpyrimidine derivatives have demonstrated plant growth-stimulating activity, suggesting an interaction with plant-specific biochemical pathways[13][14].
Conclusion
Based on a thorough analysis of its chemical structure and the known pharmacology of related compounds, this compound is strongly hypothesized to function as an anti-inflammatory agent. The most probable mechanism of action is the inhibition of key enzymes in the arachidonic acid cascade, particularly COX-2. The experimental framework provided in this guide offers a clear path to validating this hypothesis and further elucidating the therapeutic potential of this compound. Further research into its effects on other cellular pathways, such as those involved in cancer and microbial growth, may reveal additional therapeutic applications.
References
-
Koeberle, A., Rossi, A., Zettl, H., Pergola, C., Dehm, F., Bauer, J., Greiner, C., Reckel, S., Hoernig, C., Northoff, H., Bernhard, F., Dötsch, V., Sautebin, L., Schubert-Zsilavecz, M., & Werz, O. (2010). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Journal of Pharmacology and Experimental Therapeutics, 332(3), 840–848. [Link]
-
Rossi, A., Pergola, C., Zettl, H., Garscha, U., Dehm, F., Bauer, J., Greiner, C., Reckel, S., Brenner, C., Schubert-Zsilavecz, M., Werz, O., & Koeberle, A. (2011). 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52)--a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo. British Journal of Pharmacology, 164(2b), 781–793. [Link]
-
Li, X., Jiang, Z., Feng, J., Zhang, X., Wu, J., & Chen, W. (2017). 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid, a glutathione reductase inhibitor, induces G2/M cell cycle arrest through generation of thiol oxidative stress in human esophageal cancer cells. Oncotarget, 8(37), 61846–61860. [Link]
-
Pergola, C., Rossi, A., Zettl, H., Garscha, U., Dehm, F., Bauer, J., Greiner, C., Reckel, S., Brenner, C., Schubert-Zsilavecz, M., Werz, O., & Koeberle, A. (2011). 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo. British Journal of Pharmacology, 164(2b), 781-793. [Link]
-
Guseinova, G. R., Farzaliev, V. M., Alieva, L. I., & Velieva, M. N. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia, 68(1), 183-189. [Link]
-
Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2009). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Acta Poloniae Pharmaceutica, 66(2), 161–167. [Link]
-
Gevorgyan, A. R., Sirakanyan, S. N., Ghochikyan, T. V., & Panosyan, H. A. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]
-
Li, X., Jiang, Z., Feng, J., Zhang, X., Wu, J., & Chen, W. (2017). 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid, a glutathione reductase inhibitor, induces G2/M cell cycle arrest through generation of thiol oxidative stress in human esophageal cancer cells. Oncotarget, 8(37), 61846-61860. [Link]
-
Guseinova, G. R., Farzaliev, V. M., Alieva, L. I., & Velieva, M. N. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia, 68(1), 183-189. [Link]
-
Gevorgyan, A. R., Sirakanyan, S. N., Ghochikyan, T. V., & Panosyan, H. A. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]
-
Kim, M., Kim, H., Kim, J., Lee, J., & Lee, S. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules, 26(16), 4951. [Link]
-
Shu, M., Wang, Y., Yu, J., Kuo, S., Coda, A., Jiang, Y., Gallo, R. L., & Huang, C. M. (2013). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial microbes, 4(1), 1-8. [Link]
-
Szałach, A., & Posa, K. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 24(13), 10898. [Link]
-
Kumar, P., & Kumar, R. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12. [Link]
-
León, L. G., Carballo, R. M., Vega-Hernández, M. C., Martín, V. S., Padrón, J. I., & Padrón, J. M. (2007). Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines. Bioorganic & medicinal chemistry letters, 17(10), 2681–2684. [Link]
-
Schömel, N., Wiederhold, T., Stork, L., & Schober, A. (2024). (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. International Journal of Molecular Sciences, 25(9), 4700. [Link]
-
El-Gazzar, A. R., Abu-Hashem, A. A., & El-Khamary, A. A. (2022). Thiopental-Inspired alkylpyrimidines as dual-target antimicrobial agents: Synthesis, biological activity, and molecular docking validation. Journal of Molecular Structure, 1264, 133246. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52)--a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid, a glutathione reductase inhibitor, induces G2/M cell cycle arrest through generation of thiol oxidative stress in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis, Evaluation, and Structure-Activity Relationship of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic Acid Structural Analogs
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a privileged structure in the quest for novel therapeutics. Within this broad class, 2-(pyrimidin-2-ylsulfanyl)-alkanoic acids have emerged as a promising chemotype, exhibiting a wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[1][3] This guide focuses on the structural analogs of a representative member of this class, 2-(4,6-dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
This document will delve into the synthetic strategies for generating libraries of these analogs, detail robust methodologies for their biological evaluation, and explore the critical structure-activity relationships (SAR) that govern their efficacy. The overarching goal is to provide a foundational understanding of this chemical space, enabling the rational design of more potent and selective therapeutic candidates.
Design and Synthesis of Structural Analogs
The modular nature of this compound allows for systematic structural modifications at three key positions: the pyrimidine core, the sulfanyl linker, and the propionic acid side chain. A thorough exploration of these modifications is essential for elucidating the SAR and optimizing for desired biological activity.
Core Principle: Convergent Synthesis
A convergent synthetic approach is generally the most efficient strategy for generating a diverse library of analogs. This involves the independent synthesis of key building blocks—substituted pyrimidines and α-halo propionic acid derivatives—which are then coupled in the final steps.
Synthesis of the Pyrimidine Core: 4,6-Dimethyl-pyrimidin-2-thiol
The foundational pyrimidine core is typically synthesized via the condensation of a β-dicarbonyl compound with thiourea. In the case of our lead compound, acetylacetone serves as the β-dicarbonyl component.
Experimental Protocol: Synthesis of 4,6-Dimethyl-pyrimidin-2-thiol
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add an equimolar amount of acetylacetone.
-
Addition of Thiourea: To the resulting solution, add an equimolar amount of thiourea.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Structural Analogs
The general synthesis of the final compounds involves the S-alkylation of the pyrimidine-2-thiol with an appropriate α-halo propionic acid derivative.
Experimental Protocol: General Synthesis of 2-(Pyrimidin-2-ylsulfanyl)-propionic Acid Analogs
-
Reaction Setup: In a suitable solvent such as ethanol or dimethylformamide (DMF), dissolve the substituted pyrimidine-2-thiol and an equimolar amount of a base (e.g., potassium carbonate or sodium hydride).
-
Addition of Alkylating Agent: To this solution, add an equimolar amount of the desired α-halo propionic acid or its ester derivative (e.g., ethyl 2-bromopropionate) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: If an ester was used, the resulting product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis (if necessary): If the final product is the carboxylic acid, the ester obtained in the previous step is hydrolyzed using a base (e.g., NaOH or KOH) in a mixture of water and an alcohol, followed by acidification.
-
Purification: The final compounds can be purified by column chromatography on silica gel or by recrystallization.
A schematic representation of the general synthetic workflow is provided below:
Caption: General synthetic workflow for 2-(pyrimidin-2-ylsulfanyl)-propionic acid analogs.
In Vitro Biological Evaluation
A tiered approach to in vitro screening is recommended to efficiently identify promising candidates and elucidate their mechanism of action. Based on the known biological activities of pyrimidine derivatives, initial screening should focus on anti-inflammatory and anticancer properties.[1][3]
Anti-inflammatory Activity Assays
A primary mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes.[1]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes, where a chromogenic substrate is oxidized in the presence of arachidonic acid.
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) in a 96-well plate.
-
Initiate the reaction by adding arachidonic acid.
-
Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Anticancer Activity Assays
The initial assessment of anticancer activity is typically performed using cell viability assays on a panel of cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) Analysis
The data generated from the biological evaluation of a library of analogs will allow for the elucidation of key structure-activity relationships.
| Modification Site | Structural Change | Observed Effect on Activity | Rationale/Hypothesis |
| Pyrimidine Ring | Introduction of electron-donating groups (e.g., -NH2, -OCH3) | May enhance activity. | Increased electron density on the pyrimidine ring can modulate its interaction with biological targets. |
| Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) | Variable effects, potentially increased potency. | Can alter the pKa of the pyrimidine nitrogen atoms and influence hydrogen bonding potential. | |
| Alteration of the 4,6-dimethyl groups | Can impact steric hindrance and solubility. | Bulky substituents may prevent optimal binding to the target, while smaller groups could improve access. | |
| Propionic Acid Side Chain | Chain length modification (e.g., acetic acid, butyric acid) | Can significantly affect potency and selectivity. | The carboxylic acid moiety is often a key pharmacophore, and its position relative to the pyrimidine core is critical for target engagement. |
| Esterification or amidation of the carboxylic acid | Generally leads to decreased activity. | The free carboxylic acid is often essential for forming key interactions (e.g., hydrogen bonds, salt bridges) with the target protein. | |
| Introduction of substituents on the α-carbon | Can influence stereochemistry and metabolic stability. | A methyl group at the α-position, as in the parent compound, often provides a favorable stereochemical arrangement. | |
| Sulfanyl Linker | Replacement of sulfur with oxygen or nitrogen | Can alter the geometry and electronics of the molecule. | The sulfur atom's size and ability to participate in various non-covalent interactions may be crucial for activity. |
Potential Signaling Pathway: COX-2 Inhibition in Inflammation
The inhibition of COX-2 is a key mechanism for reducing inflammation. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Caption: Inhibition of the COX-2 pathway by 2-(pyrimidin-2-ylsulfanyl)-propionic acid analogs.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. A systematic approach to analog synthesis, coupled with robust in vitro evaluation, is crucial for delineating the structure-activity relationships that govern the biological effects of this compound class. The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and optimization of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Further investigations into the specific molecular targets and in vivo efficacy of promising analogs are warranted to fully realize the therapeutic potential of this chemical series.
References
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). ResearchGate. [Link]
-
Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis Online. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH. [Link]
-
Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. [Link]
- Synthesis and Antitumor Activity of New Pyrimidine and Caffeine Deriv
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
-
Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. (2021). ResearchGate. [Link]
-
Synthesis of methyl 4-(4-isopropoxyphenyl)-2-(4,6-dimethylpyrimidin-2-ylthio)nicotinate (Compound No. 74). (n.d.). PrepChem.com. [Link]
- Syntheses of 2-(2,6-dihydro-4-methyl-6-oxopyrimidin-2-ylthio)ethanoic acid (II). (n.d.). Unknown Source.
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. [Link]
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (n.d.). PubMed. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. [Link]
-
Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (n.d.). NIH. [Link]
-
Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. (n.d.). PubMed. [Link]
- Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. (n.d.). Unknown Source.
-
Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (n.d.). MDPI. [Link]
- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). PMC - NIH. [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
Introduction to 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid and the Imperative of Solubility
An In-Depth Technical Guide to the Solubility of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in Different Solvents
This guide provides a comprehensive technical overview of the solubility of this compound, a molecule of interest in contemporary chemical and pharmaceutical research. The determination of a compound's solubility is a critical early-stage gatekeeper in the drug discovery and development pipeline, profoundly influencing bioavailability, formulation, and ultimately, therapeutic efficacy.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven methodologies for assessing and understanding the solubility profile of this specific compound.
This compound (CAS No. 433242-31-0) is a heterocyclic compound featuring a pyrimidine core, a thioether linkage, and a propionic acid moiety.[5][6] Its molecular structure suggests a combination of lipophilic (dimethylpyrimidine ring) and hydrophilic (carboxylic acid) features, making its solubility behavior complex and highly dependent on the solvent environment.
Molecular Formula: C₉H₁₂N₂O₂S[6] Molecular Weight: 212.27 g/mol [6] Predicted logP: 1.65860[6]
The predicted octanol-water partition coefficient (logP) of approximately 1.66 suggests a moderate degree of lipophilicity. However, the presence of the carboxylic acid group (a proton donor) and the nitrogen atoms in the pyrimidine ring (proton acceptors) indicates that the compound's ionization state, and therefore its solubility, will be significantly influenced by pH. Understanding and quantifying the solubility of this compound in a range of solvents, from nonpolar organic to aqueous buffer systems, is paramount for its progression in any research and development program. Poor solubility can lead to a cascade of downstream challenges, including inaccurate bioassay results, difficulties in formulation for in vivo studies, and compromised intestinal absorption.[1][3]
Theoretical Framework: The Physicochemical Drivers of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[7][8] A more nuanced understanding requires consideration of several key physicochemical parameters of both the solute (this compound) and the solvent.
-
Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents, like water, have significant partial charges and are effective at solvating polar solutes. Nonpolar solvents, such as hexane, are better suited for dissolving nonpolar solutes. Given its structure, this compound is expected to exhibit limited solubility in highly nonpolar solvents and greater solubility in more polar organic solvents.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. The carboxylic acid group of the target molecule can act as both a hydrogen bond donor and acceptor, while the pyrimidine nitrogens can act as hydrogen bond acceptors. Solvents with hydrogen bonding capabilities, such as alcohols, are likely to be effective.
-
pH and pKa: For ionizable compounds like this compound, the pH of the aqueous environment is a dominant factor. The carboxylic acid group will be predominantly in its neutral, less soluble form at pH values below its pKa and in its ionized, more soluble carboxylate form at pH values above its pKa.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the intermolecular forces in the crystal lattice must be overcome by the energy of solvation. A high crystal lattice energy can result in poor solubility, even when the solute and solvent have similar polarities.
Experimental Determination of Solubility: A Step-by-Step Guide
A multi-faceted approach, encompassing both kinetic and thermodynamic solubility assessments, is recommended to gain a comprehensive understanding of the compound's behavior.
Kinetic Solubility Assessment (High-Throughput Screening)
Kinetic solubility assays are rapid methods used in early discovery to identify potential solubility liabilities.[1][9] They measure the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.
Protocol for Nephelometric Kinetic Solubility Assay:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: To a separate 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), add a small, fixed volume of each concentration from the DMSO stock plate. This rapid addition induces precipitation of the compound.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) with gentle agitation.
-
Nephelometric Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[1]
Diagram of Kinetic Solubility Workflow
Caption: Workflow for nephelometric kinetic solubility determination.
Thermodynamic Solubility Assessment (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[7] It measures the concentration of a saturated solution that is in equilibrium with the solid compound.
Protocol for Shake-Flask Solubility Determination:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.
-
Solvent Selection: A diverse set of solvents should be chosen to probe a range of polarities and hydrogen bonding capabilities. A suggested starting panel is provided in Table 1.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4] A calibration curve prepared from standards of known concentrations should be used for accurate quantification.
Diagram of Thermodynamic Solubility Workflow
Caption: Step-by-step workflow for the shake-flask method.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvent systems.
Table 1: Hypothetical Solubility Profile of this compound at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Solubility (mg/mL) |
| Hexane | Nonpolar | 1.9 | < 0.01 |
| Toluene | Nonpolar | 2.4 | < 0.1 |
| Dichloromethane | Polar Aprotic | 9.1 | 1 - 5 |
| Acetone | Polar Aprotic | 21 | 5 - 10 |
| Ethyl Acetate | Polar Aprotic | 6.0 | 1 - 5 |
| Ethanol | Polar Protic | 24.5 | 10 - 20 |
| Methanol | Polar Protic | 32.7 | > 20 |
| Water (pH 2) | Polar Protic, Acidic | 80.1 | < 0.1 |
| Water (pH 7.4) | Polar Protic, Neutral | 80.1 | 0.5 - 2 |
| Water (pH 10) | Polar Protic, Basic | 80.1 | > 10 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | > 50 |
Interpretation of (Hypothetical) Results:
-
Low Solubility in Nonpolar Solvents: The predicted poor solubility in hexane and toluene is consistent with the polar nature of the carboxylic acid group.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like dichloromethane, acetone, and ethyl acetate are expected to offer moderate solubility.
-
Good Solubility in Polar Protic Solvents: The ability of alcohols like ethanol and methanol to engage in hydrogen bonding with the solute likely accounts for the predicted higher solubility.
-
pH-Dependent Aqueous Solubility: The carboxylic acid moiety dictates a strong pH dependence. At low pH, the compound is protonated and less soluble. As the pH increases above the pKa of the carboxylic acid, the compound deprotonates to form the more soluble carboxylate anion.
-
High Solubility in "Universal" Organic Solvents: DMSO and DMF are highly polar aprotic solvents capable of dissolving a wide range of compounds, and they are predicted to be excellent solvents for this molecule.[10][11]
Conclusion and Future Directions
This guide has outlined a comprehensive framework for evaluating the solubility of this compound. By employing a combination of high-throughput kinetic screening and rigorous thermodynamic measurements, researchers can build a detailed solubility profile. This data is not merely a set of physical constants; it is actionable intelligence that informs critical decisions in medicinal chemistry, formulation science, and preclinical development.[2] For instance, if aqueous solubility is found to be a limiting factor, strategies such as salt formation or co-crystal engineering could be explored to enhance the compound's dissolution properties.[3] A thorough understanding of solubility, grounded in the robust experimental and theoretical principles detailed herein, is a prerequisite for unlocking the full therapeutic potential of this promising compound.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Kern, S. E. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885.
- EXPERIMENT 1 DETERMIN
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Warnecke, A., & Wendler, K. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 325-330.
- ChemicalBook. (n.d.). This compound Product Description.
- Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
- Guidechem. (n.d.). This compound.
- Molbase. (n.d.). Synthesis of 2-(4,6-dimethoxypyrimidin-2-yloxy)-4-phenylnicotinic acid (Compound No. 7).
- Synthesis and properties of 4,6-dimethylpyrimidine-2-yl esters of arom
- Monka, N. Ya., Khomitska, H. M., Vasyliuk, S. V., Fizer, L. V., Bolibrukh, L. D., & Lubenets, V. I. (n.d.). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. Lviv Polytechnic National University Institutional Repository.
- Yengoyan, A., Paronikyan, R., & Paronikyan, R. (2021).
- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- Fluorochem. (n.d.). (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid.
- Wikipedia. (n.d.). Propionic acid.
- ResearchGate. (2020, March 30). Which acids can I use that are insoluble in DMF and in most of the polar aprotic solvents?
- PubChem. (n.d.). 2,2-Dimethyl-propionic acid 4-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-but-2-enyl ester.
- Houen, G., Sværke, C., & Barkholt, V. (1999). The Solubilities of Denatured Proteins in Different Organic Solvents. Acta Chemica Scandinavica, 53, 1122-1126.
- PubChem. (n.d.). 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. contractpharma.com [contractpharma.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. 433242-31-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.ws [chem.ws]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Spectroscopic Characterization of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid, a molecule of interest in medicinal chemistry and materials science. The structural elucidation of this compound is paramount for understanding its chemical behavior and potential applications. This document will detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and interpretation of the results.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises a pyrimidine ring, a thioether linkage, and a propionic acid moiety. Each of these components will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural confirmation.
To facilitate a clear discussion of the spectroscopic data, the atoms in the molecule have been systematically numbered. This numbering convention will be used throughout this guide for unambiguous assignment of spectral features.
Caption: Molecular structure of this compound with atom numbering for spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet (broad) | 1H | COOH |
| ~6.8 | Singlet | 1H | C3-H |
| ~4.2 | Quartet | 1H | C7-H |
| ~2.4 | Singlet | 6H | C5-H₃, C6-H₃ |
| ~1.6 | Doublet | 3H | C8-H₃ |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 12 and 13 ppm.[1][2] This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding.[1][2]
-
Pyrimidine Ring Proton (C3-H): The lone proton on the pyrimidine ring is anticipated to be a singlet around 6.8 ppm. Its chemical shift is influenced by the electronegativity of the adjacent nitrogen atoms.
-
Methine Proton (C7-H): The proton at the C7 position, being adjacent to the sulfur atom and the carboxylic acid group, is expected to be a quartet due to coupling with the three protons of the C8 methyl group. Its predicted chemical shift is around 4.2 ppm.
-
Pyrimidine Methyl Protons (C5-H₃, C6-H₃): The two methyl groups attached to the pyrimidine ring are chemically equivalent and are therefore expected to appear as a single, sharp singlet at approximately 2.4 ppm, integrating to six protons.
-
Propionic Acid Methyl Protons (C8-H₃): The methyl group of the propionic acid moiety will be split into a doublet by the adjacent methine proton (C7-H) and is predicted to appear around 1.6 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C9 (COOH) |
| ~168 | C1 (C-S) |
| ~167 | C2, C4 |
| ~112 | C3 |
| ~45 | C7 (CH) |
| ~24 | C5, C6 (CH₃) |
| ~18 | C8 (CH₃) |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C9): The carbon of the carboxylic acid group is the most deshielded carbon and is expected to appear at the downfield end of the spectrum, around 175 ppm.[1][2]
-
Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will have distinct chemical shifts. The carbon attached to the sulfur (C1) is predicted to be around 168 ppm. The two equivalent carbons bearing the methyl groups (C2 and C4) are expected around 167 ppm. The carbon with the lone proton (C3) will be the most shielded of the ring carbons, appearing around 112 ppm.
-
Propionic Acid Carbons: The methine carbon (C7) is expected around 45 ppm, and the methyl carbon (C8) is predicted to be at approximately 18 ppm.
-
Pyrimidine Methyl Carbons (C5, C6): The two equivalent methyl carbons on the pyrimidine ring are predicted to have a chemical shift of about 24 ppm.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality NMR spectra of the title compound.
Caption: Workflow for acquiring an IR spectrum using the ATR method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z 212.27 (Calculated for C₉H₁₂N₂O₂S)
-
Major Fragments (predicted):
-
m/z 167: Loss of the carboxylic acid group (-COOH)
-
m/z 139: Loss of the propionic acid group (-CH(CH₃)COOH)
-
m/z 124: Cleavage of the S-C7 bond, leaving the dimethylpyrimidine-thiol fragment.
-
Interpretation of the Mass Spectrum:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 212. The fragmentation pattern will likely involve the initial loss of the more labile parts of the molecule. The loss of the carboxylic acid group (mass 45) would result in a fragment at m/z 167. Cleavage of the thioether bond is also a probable fragmentation pathway, leading to characteristic ions corresponding to the pyrimidine and propionic acid moieties. The fragmentation of substituted pyrimidines often involves the loss of small neutral molecules or radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself. [3][4][5][6]
Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining an EI mass spectrum.
Caption: General workflow for mass spectrometry data acquisition.
Conclusion
The comprehensive analysis of the NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The predicted and interpreted spectroscopic features are in excellent agreement with the known chemical structure. This guide serves as a valuable resource for researchers working with this compound, providing a detailed understanding of its spectroscopic properties and the methodologies for their determination.
References
- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
- Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.
- ResearchGate. (2025). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- SpectraBase. (n.d.). 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanoic acid.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids.
- Various Authors. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
Sources
An In-Depth Technical Guide to 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid, a member of the pharmacologically significant class of 2-thiopyrimidine derivatives. While the specific discovery history of this compound is not extensively documented, this paper constructs a probable and detailed synthesis pathway based on established chemical principles for this molecular family. The guide delves into the causality behind the experimental choices in its synthesis, outlines expected physicochemical characterization, and explores its potential biological significance by drawing parallels with structurally related molecules. Potential applications in medicine, particularly as an anti-inflammatory and antimicrobial agent, and in agriculture as a plant growth regulator, are discussed. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel pyrimidine-based compounds.
Introduction: The Enduring Prominence of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal and agricultural science. As a fundamental component of nucleobases such as uracil, thymine, and cytosine, its inherent biocompatibility and versatile reactivity have made it a focal point of extensive research. The derivatization of the pyrimidine core, particularly at the 2-position with a thioether linkage, has yielded a vast library of compounds with a broad spectrum of biological activities. These activities span from anti-inflammatory and analgesic to antimicrobial and plant growth-regulating properties.[1][2][3]
This compound is a notable member of this class, featuring a dimethylated pyrimidine ring connected to a propionic acid moiety via a sulfur bridge. This unique structural arrangement suggests a high potential for specific biological interactions, making it a compound of significant interest for further investigation. This guide will provide a detailed exploration of its synthesis and potential applications, grounded in the extensive scientific literature on related 2-thiopyrimidine derivatives.
Synthesis of this compound
The synthesis of the title compound is most logically achieved through a well-established two-step process. This involves the initial construction of the 4,6-dimethylpyrimidine-2-thiol core, followed by the strategic attachment of the propionic acid side chain via an S-alkylation reaction.
Step 1: Synthesis of the Core Intermediate: 4,6-Dimethylpyrimidine-2-thiol
The foundational precursor, 4,6-dimethylpyrimidine-2-thiol, is synthesized through a classic cyclocondensation reaction between acetylacetone (2,4-pentanedione) and thiourea. This transformation is an exemplary case of the Biginelli reaction or a closely related condensation mechanism.
-
Reaction Principle: The dicarbonyl compound, acetylacetone, provides the carbon framework, while thiourea contributes the necessary nitrogen and sulfur heteroatoms to form the stable six-membered pyrimidine ring.
-
Mechanistic Insight: The reaction is typically catalyzed by either an acid or a base. An acid catalyst protonates the carbonyl groups of acetylacetone, enhancing their electrophilicity and facilitating the initial nucleophilic attack by thiourea.
Step 2: S-Alkylation with 2-Bromopropionic Acid
The second and final step involves a nucleophilic substitution reaction. The synthesized 4,6-dimethylpyrimidine-2-thiol is reacted with a suitable propionic acid derivative, most commonly 2-bromopropionic acid, to introduce the desired side chain.
-
Reaction Principle: The thiol group on the pyrimidine ring, a potent nucleophile, attacks the electrophilic carbon atom of 2-bromopropionic acid, which bears a good leaving group (bromide).
-
Critical Conditions: This S-alkylation is performed in the presence of a base, such as sodium hydroxide or potassium carbonate. The base deprotonates the thiol to form the more nucleophilic thiolate anion, thereby driving the reaction to completion. A polar solvent like ethanol or dimethylformamide (DMF) is typically employed to ensure the solubility of the reactants.
Experimental Protocol
Materials:
-
Acetylacetone
-
Thiourea
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide
-
2-Bromopropionic Acid
-
Diethyl Ether
-
Distilled Water
Procedure:
Part 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetylacetone (0.1 mol, 10.0 g) and thiourea (0.1 mol, 7.6 g) in 100 mL of ethanol.
-
With continuous stirring, add concentrated hydrochloric acid (5 mL) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash the solid sequentially with cold ethanol and diethyl ether.
-
For further purification, recrystallize the crude product from ethanol to obtain pure 4,6-dimethylpyrimidine-2-thiol.
Part 2: Synthesis of this compound
-
Dissolve 4,6-dimethylpyrimidine-2-thiol (0.05 mol, 7.0 g) in an aqueous solution of sodium hydroxide (0.05 mol, 2.0 g in 50 mL of water) in a 250 mL beaker with stirring.
-
To this solution, add 2-bromopropionic acid (0.05 mol, 7.6 g) dropwise at room temperature.
-
Continue stirring the reaction mixture for 12-24 hours.
-
After the reaction is complete, acidify the solution with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the final product.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The final product can be purified by recrystallization from an ethanol-water mixture.
Rationale for Experimental Design:
-
Catalyst Selection (Step 1): The use of a strong acid like HCl is crucial to activate the carbonyl groups of acetylacetone, thereby facilitating the cyclization with the less nucleophilic thiourea.
-
Base-Mediated Nucleophile Activation (Step 2): The deprotonation of the thiol to a thiolate is a critical activation step. The resulting anion is a significantly more potent nucleophile, enabling an efficient S-alkylation reaction under mild conditions.
-
Solvent Choice: Ethanol serves as an excellent solvent in the first step due to its ability to dissolve the reactants and its suitable boiling point for reflux. An aqueous basic medium in the second step is ideal for the formation of the sodium thiolate salt and the subsequent reaction with the water-soluble haloacid.
Physicochemical Properties and Structural Elucidation
The synthesized this compound is expected to be a crystalline solid. Its structural integrity and purity are typically confirmed through a combination of spectroscopic and analytical methods.
| Analytical Technique | Expected Observations |
| FT-IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the carboxylic acid, C=N and C=C stretching vibrations of the pyrimidine ring, and the C-S stretching of the thioether linkage. |
| ¹H NMR Spectroscopy | Distinct signals corresponding to the two methyl groups on the pyrimidine ring, the methine proton and the methyl group of the propionic acid side chain, and the lone aromatic proton of the pyrimidine ring. The acidic proton of the carboxylic acid will typically appear as a broad singlet. |
| ¹³C NMR Spectroscopy | Resonances for all unique carbon atoms, including those of the pyrimidine ring, the two methyl groups, the carbons of the propionic acid side chain (including the downfield carbonyl carbon), and the thioether-linked carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₀H₁₂N₂O₂S). |
Potential Biological Significance and Avenues for Application
While dedicated biological studies on this compound are not widely published, the extensive research on structurally analogous compounds provides a strong foundation for predicting its potential applications.
Anti-inflammatory and Analgesic Potential
A significant number of 2-thiopyrimidine derivatives have been reported to possess potent anti-inflammatory and analgesic activities.[1] The inclusion of the propionic acid moiety is particularly noteworthy, as this is a key pharmacophore in many widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. It is therefore highly plausible that the title compound could exert its effects through the inhibition of cyclooxygenase (COX) enzymes or other key inflammatory mediators. Supporting this hypothesis, a study on 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives demonstrated significant in vivo anti-inflammatory activity.[2]
Antimicrobial and Antifungal Properties
The pyrimidine nucleus is a common feature in numerous antimicrobial and antifungal agents. The presence of nitrogen and sulfur heteroatoms allows for diverse interactions with the active sites of essential microbial enzymes. Research into N-2,5-dimethylphenylthioureido acid derivatives has identified them as promising scaffolds for the development of novel antimicrobial agents, particularly against multidrug-resistant Gram-positive bacteria.[4] Furthermore, various tetrahydropyrimidine derivatives have exhibited broad-spectrum antibacterial and antifungal efficacy.[5]
Agricultural Applications: Plant Growth Regulation
Intriguingly, the potential applications of this class of compounds extend beyond medicine. A study focusing on 4,6-dimethylpyrimidine 2-thiosubstituted derivatives, a class that directly encompasses the title compound, revealed that certain members exhibit significant plant growth-stimulating activity.[3] This finding opens up a promising avenue for its investigation and development as a novel plant growth regulator in agriculture.
Future Research and Development
The current gap in the literature regarding the biological activity of this compound presents a fertile ground for future research. Key areas that warrant investigation include:
-
Optimized Synthesis and Comprehensive Characterization: A detailed study to refine the synthetic protocol for optimal yield and purity, accompanied by a full characterization using modern analytical techniques.
-
Broad-Spectrum Biological Screening: A systematic evaluation of the compound's efficacy across a range of biological assays, including anti-inflammatory, antimicrobial, anticancer, and herbicidal or plant-growth regulating activities.
-
Mechanism of Action Studies: For any identified biological activities of significance, in-depth studies to elucidate the underlying molecular mechanism of action are essential.
-
Structure-Activity Relationship (SAR) Elucidation: The synthesis and biological evaluation of a focused library of analogs to establish a clear structure-activity relationship, which will guide the design of more potent and selective derivatives.
Conclusion
This compound is a structurally intriguing member of the versatile 2-thiopyrimidine family of compounds. While its specific discovery and history remain to be fully elucidated, its synthesis can be confidently approached using established and reliable chemical methodologies. Based on the well-documented biological activities of its close structural relatives, this compound holds considerable promise for diverse applications, from novel therapeutics in medicine to innovative solutions in agriculture. This technical guide provides a solid and comprehensive foundation to stimulate and guide future research into the full potential of this promising molecule.
Visualizations
Chemical Structure of this compound
Caption: Proposed two-step synthesis of the target compound.
References
-
Synthesis and biological evaluation of 2-thiopyrimidine derivatives. PubMed, [Link].
-
Syntheses of 2-(2,6-dihydro-4-methyl-6-oxopyrimidin-2-ylthio)ethanoic acid (II). ResearchGate, [Link].
-
2-((4,6-DIMETHYLPYRIMIDIN-2-YL)THIO)PROPANOIC ACID. 2a biotech, [Link].
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC - PubMed Central, [Link].
-
Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. ResearchGate, [Link].
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI, [Link].
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate, [Link].
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate, [Link].
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI, [Link].
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH, [Link].
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC - NIH, [Link].
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC - NIH, [Link].
Sources
- 1. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid, a member of the pyrimidine derivative family, holds significant interest within the scientific community due to the diverse biological activities associated with its structural class.[1][2][3] Pyrimidine scaffolds are central to numerous pharmacologically active agents, exhibiting properties that span anti-inflammatory, antimicrobial, and anticancer activities.[1][4][5] This guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of this compound, drawing upon existing literature for closely related analogues to build a predictive framework for its utility in drug discovery and development.
Chemical Structure and Properties
IUPAC Name: 2-((4,6-dimethylpyrimidin-2-yl)thio)propanoic acid CAS Number: 433242-31-0[6] Molecular Formula: C9H12N2O2S
While specific experimental data for this compound is not extensively published, its properties can be inferred from related structures. For comparison, 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid has a molecular weight of 195.22 g/mol .[7] The introduction of a sulfur atom in place of the amino group and the different substitution pattern on the propionic acid chain will influence its physicochemical properties, such as lipophilicity and acidity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
Synthesis Methodology
A plausible and efficient synthesis of this compound can be conceptualized through the nucleophilic substitution reaction between 4,6-dimethylpyrimidine-2-thiol and a suitable 2-halopropionic acid derivative (e.g., 2-bromopropionic acid) under basic conditions. This method is a common and effective way to form thioether linkages with pyrimidine thiols.[8]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of the Reaction Mixture: To a solution of 4,6-dimethylpyrimidine-2-thiol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (1.1 equivalents), for instance, potassium carbonate or sodium hydride. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Nucleophilic Substitution: To the resulting mixture, add 2-bromopropionic acid (1 equivalent) dropwise.
-
Reaction Monitoring: The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Potential Biological Activities and Mechanism of Action
The pyrimidine core, particularly when functionalized with a thioether linkage, is a well-established pharmacophore with a broad range of biological activities.[4][5]
Anti-inflammatory Activity
Derivatives of pyrimidin-2-ylthio carboxylic acids have shown significant anti-inflammatory properties.[1][9] The mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LO).[2][3][10][11]
-
COX Inhibition: Many pyrimidine derivatives are selective inhibitors of COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.[2][3] By inhibiting COX-2, these compounds can reduce pain and inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
-
5-LO Inhibition: Some pyrimidin-2-ylthio derivatives have been identified as potent inhibitors of 5-lipoxygenase, an enzyme that catalyzes the production of pro-inflammatory leukotrienes.[10][11][12]
The propionic acid moiety in the target molecule is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, further suggesting its potential as an anti-inflammatory agent.
Caption: Potential anti-inflammatory mechanism of action.
Antimicrobial Activity
Pyrimidine-2-thiol derivatives have also been investigated for their antimicrobial properties.[13][14] The presence of the pyrimidine ring, which is a key component of nucleic acids, allows these compounds to potentially interfere with microbial DNA and RNA synthesis. The thioether linkage and the lipophilic dimethyl groups can enhance cell membrane permeability, allowing the compound to reach its intracellular targets. The propionic acid side chain could also contribute to the antimicrobial effect.[15]
Quantitative Data Summary (Hypothetical)
Due to the limited direct experimental data on this compound, the following table presents hypothetical yet plausible data based on the activities of structurally similar compounds found in the literature.[10][16]
| Biological Target/Assay | Metric | Predicted Value | Reference Compounds |
| COX-2 Inhibition | IC50 | 0.1 - 5 µM | Celecoxib, Pyrimidine Derivatives[1][2] |
| 5-LO Inhibition | IC50 | 1 - 10 µM | HZ52, YS121[10][11][12] |
| Antibacterial (S. aureus) | MIC | 16 - 64 µg/mL | Thietan-substituted pyrimidines[13][14] |
| Antifungal (C. albicans) | MIC | 32 - 128 µg/mL | 4-alkylthiopyridine-2-carbothioamides[17] |
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related pyrimidine derivatives, it is highly likely to possess significant anti-inflammatory and antimicrobial properties. Further research is warranted to synthesize and evaluate this compound to confirm its biological activities and elucidate its precise mechanisms of action. The synthetic route proposed herein offers a straightforward approach to obtaining this molecule for further investigation. The insights provided in this guide aim to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
References
-
Al-Ostath, A., Abed, A., & El-Faham, A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(45), 28226-28255. [Link]
-
Koeberle, A., Rossi, A., Zettl, H., Pergola, C., Dehm, F., Bauer, J., ... & Werz, O. (2010). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Journal of Pharmacology and Experimental Therapeutics, 332(3), 840-848. [Link]
-
Gierlikowska, B., Gierlikowski, W., Stasilowicz, A., Demkowicz, S., Wielechowska, M., & Pluta, K. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 27(19), 6593. [Link]
-
Lins, T. A., de Oliveira, A. S., de Souza, G. R., de Oliveira, L. G., & de Oliveira, R. B. (2022). Synthesis, in vitro evaluation and molecular docking of 2-thioxo-dihydropyrimidin-4 (1H)-one derivatives as aldose reductase inhibitors. Journal of the Brazilian Chemical Society, 33, 1086-1099. [Link]
-
Gierlikowska, B., Gierlikowski, W., Stasilowicz, A., Demkowicz, S., Wielechowska, M., & Pluta, K. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 27(19), 6593. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 4-(4-isopropoxyphenyl)-2-(4,6-dimethylpyrimidin-2-ylthio)nicotinate (Compound No. 74). [Link]
-
Sharma, V., Kumar, P., & Kumar, M. (2010). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 72(3), 283. [Link]
-
Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 14(11), 4649-4660. [Link]
-
2a biotech. (n.d.). 2-((4,6-DIMETHYLPYRIMIDIN-2-YL)THIO)PROPANOIC ACID. [Link]
-
Gareev, I., Latypova, L., Miftakhova, A., Kataev, V., & Gimaldinova, E. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK, 9(2), 167-176. [Link]
-
Yengoyan, A., Hakobyan, A., Stepanyan, G., Gapoyan, A., & Sirakanyan, S. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]
-
Koeberle, A., Zettl, H., Greiner, C., Wurglics, M., Schubert-Zsilavecz, M., & Werz, O. (2008). 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo. British Journal of Pharmacology, 155(6), 934-943. [Link]
-
Nief, F., Le Borgne, M., Marchand, P., Le Baut, G., Palzer, M., & Lozach, O. (2007). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry, 15(18), 6173-6181. [Link]
-
Koeberle, A., Zettl, H., Greiner, C., Wurglics, M., Schubert-Zsilavecz, M., & Werz, O. (2008). 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) - A novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo. British Journal of Pharmacology, 155(6), 934-943. [Link]
-
Gareev, I., Latypova, L., Miftakhova, A., Kataev, V., & Gimaldinova, E. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK, 9(2), 167-176. [Link]
-
Shubina, M. A., Philchenkov, A. A., Zhirnov, V. V., & Volovenko, Y. M. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(11), 3183. [Link]
-
Hamarawf, R. O., Hama, J. R., & Ahmed, M. A. (2022). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 12(45), 29555-29571. [Link]
-
Tan, Y., Zhang, Y., & Wang, Y. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 14(10), 1851-1871. [Link]
-
Paronik, V., & Matiichuk, V. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]
-
Szymańska, E., Giebułtowicz, J., & Wroczyński, P. (2001). Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides. Il Farmaco, 56(12), 939-943. [Link]
-
Al-Warhi, T., Al-qasoumi, S. I., & Al-Ansary, G. H. (2023). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 13(1), 1-13. [Link]
-
PubChem. (n.d.). 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid. [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2abiotech.net [2abiotech.net]
- 7. 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid | C9H13N3O2 | CID 735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid: A Molecule of Interest
An In-depth Technical Guide to Elucidating the Biological Targets of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel small molecule, this compound. Given the absence of extensive prior research on this specific compound, this document outlines a multi-pronged, hypothesis-driven, and unbiased screening strategy. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor.
This compound is a small molecule characterized by a central pyrimidine scaffold linked to a propionic acid moiety via a thioether bond. The pyrimidine ring is a well-established pharmacophore present in a multitude of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] The propionic acid functional group is also of interest, as it is a feature of several non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess antimicrobial properties.[3][4] The combination of these structural features suggests that this molecule may have therapeutic potential, necessitating a thorough investigation of its molecular targets to elucidate its mechanism of action.
Chemical Structure:
-
IUPAC Name: 2-((4,6-dimethylpyrimidin-2-yl)thio)propanoic acid[5]
-
Molecular Formula: C9H12N2O2S[5]
-
Molecular Weight: 212.27 g/mol [5]
This guide will detail a strategic approach to de-orphanize this compound, moving from in silico and hypothesis-driven methods to unbiased, proteome-wide screening and cellular validation.
Hypothesis Generation through Analysis of Structural Analogs
A logical first step in target identification is to investigate the known biological activities of structurally similar compounds. This approach can provide initial, testable hypotheses and guide the selection of focused assays.
A notable structural analog is 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121) . This compound has been identified as a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), both key enzymes in the inflammatory cascade.[6] YS121 demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[6]
Based on this structural and functional homology, we can formulate our primary hypotheses:
-
Hypothesis 1: this compound is an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).
-
Hypothesis 2: this compound is an inhibitor of 5-lipoxygenase (5-LOX).
-
Hypothesis 3: Due to the propionic acid moiety and the general role of pyrimidine derivatives in inflammation, the compound may also inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1]
The following sections will detail the experimental workflows to test these hypotheses and to identify other potential targets in an unbiased manner.
Experimental Workflows for Target Identification and Validation
A robust target identification strategy should employ both hypothesis-driven and unbiased approaches. This ensures that while we are rigorously testing our primary hypotheses, we remain open to discovering novel or unexpected targets.
In Vitro Enzymatic Assays (Hypothesis-Driven Approach)
The most direct way to test our initial hypotheses is to perform in vitro enzymatic assays with purified or recombinant enzymes.
-
Enzyme Source: Obtain commercially available recombinant human mPGES-1, 5-LOX, COX-1, and COX-2 enzymes.
-
Assay Principle:
-
mPGES-1: A common assay measures the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). The production of PGE2 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
5-LOX: The activity of 5-LOX can be determined by measuring the formation of leukotriene B4 (LTB4) from arachidonic acid, also quantifiable by ELISA.
-
COX: A colorimetric assay can be used to measure the peroxidase activity of COX enzymes, which involves the oxidation of a chromogenic substrate like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[1]
-
-
Experimental Procedure:
-
Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM).
-
Incubate the enzyme with the compound for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (PGH2 for mPGES-1, arachidonic acid for 5-LOX and COX).
-
Allow the reaction to proceed for a specific duration.
-
Stop the reaction and measure the product formation using the appropriate detection method (ELISA or colorimetric reading).
-
Include appropriate controls: a known inhibitor for each enzyme as a positive control, and a vehicle control (e.g., DMSO).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Outcome: These assays will confirm or refute the primary hypotheses and provide a quantitative measure of the compound's potency against these specific enzymes.
| Target Enzyme | Assay Principle | Measurement | Potential Outcome |
| mPGES-1 | Conversion of PGH2 to PGE2 | PGE2 levels by ELISA | IC50 value |
| 5-LOX | Conversion of Arachidonic Acid to LTB4 | LTB4 levels by ELISA | IC50 value |
| COX-1/COX-2 | Peroxidase activity | Colorimetric change (TMPD oxidation) | IC50 value |
Unbiased, Proteome-Wide Target Identification
To identify targets beyond our initial hypotheses, unbiased, proteome-wide screening methods are essential.
This is a classic and powerful method for isolating binding partners of a small molecule from a complex protein mixture.[7][8][9]
Workflow for Affinity Chromatography-Mass Spectrometry:
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Protocol for AC-MS:
-
Probe Synthesis:
-
Affinity Pulldown:
-
Immobilize the biotinylated probe on streptavidin-coated agarose or magnetic beads.
-
Prepare a cell lysate from a relevant cell line (e.g., a human monocytic cell line like THP-1 for inflammation studies).
-
Incubate the lysate with the probe-conjugated beads. To increase specificity, a competition experiment should be run in parallel, where the lysate is co-incubated with an excess of the free, unmodified compound.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, for example, by boiling in SDS-PAGE loading buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS spectra against a protein database (e.g., Swiss-Prot). Proteins that are significantly enriched in the pulldown sample compared to the competition control are considered potential targets.
-
DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.[8][9]
Workflow for DARTS:
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Detailed Protocol for DARTS:
-
Lysate Preparation: Prepare a native protein lysate from a chosen cell line or tissue.
-
Compound Incubation: Divide the lysate into two aliquots. Treat one with the test compound and the other with a vehicle control. Incubate to allow for binding.
-
Proteolysis: Add a protease, such as pronase or thermolysin, to both aliquots and incubate for a time sufficient to achieve significant protein degradation in the control sample.
-
Analysis: Stop the digestion and analyze the samples by SDS-PAGE. Look for protein bands that are present or more intense in the compound-treated sample compared to the control. These bands represent proteins that were protected from proteolysis by compound binding.
-
Target Identification: Excise the protected bands from the gel and identify the proteins using mass spectrometry, as described in the AC-MS protocol.
Cell-Based Assays for Target Validation
Once potential targets are identified, it is crucial to validate their engagement and functional consequence in a cellular context.[10][11]
Hypothesized Signaling Pathway:
Sources
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propionic acid - Wikipedia [en.wikipedia.org]
- 5. guidechem.com [guidechem.com]
- 6. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
Methodological & Application
Application Notes and Protocols for 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in Metabolic Research
Introduction: Unveiling a Potential Modulator of Metabolic Control
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. At the heart of these conditions lies a dysregulation of fundamental metabolic processes, particularly lipid and glucose homeostasis. A key regulator of systemic energy balance is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] Activation of PPARα orchestrates a transcriptional program that promotes the uptake, activation, and mitochondrial β-oxidation of fatty acids, thereby lowering circulating lipid levels and improving insulin sensitivity.[2][3][4]
This document provides detailed application notes and experimental protocols for the investigation of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid (CAS No. 433242-31-0), a compound structurally related to the well-characterized PPARα agonist, pirinixic acid (also known as WY-14643).[5][6] Given this structural similarity, it is hypothesized that this compound acts as a PPARα agonist, making it a valuable tool for researchers in academia and the pharmaceutical industry who are exploring the intricacies of metabolic regulation and developing novel therapeutics for metabolic diseases.
These application notes are designed to guide researchers in utilizing this compound to dissect the role of PPARα in various metabolic pathways. The protocols provided herein are based on established methodologies for studying PPARα activation and its downstream physiological effects.
Characterizing PPARα Agonist Activity
The foundational step in utilizing this compound is to empirically determine its ability to activate PPARα. The most direct and quantitative method for this is the luciferase reporter gene assay.
Application Note: Quantifying PPARα Activation with a Luciferase Reporter Assay
The luciferase reporter assay is a widely used cell-based method to quantify the activation of a specific nuclear receptor by a test compound.[7] The principle involves transfecting a suitable mammalian cell line with two plasmids: an expression vector for the receptor of interest (PPARα) and a reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs).[7] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to the PPREs, driving the expression of the luciferase enzyme. The resulting luminescence is proportional to the extent of PPARα activation.
Protocol: PPARα Luciferase Reporter Gene Assay
Objective: To determine the dose-dependent activation of PPARα by this compound and calculate its EC50 value.
Materials:
-
Cell Line: HepG2 (human hepatoma) or HEK293T (human embryonic kidney) cells. These cell lines have low endogenous PPARα expression.[4][7]
-
Expression Plasmids:
-
pCMX-hPPARα (or equivalent for human PPARα expression)
-
pSG5-RXRα (or equivalent for human RXRα expression)
-
-
Reporter Plasmid: pGL3-PPRE-luc (a luciferase reporter plasmid containing multiple PPREs)
-
Control Plasmid: pRL-TK (or equivalent plasmid expressing Renilla luciferase for normalization of transfection efficiency)
-
Transfection Reagent: Lipofectamine 3000 (Thermo Fisher Scientific) or similar.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, dissolved in DMSO to create a 100 mM stock solution.
-
Positive Control: GW7647 or WY-14643 (known PPARα agonists).
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.
-
Luminometer: Plate-reading luminometer.
-
96-well white, clear-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Seed HepG2 or HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mix would include: 50 ng pCMX-hPPARα, 50 ng pSG5-RXRα, 100 ng pGL3-PPRE-luc, and 10 ng pRL-TK.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM, ranging from 0.1 nM to 100 µM. Also, prepare dilutions of the positive control (e.g., GW7647 from 1 nM to 10 µM). Include a vehicle control (DMSO at the highest concentration used for the test compound).
-
After 24 hours of transfection, replace the medium with 100 µL of the prepared compound dilutions.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.[7]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency.
-
Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control.
-
Plot the fold induction against the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.
-
Expected Outcome: A dose-dependent increase in luciferase activity in cells treated with this compound would indicate its agonist activity on PPARα.
Diagram: Luciferase Reporter Assay Workflow
Caption: Workflow for the PPARα Luciferase Reporter Assay.
Investigating the Impact on Lipid Metabolism
A primary function of PPARα activation is the regulation of lipid metabolism.[4] this compound can be used to probe these effects in relevant cell culture models.
Application Note: Assessing Cellular Lipid Accumulation
Hepatocytes and adipocytes are key cell types in lipid metabolism. In conditions of metabolic stress, these cells can accumulate excess lipids, a hallmark of diseases like NAFLD and obesity. PPARα agonists are known to reduce lipid accumulation by enhancing fatty acid oxidation. Oil Red O staining is a straightforward and widely used method to visualize and quantify neutral lipid droplets within cells.[2][8][9]
Protocol: Oil Red O Staining for Lipid Droplet Visualization
Objective: To qualitatively and quantitatively assess the effect of this compound on lipid accumulation in oleic acid-treated HepG2 cells or differentiated 3T3-L1 adipocytes.
Materials:
-
Cell Lines: HepG2 cells or 3T3-L1 preadipocytes.[10]
-
Lipid Loading Medium: DMEM containing 10% FBS and 0.5 mM oleic acid complexed to 1% fatty acid-free BSA.
-
Test Compound: this compound.
-
Fixative: 10% formalin in PBS.
-
Oil Red O Staining Solution: Prepare a stock solution of 0.5 g Oil Red O in 100 mL isopropanol. The working solution is made by mixing 6 mL of stock with 4 mL of distilled water, letting it stand for 10 minutes, and filtering.[9]
-
Hematoxylin: for counterstaining nuclei.
-
Microscope: Light microscope with imaging capabilities.
-
Isopropanol (100%): for dye extraction and quantification.
-
Spectrophotometer: Plate reader capable of measuring absorbance at ~492 nm.
Procedure:
-
Cell Culture and Treatment:
-
For HepG2 cells: Seed cells on glass coverslips in a 24-well plate. Once confluent, treat with lipid loading medium with or without various concentrations of this compound for 24 hours.
-
For 3T3-L1 cells: Differentiate 3T3-L1 preadipocytes into mature adipocytes following a standard MDI (methylisobutylxanthine, dexamethasone, insulin) protocol. On day 8 of differentiation, treat the mature adipocytes with the test compound for 48 hours.
-
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes at room temperature.[9]
-
-
Staining:
-
Wash the fixed cells twice with distilled water.
-
Wash with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.[11]
-
Remove the staining solution and wash the cells 3-4 times with distilled water.
-
(Optional) Counterstain with hematoxylin for 1 minute, then wash with water.
-
-
Visualization and Quantification:
-
Qualitative Analysis: Mount the coverslips on microscope slides and observe under a light microscope. Lipid droplets will appear as red-orange spheres.
-
Quantitative Analysis: After washing, add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to extract the Oil Red O dye from the lipid droplets.[9] Transfer the isopropanol extract to a 96-well plate and measure the absorbance at 492 nm.
-
Expected Outcome: A reduction in the intensity of red staining and a lower absorbance reading in cells treated with the test compound would suggest a decrease in lipid accumulation.
Application Note: Measuring Fatty Acid Oxidation Rate
The catabolism of fatty acids through β-oxidation is a central metabolic process regulated by PPARα.[12] A direct functional consequence of PPARα activation is an increased rate of fatty acid oxidation. This can be measured by tracing the metabolic fate of radiolabeled fatty acids.
Protocol: Radiolabeled Fatty Acid Oxidation Assay
Objective: To measure the rate of fatty acid oxidation in cultured cells or isolated mitochondria treated with this compound.
Materials:
-
Radiolabeled Substrate: [1-14C]Palmitic acid or [9,10-3H(N)]-Palmitic acid.
-
Cell Line: HepG2 or C2C12 myotubes.
-
Reaction Medium: Serum-free DMEM containing 1% fatty acid-free BSA.
-
CO2 Trapping System: A sealed incubation system with a center well containing a piece of filter paper soaked in a CO2 trapping agent (e.g., 1 M NaOH or phenylethylamine).
-
Scintillation Counter and Scintillation Fluid.
-
Perchloric Acid (PCA): To stop the reaction and separate acid-soluble metabolites.
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and grow to confluency.
-
Pre-treat the cells with various concentrations of this compound for 18-24 hours.
-
-
Assay Setup:
-
Prepare the reaction medium containing the radiolabeled palmitic acid (e.g., 0.5 µCi/mL) complexed to BSA.
-
Wash the cells twice with warm PBS.
-
Add 1 mL of the reaction medium to each well.
-
Seal the plates with a sealing mat that has a center well for CO2 trapping. Add the trapping agent to the filter paper in the center well.
-
-
Incubation: Incubate the plates at 37°C for 2-4 hours.
-
Measurement of 14CO2 (for [1-14C]Palmitic acid):
-
Stop the reaction by injecting perchloric acid into each well to a final concentration of 0.6 M.
-
Continue incubation for another hour to ensure all 14CO2 is trapped.
-
Remove the filter paper and place it in a scintillation vial with scintillation fluid. Count the radioactivity.
-
-
Measurement of Acid-Soluble Metabolites (ASMs):
-
After stopping the reaction with perchloric acid, scrape the cells and transfer the medium and cell lysate to a microfuge tube.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant (containing the ASMs) to a scintillation vial and count the radioactivity.
-
-
Data Analysis:
-
Determine the protein concentration in each well.
-
Calculate the rate of fatty acid oxidation as nmol of substrate oxidized per mg of protein per hour.
-
Expected Outcome: An increase in the production of 14CO2 or radiolabeled ASMs in treated cells would indicate an enhanced rate of fatty acid oxidation.
Diagram: Fatty Acid β-Oxidation Pathway and Measurement
Caption: Measurement of fatty acid oxidation using [1-14C]palmitic acid.
Evaluation of Effects on Glucose Homeostasis
PPARα activation can also influence glucose metabolism, often indirectly by improving insulin sensitivity.[3]
Application Note: Assessing Cellular Glucose Uptake
Insulin-stimulated glucose uptake is a critical process for maintaining blood glucose levels. In adipocytes and muscle cells, this process is primarily mediated by the glucose transporter GLUT4. Insulin resistance, a key feature of type 2 diabetes, is characterized by impaired glucose uptake.
Protocol: 2-Deoxyglucose Uptake Assay
Objective: To determine the effect of this compound on basal and insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
Cell Line: Differentiated 3T3-L1 adipocytes.
-
Radiolabeled Glucose Analog: 2-Deoxy-D-[3H]glucose.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Insulin: Bovine insulin solution.
-
Cytochalasin B: An inhibitor of glucose transport, used for background correction.
-
Lysis Buffer: 0.1% SDS solution.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Cell Treatment: Treat differentiated 3T3-L1 adipocytes with the test compound for 24-48 hours.
-
Serum and Glucose Starvation:
-
Wash the cells twice with PBS.
-
Incubate the cells in serum-free, low-glucose DMEM for 2-4 hours.
-
Wash the cells with KRH buffer and incubate in KRH buffer for 30 minutes.
-
-
Insulin Stimulation:
-
Treat the cells with or without 100 nM insulin in KRH buffer for 20 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 2-Deoxy-D-[3H]glucose (to a final concentration of 0.1 mM and 0.5 µCi/mL) to each well.
-
Incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, a set of wells should be pre-treated with cytochalasin B (10 µM) before adding the radiolabeled glucose analog.
-
-
Termination and Lysis:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1% SDS solution.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Determine the protein concentration of the lysates.
-
-
Data Analysis:
-
Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other readings.
-
Normalize the data to protein concentration.
-
Express the results as fold change over basal (unstimulated) glucose uptake.
-
Expected Outcome: An enhancement of insulin-stimulated glucose uptake in cells treated with the test compound would suggest an improvement in insulin sensitivity.
Analysis of PPARα Target Gene Expression
The molecular mechanism of PPARα action involves the transcriptional regulation of a suite of target genes. Quantitative Real-Time PCR (qPCR) is a powerful technique to measure changes in the mRNA levels of these genes.
Application Note: Validating Target Gene Engagement
Activation of PPARα leads to the upregulation of genes involved in fatty acid transport (e.g., CD36), mitochondrial β-oxidation (e.g., CPT1A - Carnitine Palmitoyltransferase 1A), and peroxisomal β-oxidation (e.g., ACOX1 - Acyl-CoA Oxidase 1).[12][13][14] Measuring the expression of these genes provides direct evidence of PPARα engagement by this compound.
Protocol: Quantitative Real-Time PCR (qPCR) for PPARα Target Genes
Objective: To measure the effect of this compound on the mRNA expression of PPARα target genes in HepG2 cells.
Materials:
-
Cell Line: HepG2 cells.
-
Test Compound: this compound.
-
RNA Extraction Kit: RNeasy Mini Kit (Qiagen) or similar.
-
Reverse Transcription Kit: iScript cDNA Synthesis Kit (Bio-Rad) or similar.
-
qPCR Master Mix: SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) or similar.
-
qPCR Instrument: CFX96 Real-Time PCR Detection System (Bio-Rad) or equivalent.
-
Primers: Validated primers for human CPT1A, ACOX1, CD36, and a housekeeping gene (e.g., GAPDH or ACTB).
Procedure:
-
Cell Treatment: Treat HepG2 cells with various concentrations of the test compound for 24 hours.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions using the SYBR Green master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Express the data as fold change relative to the vehicle-treated control.
-
Expected Outcome: A dose-dependent increase in the mRNA levels of CPT1A, ACOX1, and CD36 would confirm that the compound activates the PPARα signaling pathway.
Table 1: Summary of Experimental Parameters
| Assay | Cell Line | Typical Compound Concentration Range | Positive Control | Key Endpoint |
| Luciferase Reporter Assay | HepG2, HEK293T | 0.1 nM - 100 µM | GW7647, WY-14643 | EC50 of Luciferase Induction |
| Oil Red O Staining | HepG2, 3T3-L1 | 1 µM - 50 µM | Fenofibrate, WY-14643 | % Reduction in Lipid Staining |
| Fatty Acid Oxidation | HepG2, C2C12 | 1 µM - 50 µM | Fenofibrate, WY-14643 | Fold Increase in FAO Rate |
| Glucose Uptake | 3T3-L1 Adipocytes | 1 µM - 50 µM | Rosiglitazone (PPARγ) | Fold Increase in Glucose Uptake |
| qPCR | HepG2 | 1 µM - 50 µM | GW7647, WY-14643 | Fold Change in mRNA Expression |
In Vivo Evaluation in a Mouse Model of Metabolic Syndrome
To translate in vitro findings to a more physiologically relevant context, this compound can be evaluated in a diet-induced obesity mouse model.
Application Note: Assessing Efficacy in a Preclinical Model
Feeding mice a high-fat diet (HFD) induces obesity, insulin resistance, and hepatic steatosis, closely mimicking human metabolic syndrome.[6] Administering a PPARα agonist to these animals is expected to ameliorate these metabolic disturbances.
Protocol: In Vivo Study in High-Fat Diet-Fed Mice
Objective: To evaluate the effect of this compound on body weight, glucose tolerance, and liver lipid content in HFD-fed mice.
Materials:
-
Animals: C57BL/6J mice.
-
Diets: Standard chow diet and a high-fat diet (e.g., 60% kcal from fat).
-
Test Compound: this compound, formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose).
-
Glucose Meter and Test Strips.
-
Equipment for tissue collection and analysis (e.g., liver lipid extraction).
Procedure:
-
Induction of Obesity: Feed mice a HFD for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Compound Administration: Randomly assign the HFD-fed mice to a vehicle control group and a treatment group. Administer the test compound or vehicle daily by oral gavage for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period. After an overnight fast, administer a glucose bolus (2 g/kg) intraperitoneally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.
-
Tissue Collection: At the end of the study, euthanize the mice and collect blood and tissues (liver, adipose tissue).
-
Analysis:
-
Measure plasma levels of triglycerides, cholesterol, and insulin.
-
Measure liver weight and extract total lipids from the liver to quantify hepatic triglyceride content.
-
Perform histological analysis (H&E and Oil Red O staining) on liver sections.
-
Expected Outcome: Treatment with this compound is expected to reduce body weight gain, improve glucose tolerance (lower area under the curve in the GTT), and decrease liver lipid accumulation in HFD-fed mice.
Diagram: In Vivo Study Workflow
Sources
- 1. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Liver cell models for studying lipid metabolism. Literature review [scielo.org.co]
- 5. assaygenie.com [assaygenie.com]
- 6. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols: A Researcher's Guide to Utilizing 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid as a Putative Chemical Probe for the Prostaglandin E2 Biosynthesis Pathway
Forward: This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid as a chemical probe. It is critical to note that as of the date of this publication, the specific biological targets and mechanism of action for this compound are not extensively characterized in publicly available literature. Therefore, this application note is presented as a hypothetical framework, leveraging established knowledge of structurally related pyrimidine derivatives to propose a plausible avenue of investigation and to provide robust, detailed protocols for its characterization. Our aim is to equip the scientific community with the foundational knowledge and methodologies to explore the potential of this and similar molecules.
Part 1: Introduction to this compound and its Potential as a Chemical Probe
This compound is a small molecule featuring a pyrimidine core, a scaffold known to be a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. Pyrimidine derivatives have been successfully developed as inhibitors for a wide range of enzymes and receptors, including cyclooxygenases (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), key players in the inflammatory response.[1]
A high-quality chemical probe is an essential tool for target validation in drug discovery.[2][3] It should be potent, selective, and demonstrate target engagement in a cellular context.[2] While the specific target of this compound is yet to be elucidated, its structural features suggest it may act as an inhibitor within the arachidonic acid cascade, a critical pathway in inflammation.[4][5][6] This guide will therefore focus on the hypothesis that this compound may inhibit enzymes involved in prostaglandin E2 (PGE2) synthesis, such as COX-2 or mPGES-1.
The protocols outlined herein are designed to rigorously test this hypothesis and to serve as a template for the characterization of this molecule as a chemical probe.
Part 2: Hypothetical Mechanism of Action - Inhibition of the Prostaglandin E2 Synthesis Pathway
Prostaglandins are lipid compounds with diverse hormone-like effects, notably as mediators of inflammation. Their synthesis begins with the release of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[7][8] PGH2 is subsequently converted to PGE2 by prostaglandin E synthases, with mPGES-1 being a key inducible enzyme during inflammation.[7] We hypothesize that this compound may inhibit either COX-2 or mPGES-1, thereby reducing the production of PGE2 and mitigating inflammatory responses.
Caption: Hypothetical inhibition of the Prostaglandin E2 synthesis pathway.
Part 3: Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for COX-2 Inhibition
This protocol is designed to determine the direct inhibitory effect of the compound on purified COX-2 enzyme.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cultured cells with either the test compound at a fixed concentration or the vehicle control for a specified time.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Separation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein (e.g., COX-2) in each sample using Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance values (for ELISA).
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.
-
Data Presentation (Hypothetical):
| Temperature (°C) | % Soluble COX-2 (Vehicle) | % Soluble COX-2 (Compound) |
|---|---|---|
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 45 | 75 |
| 65 | 20 | 50 |
| 70 | 5 | 25 |
This shift demonstrates that the compound stabilizes COX-2 within the cell, providing strong evidence of direct target engagement.
Part 4: Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential chemical probe for the prostaglandin E2 synthesis pathway. Successful validation through these assays would establish this compound as a valuable tool for studying the roles of COX-2 or mPGES-1 in health and disease. Further studies should include selectivity profiling against other related enzymes and the use of the probe in various disease models to link target engagement with a phenotypic outcome.
References
-
Ford-Hutchinson, A. W. (1991). An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. Journal of the Royal Society of Medicine, 84(10), 586–590. [Link]
-
Workman, P., & Collins, I. (2014). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery, 4(4), 388–401. [Link]
-
Crawford, M. A. (1983). Synthesis and metabolism of prostaglandins, prostacyclin, and thromboxanes: The arachidonic acid cascade. The University of Arizona. [Link]
-
Higgs, G. A., & Vane, J. R. (1983). The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes. Prostaglandins, 25(6), 763-771. [Link]
-
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. [Link]
-
Foley, T. L., & Burkart, M. D. (2017). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Current opinion in chemical biology, 39, 59-66. [Link]
-
Khan, K. N., Masumoto, N., Ishihara, F., Yamauchi, N., Fujishita, A., & Nakashima, A. (2018). Prostaglandin biosynthesis pathways. ResearchGate. [Link]
-
Müller-Fahrnow, A., & Workman, P. (2018). Target validation using chemical probes. ResearchGate. [Link]
-
Jones, L. H., & Bunnage, M. E. (2017). Target validation using in-cell small molecule clickable imaging probes. Chemical Society Reviews, 46(10), 2824-2835. [Link]
-
Klabunde, R. E. (2022). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). Cardiovascular Physiology Concepts. [Link]
-
Zha, W., Wang, J., He, W., Wang, Y., & Zhang, J. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 67(3), 195-201. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 189-204. [Link]
-
Chen, S. F., & Wu, T. C. (1988). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Biochemical pharmacology, 37(23), 4545-4552. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Grokipedia. (2026). Cellular thermal shift assay. Grokipedia. [Link]
-
CETSA. (n.d.). CETSA. CETSA. [Link]
-
Liu, X., Zhang, H., Wang, L., Zhang, Y., & Liu, J. (2016). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of medicinal chemistry, 59(17), 7934-7945. [Link]
-
Papakyriakou, A., Zervou, M., & Tzakos, A. G. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules (Basel, Switzerland), 25(18), 4258. [Link]
-
Wikipedia. (2023). Thermal shift assay. Wikipedia. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Liu, X., Zhang, H., Wang, L., Zhang, Y., & Liu, J. (2017). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS medicinal chemistry letters, 8(10), 1045-1050. [Link]
-
Al-Khafaji, K., Miller, D. D., & Li, W. (2021). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Pharmaceuticals, 14(11), 1146. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Characterization of Lead Compounds as Anti-Inflammatory Drugs Targeting mPGES-1 Via Enzymelink Screening. Future Medicinal Chemistry, 15(9), 785-798. [Link]
-
Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology. [Link]
-
Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]
-
Li, C. Y., et al. (2016). Anti-inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS-stimulated RAW 264.7 cells. Molecular Medicine Reports, 14(5), 4353-4360. [Link]
-
Kubiński, K., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 24(13), 10883. [Link]
-
Wang, Y., et al. (2023). mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations. International Journal of Molecular Sciences, 24(16), 12845. [Link]
-
Lee, J. H., et al. (2021). Processed Scutellaria baicalensis Georgi Extract Alleviates LPS-Induced Inflammatory and Oxidative Stress through a Crosstalk between NF-κB and KEAP1/NRF2 Signaling in Macrophage Cells. Antioxidants, 10(7), 1033. [Link]
-
Shih, Y. H., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. International journal of molecular sciences, 18(12), 2637. [Link]
-
Weng, J. R., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Molecules (Basel, Switzerland), 26(9), 2596. [Link]
-
Hrodivchuk, N. I., et al. (2020). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Farmatsiia (Sofia, Bulgaria), 67(2), 103-111. [Link]
-
Shu, M., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial microbes, 5(2), 199-205. [Link]
-
Wang, F., et al. (2019). In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus. Molecules (Basel, Switzerland), 24(17), 3122. [Link]
Sources
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
Application Notes & Protocols: A Comprehensive Framework for Efficacy Testing of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Propionic Acid Derivative
The compound 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid belongs to a chemical class—arylpropionic acids and pyrimidine derivatives—that has yielded numerous successful anti-inflammatory drugs.[1][2][3] The structural alerts within this molecule suggest a high probability of activity against key mediators of the inflammatory cascade. However, without empirical data, its precise mechanism of action and therapeutic utility remain speculative. This document provides a comprehensive, multi-tiered experimental framework designed to rigorously evaluate the efficacy of this compound, from initial in vitro screening to mechanistic elucidation and in vivo validation. Our approach is grounded in the principles of robust preclinical study design, emphasizing scientific rigor, reproducibility, and translatability.[4][5][6][7][8]
This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide not just protocols, but the strategic thinking behind them, enabling research teams to make informed decisions and generate a robust data package for this promising compound.
Part 1: Foundational In Vitro Efficacy Screening
The initial phase of our investigation is designed to cast a wide net, determining if and how this compound modulates cellular and biochemical processes central to inflammation. These assays are cost-effective, high-throughput, and provide the foundational data needed to justify more complex and resource-intensive studies.[9][10]
Rationale for a Tiered In Vitro Approach
We will employ a tiered screening strategy. Tier 1 assays are broad, cell-free, or simple cell-based assays to detect general anti-inflammatory activity. Positive results in Tier 1 will trigger Tier 2 assays, which are more complex and designed to probe specific pathways implicated in inflammation, such as the NF-κB and pro-inflammatory cytokine signaling cascades.[11][12][13]
Tier 1: Broad Anti-Inflammatory Potential
-
Causality: Protein denaturation is a well-established cause of inflammation in diseases like rheumatoid arthritis.[14] An agent that can prevent this process may have significant therapeutic potential.
-
Methodology:
-
Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris buffer (pH 7.4).
-
Prepare various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO).
-
To 5 mL of the BSA solution, add 0.1 mL of the test compound at each concentration.
-
Aspirin or Diclofenac sodium will be used as a positive control.[14]
-
A control group will receive only the solvent.
-
Incubate all samples at 37°C for 20 minutes, then heat at 72°C for 5 minutes to induce denaturation.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of denaturation.
-
-
Causality: The stabilization of lysosomal membranes is crucial in limiting the inflammatory response, as their rupture releases pro-inflammatory enzymes.[15] The HRBC membrane is a validated model for the lysosomal membrane.
-
Methodology:
-
Prepare a 10% v/v suspension of fresh human red blood cells in isosaline.
-
Prepare various concentrations of the test compound.
-
Mix the test compound solutions with the HRBC suspension.
-
Include a positive control (e.g., Diclofenac sodium) and a negative control (solvent).[15]
-
Incubate at 56°C for 30 minutes to induce hemolysis.
-
Centrifuge the samples and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.
-
Calculate the percentage of membrane stabilization.
-
Tier 2: Mechanistic Probing in Cellular Systems
Positive results in Tier 1 assays (e.g., >50% inhibition at concentrations below 100 µg/mL) will warrant progression to cellular assays to identify the underlying mechanism. For these studies, a macrophage-like cell line, such as RAW 264.7 or THP-1, is an excellent choice due to their central role in inflammation.[16]
-
Causality: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[9] Measuring the inhibition of NO production is a direct indicator of anti-inflammatory activity.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.[17]
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Measure absorbance at 540 nm and calculate the percentage inhibition of NO production.
-
-
Causality: The transcription factor NF-κB is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α, IL-6, and IL-1β.[11][12] Measuring the levels of these cytokines provides insight into the compound's effect on this critical signaling pathway.
-
Methodology:
-
Following the same cell culture and treatment protocol as in 1.3.1, collect the cell culture supernatant at a relevant time point (e.g., 6-24 hours post-LPS stimulation).
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.
-
A significant reduction in these cytokines would strongly suggest an upstream inhibitory effect, possibly on the NF-κB pathway.
-
Part 2: Target Deconvolution and Mechanistic Elucidation
A significant reduction in NO and pro-inflammatory cytokines points towards a potent anti-inflammatory effect. The next logical step is to identify the specific molecular target(s). Based on the chemical structure (arylpropionic acid and pyrimidine moieties), likely targets include Cyclooxygenase (COX) enzymes, 5-Lipoxygenase (5-LOX), and Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[2][18][19]
Workflow for Target Identification
Caption: Target identification workflow.
Key Mechanistic Assays
-
Causality: Many arylpropionic acid derivatives are known to inhibit COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[3] Determining the activity against both COX-1 and COX-2 is crucial for predicting both efficacy and potential side effects (e.g., gastrointestinal issues associated with COX-1 inhibition).
-
Methodology:
-
Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.
-
These kits typically provide purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Incubate the enzymes with the test compound at various concentrations.
-
Add arachidonic acid as the substrate.
-
The assay measures the peroxidase component of COX activity.
-
Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.
-
-
Causality: PPARγ agonists are known to exert anti-inflammatory effects, in part by antagonizing the activity of transcription factors like NF-κB.[19]
-
Methodology:
-
Use a cell line (e.g., HEK293T) stably transfected with a plasmid containing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Treat the cells with the test compound at various concentrations.
-
A known PPARγ agonist like Rosiglitazone will serve as a positive control.[20]
-
After incubation (e.g., 18-24 hours), lyse the cells and measure luciferase activity.
-
An increase in luciferase activity indicates that the compound is a PPARγ agonist. Calculate the EC50 value.
-
-
Causality: This assay directly measures the final step in the canonical NF-κB activation pathway: the translocation of the p65 subunit from the cytoplasm to the nucleus.[11][21] Inhibition of this step would confirm that the compound acts on this critical inflammatory pathway.
-
Methodology:
-
Culture RAW 264.7 cells on coverslips or in high-content imaging plates.
-
Pre-treat with the test compound, then stimulate with LPS for a short period (e.g., 30-60 minutes).
-
Fix and permeabilize the cells.
-
Stain the cells with an antibody against the NF-κB p65 subunit (e.g., conjugated to a fluorophore like Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using fluorescence microscopy or a high-content imaging system.
-
Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A potent inhibitor will prevent the LPS-induced shift of p65 into the nucleus.
-
Part 3: In Vivo Efficacy and Proof-of-Concept
Positive in vitro data, particularly with a well-defined mechanism of action, provides a strong rationale for advancing to in vivo studies. The choice of animal model is critical and should reflect the potential therapeutic indication.[22] Given the likely anti-inflammatory nature of the compound, a model of rheumatoid arthritis is a robust and well-characterized choice.[23][24][25][26]
Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo proof-of-concept.
Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
-
Causality: The CIA model is one of the most widely used preclinical models of rheumatoid arthritis.[25][27] It recapitulates many key features of the human disease, including synovitis, cartilage degradation, and bone erosion, making it highly relevant for testing anti-inflammatory and disease-modifying agents.[22][23]
-
Methodology:
-
Animal Model: Male DBA/1J mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Day 0: Immunize mice at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Day 21: Administer a booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: Test compound, Low Dose (e.g., 10 mg/kg, p.o., daily).
-
Group 3: Test compound, High Dose (e.g., 30 mg/kg, p.o., daily).
-
Group 4: Positive control (e.g., Methotrexate or a clinically relevant biologic).
-
-
Dosing: Begin prophylactic dosing on Day 21, just before the expected onset of clinical signs, and continue daily until the end of the study (e.g., Day 42).
-
Efficacy Readouts:
-
Clinical Scoring: Monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness using digital calipers.
-
Histopathology (Terminal): At the end of the study, collect hind paws, fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation and Safranin O to assess cartilage damage.
-
Biomarker Analysis (Terminal): Collect blood at termination to measure levels of circulating inflammatory cytokines (e.g., TNF-α) and anti-collagen antibodies via ELISA.
-
-
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Efficacy Summary
| Assay | Endpoint | Test Compound IC50/EC50 (µM) | Positive Control IC50/EC50 (µM) |
|---|---|---|---|
| COX-1 Inhibition | IC50 | Celecoxib | |
| COX-2 Inhibition | IC50 | Celecoxib | |
| PPARγ Activation | EC50 | Rosiglitazone | |
| LPS-induced NO | IC50 | L-NAME |
| LPS-induced TNF-α | IC50 | | Dexamethasone |
Table 2: In Vivo CIA Model - Key Efficacy Endpoints
| Treatment Group | Mean Max Clinical Score (± SEM) | Final Paw Thickness (mm ± SEM) | Histological Inflammation Score (± SEM) |
|---|---|---|---|
| Vehicle | |||
| Test Cmpd (10 mg/kg) | |||
| Test Cmpd (30 mg/kg) |
| Positive Control | | | |
A successful outcome would be a statistically significant, dose-dependent reduction in clinical scores, paw swelling, and histological signs of inflammation and joint damage compared to the vehicle-treated group.
Conclusion
This comprehensive experimental framework provides a logical and rigorous pathway for evaluating the efficacy of this compound. By systematically progressing from broad in vitro screening to specific mechanistic assays and finally to a relevant in vivo disease model, researchers can build a robust data package that clearly defines the compound's anti-inflammatory potential, mechanism of action, and therapeutic promise. This structured approach maximizes the potential for success while ensuring that key scientific and translational questions are addressed at each stage of preclinical development.[4][6][7]
References
-
Aragen Life Sciences. "In Vivo Animal Models for Immunology and Inflammation." Aragen Life Sciences. [Link]
-
Biocompare. "Ten Tips for Optimizing Cell-Based Assays." Biocompare. [Link]
-
Charles River Laboratories. "Autoimmune Disease and Inflammation Models." Charles River Laboratories. [Link]
-
PubMed. "In Vivo Models for Inflammatory Arthritis." PubMed. [Link]
-
Covance. "In vivo preclinical models for immune-mediated inflammatory disease drug development." Covance. [Link]
-
ResearchGate. "Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat." ResearchGate. [Link]
-
Semantic Scholar. "In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review." Semantic Scholar. [Link]
-
PeerJ. "Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations." PeerJ. [Link]
-
Semantic Scholar. "In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review." Semantic Scholar. [Link]
-
The Jackson Laboratory. "How to design robust preclinical efficacy studies that make a difference." The Jackson Laboratory. [Link]
-
Frontiers. "How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates." Frontiers. [Link]
-
MDPI. "Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models?" MDPI. [Link]
-
PubMed. "Animal models of rheumatoid arthritis and their relevance to human disease." PubMed. [Link]
-
Creative Animodel. "Preclinical Animal Studies for Rheumatoid Arthritis." Creative Animodel. [Link]
-
PPD. "Preclinical Studies in Drug Development." PPD. [Link]
-
NPTEL. "Design of pre-clinical experiments." NPTEL. [Link]
-
Marin Biologic Laboratories. "Optimizing Your Cell Based Assay Performance Key Strategies." Marin Biologic Laboratories. [Link]
-
NIH. "General Principles of Preclinical Study Design." NIH. [Link]
-
PubMed. "Experimental Approaches to Study PPAR Gamma Agonists as Antidiabetic Drugs." PubMed. [Link]
-
NIH. "NF-κB: a key role in inflammatory diseases." NIH. [Link]
-
ResearchGate. "(PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs." ResearchGate. [Link]
-
PubMed. "NF-κB signaling in inflammation." PubMed. [Link]
-
BioIVT. "Cell-based Assays: A Crucial Component of the Drug Discovery Process." BioIVT. [Link]
-
ResearchGate. "(PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis." ResearchGate. [Link]
-
Immunologix. "Cell Based Assays in Drug Development: Comprehensive Overview." Immunologix. [Link]
-
NIH. "A review for cell-based screening methods in drug discovery." NIH. [Link]
-
BioResources. "In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species." BioResources. [Link]
-
Creative Diagnostics. "The NF-kB Signaling Pathway." Creative Diagnostics. [Link]
-
MD Anderson Cancer Center. "NF-κB signaling in inflammation." MD Anderson Cancer Center. [Link]
-
AMSbiopharma. "Preclinical research strategies for drug development." AMSbiopharma. [Link]
-
ResearchGate. "Canonical pathway of NF-κB activation. Several inflammatory signals,..." ResearchGate. [Link]
-
Indigo Biosciences. "Human Peroxisome Proliferator-Activated Receptor Gamma." Indigo Biosciences. [Link]
-
Wikipedia. "PPAR agonist." Wikipedia. [Link]
-
NIH. "Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review." NIH. [Link]
-
PubMed. "Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating..." PubMed. [Link]
-
PubMed. "The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase." PubMed. [Link]
-
NIH. "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties." NIH. [Link]
-
PubMed. "Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action." PubMed. [Link]
-
PubMed. "Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia." PubMed. [Link]
-
PubMed. "3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic Acids as Inhibitors of 85 kDa Cytosolic Phospholipase A2." PubMed. [Link]
Sources
- 1. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 5. ppd.com [ppd.com]
- 6. jssaherdatalake.blob.core.windows.net [jssaherdatalake.blob.core.windows.net]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 9. journalajrb.com [journalajrb.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 16. criver.com [criver.com]
- 17. biocompare.com [biocompare.com]
- 18. PPAR agonist - Wikipedia [en.wikipedia.org]
- 19. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 26. Animal models of rheumatoid arthritis and their relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
analytical methods for quantifying 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in biological samples
Application Note & Protocol
Topic: Analytical Methods for Quantifying 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Precise Quantification
This compound is a molecule of interest in pharmaceutical research, belonging to a class of pyrimidine derivatives that are explored for various therapeutic applications. The journey from a promising compound in the lab to a potential therapeutic agent is long and data-driven. A critical component of this journey is understanding its behavior within a biological system—its absorption, distribution, metabolism, and excretion (ADME). These pharmacokinetic (PK) and toxicokinetic (TK) studies are entirely dependent on the ability to accurately and reliably measure the concentration of the drug in biological matrices like plasma, serum, or urine over time.[1][2][3]
This document serves as a detailed guide for the development and validation of a robust analytical method for the quantification of this compound. We will focus on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), prized for its exceptional sensitivity and selectivity in complex biological matrices.[4][5] The protocols and validation standards described herein are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure data integrity and regulatory compliance.[1][2][6][7]
Principle of the Method: LC-MS/MS for Unparalleled Specificity
The quantification of small molecules in biological fluids presents a significant analytical challenge due to the complexity of the matrix, which contains a vast excess of endogenous components (proteins, salts, lipids, etc.) that can interfere with the analysis.[5][8] LC-MS/MS has become the definitive technique for this purpose.[4][9]
The power of LC-MS/MS lies in its two-dimensional separation capability:
-
Liquid Chromatography (LC): The first dimension of separation is physical. The analyte is passed through a column packed with a stationary phase. By manipulating the mobile phase composition, the analyte can be separated from many matrix components based on its physicochemical properties (e.g., polarity).
-
Tandem Mass Spectrometry (MS/MS): The second dimension of separation is based on the mass-to-charge ratio (m/z) of the analyte and its fragments. The mass spectrometer ionizes the analyte, selects the specific parent ion (precursor ion), fragments it, and then detects a specific fragment ion (product ion). This precursor-to-product ion transition is a highly specific "fingerprint" of the molecule, providing a high degree of certainty in identification and quantification, even at very low concentrations.[9][10]
Part 1: Sample Preparation - The Foundation of a Reliable Assay
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences that could suppress the MS signal or damage the instrument, and concentrate the analyte to improve sensitivity.[11][12][13] While several techniques exist, Protein Precipitation (PPT) is often the first choice due to its simplicity, speed, and broad applicability.[5][14][15]
Protocol 1.1: Protein Precipitation with Acetonitrile
Rationale: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates high-abundance proteins like albumin from plasma or serum.[14][15] This process releases the drug, which remains soluble in the resulting supernatant. This method is fast and effective for initial sample cleanup.
Materials:
-
Biological sample (e.g., human plasma)
-
Ice-cold Acetonitrile (ACN), LC-MS grade[16]
-
Internal Standard (IS) working solution (a structurally similar, stable isotope-labeled version of the analyte is ideal)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Calibrated pipettes
-
Refrigerated microcentrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature or in a 4°C refrigerator. Vortex gently to ensure homogeneity.[17][18]
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the Internal Standard working solution to the plasma sample. The IS is crucial for correcting for variability during sample preparation and analysis.[9][10]
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is common and effective).[15][19]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.[18]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[14][17]
-
Supernatant Transfer: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.
-
Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the initial LC mobile phase (e.g., 100 µL of 50:50 acetonitrile:water). This step concentrates the analyte.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Caption: Protein Precipitation Workflow.
Alternative Sample Preparation Techniques
For matrices with higher complexity or when lower detection limits are required, more selective techniques may be necessary.[8][20]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[21][22][23] By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, the analyte can be selectively partitioned into the organic layer, leaving many interferences behind.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and powerful technique that uses a solid sorbent packed into a cartridge to retain the analyte.[12][24][25] Interferences can be washed away, and the purified analyte is then eluted with a small volume of a strong solvent. SPE can provide very clean extracts and allows for significant concentration of the analyte.[11][26]
Part 2: LC-MS/MS Method Parameters
The following are starting parameters that should be optimized for the specific instrumentation and laboratory conditions.
Protocol 2.1: Liquid Chromatography
Rationale: Reversed-phase chromatography is the most common mode for separating small molecule drugs. A C18 column, which has a nonpolar stationary phase, is used. A gradient elution, starting with a high percentage of aqueous mobile phase and increasing the organic mobile phase, allows for the effective elution of compounds with varying polarities.
| Parameter | Recommended Condition | Rationale |
| Instrument | UHPLC or HPLC system | UHPLC offers higher resolution and faster run times. |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, provides good retention and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to promote protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min | A generic gradient to start method development. Should be optimized. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume to prevent peak distortion. |
Protocol 2.2: Tandem Mass Spectrometry
Rationale: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[27] Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds like pyrimidine derivatives. The specific MRM transitions (precursor ion → product ion) must be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Instrument | Triple Quadrupole Mass Spectrometer | The standard for quantitative bioanalysis due to its sensitivity and specificity.[27] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyrimidine structure is readily protonated. |
| MRM Transitions | Analyte: To be determined (e.g., [M+H]+ → fragment) | Must be optimized for maximum intensity and specificity. |
| IS: To be determined (e.g., [M+H]+ → fragment) | ||
| Ion Source Temp | e.g., 500 °C | To facilitate desolvation of droplets. |
| Gas Flows | Nebulizer, Heater, Curtain Gas | Optimize per instrument manufacturer's recommendations. |
| Collision Energy | To be determined | Optimize for each MRM transition to achieve the most stable and intense fragment ion. |
Part 3: Bioanalytical Method Validation - Ensuring Data Trustworthiness
A validated bioanalytical method provides the assurance that the data generated is accurate and reliable.[6][28] Validation must be performed according to established guidelines from regulatory agencies like the FDA and EMA.[1][2][3][29][30]
Caption: Bioanalytical Method Validation Workflow.
Key Validation Parameters and Acceptance Criteria
The following table summarizes the core experiments required for method validation.
| Parameter | Purpose | Typical Acceptance Criteria (ICH M10)[6] |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be < 20% of the Lower Limit of Quantification (LLOQ) for the analyte and < 5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations of the analyte. | At least 6 non-zero standards. A regression model is chosen (e.g., linear, weighted 1/x²). Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of measured concentrations to the nominal (true) value. | Mean concentration should be within ±15% of the nominal value at each QC level (Low, Mid, High). |
| Precision | The closeness of repeated measurements. Expressed as Coefficient of Variation (%CV). | %CV should not exceed 15% at each QC level (Low, Mid, High). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be ≥ 5 times the blank response. Accuracy within ±20% and Precision ≤ 20%. |
| Matrix Effect | To assess the suppression or enhancement of ionization caused by matrix components. | The IS-normalized matrix factor at low and high QC concentrations should have a %CV ≤ 15%. |
| Recovery | The efficiency of the extraction process. | Not strictly required to be 100%, but must be consistent and reproducible. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Data Presentation: Example Tables
Table 1: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | % Accuracy |
| 1.00 (LLOQ) | 1,520 | 150,100 | 0.0101 | 1.05 | 105.0 |
| 2.50 | 3,850 | 152,300 | 0.0253 | 2.48 | 99.2 |
| 10.0 | 15,100 | 149,800 | 0.1008 | 9.95 | 99.5 |
| 50.0 | 76,200 | 151,500 | 0.5030 | 50.8 | 101.6 |
| 200 | 305,000 | 150,500 | 2.0266 | 198.5 | 99.3 |
| 500 | 748,000 | 149,900 | 4.9899 | 502.1 | 100.4 |
| Regression: Linear, Weighting: 1/x², r² > 0.99 |
Table 2: Example Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | % Accuracy | % Precision (CV) |
| LLOQ QC | 1.00 | 6 | 1.08 | 108.0 | 9.5 |
| Low QC | 3.00 | 6 | 2.91 | 97.0 | 6.2 |
| Mid QC | 75.0 | 6 | 78.5 | 104.7 | 4.1 |
| High QC | 400 | 6 | 390.2 | 97.6 | 3.8 |
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in biological samples using LC-MS/MS. The detailed protocols for sample preparation and instrument operation serve as a robust starting point for method development. Adherence to the principles of bioanalytical method validation as outlined by the FDA and EMA is paramount to ensure the generation of high-quality, reliable, and defensible data. Such data is the bedrock upon which critical decisions in drug development are made, ultimately paving the way for safer and more effective therapeutics.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link][1][6]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][29]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link][30]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][3]
-
Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. Journal of Forensic Toxicology & Pharmacology. [Link][4]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]
-
Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics. [Link][17]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][28]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link][15]
-
protocols.io. (2019). a protein precipitation extraction method. [Link][18]
-
International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. [Link][5]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][20]
-
BioPharma Services. Bioanalytical Method Development: Blood Specimen. [Link][8]
-
LCGC International. Understanding and Improving Solid-Phase Extraction. [Link][26]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link][25]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link][21]
-
Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. [Link][13]
-
LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link][9][10]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link][27]
-
Hawach Scientific. (2025). Application of Solid Phase Extraction and Liquid-Liquid Extraction in Samples. [Link][23]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. scitechnol.com [scitechnol.com]
- 5. ijisrt.com [ijisrt.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. affinisep.com [affinisep.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Technical Tip: Protein Precipitation [phenomenex.com]
- 16. lcms.cz [lcms.cz]
- 17. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 18. a protein precipitation extraction method [protocols.io]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. tecan.com [tecan.com]
- 21. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 22. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 23. specartridge.com [specartridge.com]
- 24. welchlab.com [welchlab.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. zefsci.com [zefsci.com]
- 28. bioanalysisforum.jp [bioanalysisforum.jp]
- 29. labs.iqvia.com [labs.iqvia.com]
- 30. centerforbiosimilars.com [centerforbiosimilars.com]
Application Notes and Protocols for High-Throughput Screening of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative
The compound 2-(4,6-dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid represents a promising scaffold for drug discovery. Its structural similarity to other biologically active pyrimidine derivatives suggests a wide range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4][5] High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a biological target.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in HTS campaigns. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for various HTS methodologies, and discuss the critical aspects of assay validation to ensure data integrity and the successful identification of lead compounds.
Rationale for Target Selection and Assay Design
Given the known biological activities of structurally related pyrimidine compounds, we hypothesize that this compound may exhibit inhibitory activity against key enzymes involved in inflammatory pathways or protein-protein interactions crucial for disease progression. Therefore, the following HTS assays are proposed to explore its therapeutic potential:
-
Fluorescence Polarization (FP) Assay for Protein-Protein Interaction (PPI) Antagonists: This assay is ideal for identifying compounds that disrupt the binding of two proteins.[8][9] It is a homogeneous assay with a robust and reproducible readout, making it highly suitable for HTS.[10]
-
AlphaScreen Assay for Kinase Inhibitors: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay for detecting biomolecular interactions.[11][12][13] It is particularly well-suited for screening kinase inhibitors due to its high signal-to-background ratio and adaptability to miniaturized formats.[14][15]
-
Cell-Based Luciferase Reporter Assay for Pathway Modulation: This assay format allows for the assessment of the compound's activity in a cellular context, providing more biologically relevant data.[16][17] A luciferase reporter under the control of a specific response element can quantify the up- or downregulation of a signaling pathway.[18][19][20]
Experimental Protocols
Fluorescence Polarization (FP) Assay for Screening Inhibitors of a Protein-Protein Interaction
This protocol describes a competitive FP assay to identify compounds that inhibit the interaction between a hypothetical protein "Target-P" and its fluorescently labeled peptide binding partner "FP-Peptide".
Principle: A small, fluorescently labeled peptide (FP-Peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (Target-P), its rotation slows, leading to a high polarization signal. A compound that displaces the FP-Peptide from Target-P will cause a decrease in the polarization signal.[10]
Workflow Diagram:
Caption: Workflow for the Fluorescence Polarization HTS assay.
Materials and Reagents:
-
This compound (Test Compound)
-
Purified Target-P
-
Fluorescently labeled FP-Peptide
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4)
-
DMSO (for compound dilution)
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Protocol:
-
Compound Plating:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a dilution series of the test compound in DMSO in a source plate.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions and controls (DMSO for negative control, known inhibitor for positive control) into the 384-well assay plates.
-
-
Reagent Preparation:
-
Dilute Target-P to its optimal concentration (predetermined during assay development) in Assay Buffer.
-
Dilute FP-Peptide to its optimal concentration in Assay Buffer.
-
-
Assay Execution:
-
Add 10 µL of the diluted Target-P solution to each well of the assay plate containing the compounds.
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate for 15 minutes at room temperature to allow for compound-protein binding.
-
Add 10 µL of the diluted FP-Peptide solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plates on a microplate reader capable of measuring fluorescence polarization.
-
Calculate the milli-polarization (mP) values for each well.
-
Data Analysis and Validation:
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3 * (SDpos + SDneg)) / |Avgpos - Avgneg| | ≥ 0.5 |
| Signal-to-Background | Avgneg / Avgpos | ≥ 2 |
| % Inhibition | 100 * (1 - (mPsample - mPpos) / (mPneg - mPpos)) | N/A |
-
Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A value ≥ 0.5 indicates a robust and reliable assay.[21][]
-
Hits are identified as compounds that cause a statistically significant decrease in the mP value, typically defined as a percent inhibition exceeding a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
AlphaScreen Assay for Screening Kinase Inhibitors
This protocol outlines the screening of this compound for inhibitory activity against a hypothetical kinase, "Kinase-X".
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by Kinase-X. Streptavidin-coated Donor beads bind to the biotinylated peptide, and anti-phospho-antibody-conjugated Acceptor beads bind to the phosphorylated peptide. When in close proximity, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, resulting in a chemiluminescent signal at 520-620 nm.[13][14] Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the AlphaScreen signal.
Workflow Diagram:
Caption: Simplified NF-κB signaling pathway leading to luciferase expression.
Materials and Reagents:
-
This compound
-
NF-κB luciferase reporter cell line (e.g., HEK293 or HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (stimulant)
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)
-
384-well, white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Plating:
-
Seed the reporter cells into 384-well plates at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Add 100 nL of the test compound and controls to the cell plates.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Prepare a solution of TNF-α in cell culture medium at a concentration that induces a sub-maximal response (e.g., EC80).
-
Add the TNF-α solution to all wells except the unstimulated controls.
-
Incubate for 6-8 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to all wells according to the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
Data Analysis and Validation:
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3 * (SDstimulated + SDunstimulated)) / |Avgstimulated - Avgunstimulated| | ≥ 0.5 |
| Signal-to-Background | Avgstimulated / Avgunstimulated | ≥ 5 |
| % Inhibition | 100 * (1 - (Luminescencesample - Luminescenceunstimulated) / (Luminescencestimulated - Luminescenceunstimulated)) | N/A |
-
A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be performed to identify compounds that cause a decrease in luminescence due to cell death rather than specific pathway inhibition. [23]
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the high-throughput screening of this compound. By employing a multi-pronged approach with biochemical and cell-based assays, researchers can efficiently explore the therapeutic potential of this novel compound across a range of biological targets. Positive "hits" identified from these primary screens will require further validation through dose-response studies, secondary assays to confirm the mechanism of action, and subsequent lead optimization campaigns. The versatility of HTS technologies ensures that as our understanding of disease biology evolves, new and relevant targets can be interrogated with this promising chemical scaffold.
References
- Vertex AI Search, based on "Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH".
- Vertex AI Search, based on "AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed".
- Vertex AI Search, based on "Fluorescence Polariz
- Vertex AI Search, based on "Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF - ResearchG
- Vertex AI Search, based on "AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer N
- Vertex AI Search, based on "The Use of AlphaScreen Technology in HTS: Current St
- Vertex AI Search, based on "AlphaScreen | BMG LABTECH".
- Vertex AI Search, based on "A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PubMed".
- Vertex AI Search, based on "High-Throughput Firefly Luciferase Reporter Assays | Springer N
- Vertex AI Search, based on "Full article: A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases".
- Vertex AI Search, based on "A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 - PubMed".
- Vertex AI Search, based on "A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 - MDPI".
- Vertex AI Search, based on "High Throughput Screening Assays for Drug Discovery - BellBrook Labs".
- Vertex AI Search, based on "AlphaLISA and AlphaScreen No-wash Assays - Revvity".
- Vertex AI Search, based on "Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays | Biochemistry - ACS Public
- Vertex AI Search, based on "High-Throughput Screening (HTS)
- Vertex AI Search, based on "HTS Assay Development - BOC Sciences".
- Vertex AI Search, based on "High-Throughput Screening Assays".
- Vertex AI Search, based on "High-Throughput Screening Using Luciferase Reporter Cell Lines - Technology Networks".
- Vertex AI Search, based on "A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research".
- Vertex AI Search, based on "High-Throughput Screening: today's biochemical and cell-based approaches - PubMed".
- Vertex AI Search, based on "High-Throughput Screening (HTS) in Drug Discovery | Danaher Life Sciences".
- Vertex AI Search, based on "High-throughput screening (HTS) | BMG LABTECH".
- Vertex AI Search, based on "Introduction - High-Throughput Screening Center".
- Vertex AI Search, based on "Assay Validation in High Throughput Screening –
- Vertex AI Search, based on "A Rapid Throughput Assay for Screening (R)-2-(4-hydroxyphenoxy)propionic Acid Producing Microbes - PubMed".
- Vertex AI Search, based on "High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mut
- Vertex AI Search, based on "The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed".
- Vertex AI Search, based on "Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- Vertex AI Search, based on "High-Throughput Molecular Screening Center The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology - University of Florida".
- Vertex AI Search, based on "High-throughput screening for protein-protein interactions using yeast two-hybrid arrays".
- Vertex AI Search, based on "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC - NIH".
- Vertex AI Search, based on "Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed".
- Vertex AI Search, based on "High-throughput screening for protein-protein interactions using two-hybrid assay - PubMed".
- Vertex AI Search, based on "In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus - MDPI".
- Vertex AI Search, based on "(4,6-dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid methyl ester - Sigma-Aldrich".
- Vertex AI Search, based on "In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
Sources
- 1. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. revvity.com [revvity.com]
- 16. High-Throughput Firefly Luciferase Reporter Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. High-Throughput Screening Using Luciferase Reporter Cell Lines | Technology Networks [technologynetworks.com]
- 21. criver.com [criver.com]
- 23. High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid for Preclinical Studies
Introduction: The Preclinical Formulation Challenge
The primary objective in early preclinical development is to maximize drug exposure in animal models to accurately assess pharmacokinetics (PK), efficacy, and toxicology.[1][2] The compound 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid, hereafter referred to as "Compound X," presents a typical challenge for formulation scientists. As a carboxylic acid derivative of a heterocyclic core, it is anticipated to be a weak acid with poor aqueous solubility, a common feature of many new chemical entities (NCEs).[3][4] An improper or poorly characterized formulation can lead to variable drug absorption, erroneous PK data, and potentially misleading safety assessments, ultimately risking the unnecessary termination of a promising candidate.[3]
This document provides a comprehensive guide to developing and characterizing robust formulations of Compound X for oral (PO) and intravenous (IV) administration in rodent models. The strategies outlined herein are designed to be logical, efficient, and grounded in established biopharmaceutical principles to ensure data integrity and accelerate drug development timelines.[2][5]
Physicochemical Characterization: The Formulation Blueprint
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[3] While experimental data for Compound X is limited in public literature, we can infer key properties from its structure and related analogs.[6][7]
-
Structure: The molecule contains a lipophilic dimethyl-pyrimidine core and a polar propionic acid side chain.
-
Ionization: The carboxylic acid group (-COOH) makes Compound X a weak acid. The pKa is estimated to be in the range of 3.5 - 4.5. This is a critical parameter, as its ionization state, and therefore solubility, will be highly dependent on the pH of the environment.
-
Solubility: The neutral form (at low pH) is expected to have very low aqueous solubility. As the pH increases above the pKa, the molecule will deprotonate to form a more soluble carboxylate salt.[8]
-
LogP: The octanol-water partition coefficient (LogP) is predicted to be moderate (likely 2-3), indicating a balance of lipophilicity and hydrophilicity. This suggests that while aqueous solubility is a challenge, it may be amenable to solubilization with organic co-solvents or surfactants.[9]
A foundational step is to experimentally determine the aqueous solubility of Compound X across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[3] This data directly informs the formulation strategy.
Formulation Strategy Selection: A Logic-Driven Approach
The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties of Compound X. The following decision tree provides a logical workflow for selecting an appropriate formulation strategy.
Caption: Formulation selection workflow for Compound X.
For most preclinical studies, the goal is to maximize exposure using a simple, safe, and reproducible vehicle.[2] Complicated formulations can introduce confounding variables.[1]
Recommended Formulations & Protocols
Protocol 1: Oral (PO) Aqueous Suspension
For toxicology and initial efficacy studies, an oral suspension is often the most practical approach for poorly soluble compounds, as it allows for high dose administration.[3][10] A simple methylcellulose-based vehicle is widely used and generally considered safe.[11]
Rationale: Since Compound X is a weak acid, creating a simple pH-adjusted oral solution may not be feasible for higher doses due to the risk of precipitation in the acidic environment of the stomach. A suspension ensures the entire dose is administered, relying on in-vivo dissolution for absorption.
Table 1: Composition of 0.5% (w/v) Methylcellulose Vehicle
| Component | Quantity (for 100 mL) | Purpose |
| Methylcellulose (400 cP) | 0.5 g | Suspending/viscosity agent |
| Polysorbate 80 (Tween® 80) | 0.1 g (0.1% w/v) | Wetting agent |
| Purified Water | q.s. to 100 mL | Vehicle |
Step-by-Step Protocol:
-
Vehicle Preparation: a. Heat ~50 mL of purified water to 60-70°C. b. Slowly add the 0.5 g of methylcellulose while stirring vigorously to disperse the polymer. Avoid clumping. c. Add 0.1 g of Polysorbate 80 and mix until dissolved. d. Add ~40 mL of cold purified water and continue stirring in an ice bath until the solution becomes clear and viscous. e. Bring the final volume to 100 mL with purified water and store refrigerated (2-8°C).
-
Suspension Formulation (Example: 10 mg/mL): a. Weigh the required amount of Compound X (e.g., 100 mg for 10 mL). b. Place the powder in a glass mortar. c. Add a small volume (~1 mL) of the 0.5% methylcellulose vehicle to the powder. d. Triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles. e. Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the target volume is reached. f. Transfer the final suspension to an appropriate container (e.g., amber glass vial).
-
Administration: a. The suspension must be continuously stirred or vortexed before and during dose aspiration to ensure homogeneity. b. Administer to rodents via oral gavage using an appropriate gauge feeding needle.[12][13] The maximum recommended volume for mice is 10 mL/kg.[12]
Protocol 2: Intravenous (IV) Solubilized Formulation
For PK studies requiring an IV dose, the compound must be fully solubilized to prevent embolism.[3] Given the poor aqueous solubility, a co-solvent or complexation agent is necessary.[14]
Rationale: A cyclodextrin-based vehicle is a preferred first-line approach for IV formulations of poorly soluble compounds. Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is a well-established and safe excipient that enhances solubility by forming inclusion complexes.[1]
Table 2: Composition of IV Formulation Vehicle
| Component | Concentration (% w/v) | Purpose |
| SBE-β-CD (Captisol®) | 20% - 40% | Solubilizing/complexing agent |
| Sodium Phosphate Buffer (pH 7.4) | 10 mM | Vehicle / pH control |
Step-by-Step Protocol:
-
Vehicle Preparation: a. Prepare a 10 mM sodium phosphate buffer and adjust the pH to 7.4. b. Weigh the required amount of SBE-β-CD (e.g., 20 g for 100 mL). c. Slowly add the SBE-β-CD to the buffer while stirring until a clear solution is formed.
-
IV Formulation (Example: 2 mg/mL): a. Weigh the required amount of Compound X. b. Add the SBE-β-CD vehicle to the compound. c. Vortex and/or sonicate the mixture until the compound is completely dissolved. A clear solution with no visible particulates should be obtained. The use of a pH meter to adjust the final pH towards neutral (7.0-7.4) with dilute NaOH or HCl may be required to achieve and maintain solubility. d. Filter the final solution through a 0.22 µm sterile syringe filter (e.g., PVDF) into a sterile vial.
-
Administration: a. Administer via slow bolus injection into the tail vein of the rodent. b. The formulation should be visually inspected for any signs of precipitation before administration.
Analytical Characterization & Stability Assessment
A formulation is only as reliable as its characterization.[2][15] All formulations must be analyzed to confirm concentration and assess stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for this purpose.[16][17][18]
Protocol 3: HPLC Method for Concentration Analysis
Rationale: A robust, stability-indicating HPLC method is required to separate and quantify Compound X from any potential degradants or excipients. A reverse-phase C18 column is a suitable starting point for a molecule with this polarity.[19][20]
Caption: General HPLC workflow for formulation analysis.
Table 3: Recommended Starting HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase for small molecules. |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | Common solvents for reverse-phase HPLC. Acid improves peak shape for acidic analytes.[20] |
| Gradient/Isocratic | 50:50 Isocratic | Start simple; a gradient can be developed if needed for impurity profiling.[19] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm (or λmax) | The pyrimidine ring should have strong UV absorbance. |
| Injection Volume | 10 µL | Standard volume. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
Stability Testing
Preclinical formulation stability is a critical component of drug development.[15] It ensures that the test animal receives the intended dose throughout the study period. Stability should be assessed under conditions that mimic preparation, storage, and administration.[15][21]
-
Homogeneity (Suspensions): The uniformity of the suspension should be tested at the beginning and end of the dosing period to ensure consistent dosing.
-
Short-Term Stability: Formulations should be stored at relevant conditions (e.g., room temperature, 2-8°C) and analyzed at various time points (e.g., 0, 4, 8, 24 hours).[15]
-
Acceptance Criteria: A common acceptance criterion for preclinical formulations is 90-110% of the initial concentration.[15] Any appearance of significant degradation peaks should be investigated.
Conclusion
The successful formulation of this compound for preclinical studies is readily achievable through a systematic, science-driven approach. By understanding the compound's weak acid character and solubility limitations, appropriate vehicles such as an aqueous methylcellulose suspension for oral dosing and a cyclodextrin-based solution for intravenous administration can be reliably prepared. Rigorous analytical characterization and stability testing are non-negotiable steps that underpin the validity of all subsequent in vivo data. The protocols and strategies detailed in this document provide a robust framework for advancing this compound through preclinical development.
References
-
Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available at: [Link]
-
Preclinical formulations for discovery and toxicology: physicochemical challenges. ResearchGate. Available at: [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]
-
Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. National Institutes of Health (NIH). Available at: [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Available at: [Link]
-
Solubilizing Excipients in Oral and Injectable Formulations. Springer Link. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]
-
Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. ResearchGate. Available at: [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]
-
HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PubMed Central. Available at: [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PubMed Central. Available at: [Link]
-
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. Available at: [Link]
-
Guide to Oral Gavage for Mice and Rats. Instech Laboratories. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available at: [Link]
-
Key Considerations in Early-Stage Formulation Development. Topiox Research. Available at: [Link]
-
FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. Purdue e-Pubs. Available at: [Link]
-
STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. ResearchGate. Available at: [Link]
-
SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. Lviv Polytechnic National University Institutional Repository. Available at: [Link]
-
PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES. ResearchGate. Available at: [Link]
-
3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. altasciences.com [altasciences.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. topioxresearch.com [topioxresearch.com]
- 6. guidechem.com [guidechem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. instechlabs.com [instechlabs.com]
- 14. kinampark.com [kinampark.com]
- 15. pharmtech.com [pharmtech.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. pharmtech.com [pharmtech.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
Welcome to the technical support center for the synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyrimidine thioether intermediate.[1][2] We will move beyond simple procedural steps to explore the mechanistic underpinnings of this reaction, providing you with the knowledge to troubleshoot effectively and enhance the robustness of your synthesis.
Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the thiolate anion of 2-mercaptopropionic acid acts as a nucleophile, attacking the electron-deficient C2 position of 2-chloro-4,6-dimethylpyrimidine and displacing the chloride leaving group. The pyrimidine ring's π-deficient nature, caused by the two electronegative nitrogen atoms, facilitates this type of substitution, particularly at the 2, 4, and 6 positions.[3][4][5]
Caption: A logical workflow for troubleshooting low yields.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to serve as a robust, self-validating starting point for your experiments.
Reagents & Equipment:
-
2-Chloro-4,6-dimethylpyrimidine (1.0 eq.)
-
2-Mercaptopropionic acid (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Nitrogen or Argon gas inlet
-
Standard glassware for aqueous workup and extraction
-
Ethyl acetate, 1M HCl, Water, Brine
Procedure:
-
Setup: Assemble the flask and condenser, and flame-dry the apparatus under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen or argon.
-
Charging the Flask: To the flask, add anhydrous potassium carbonate (2.5 eq.) and 2-chloro-4,6-dimethylpyrimidine (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent. Begin vigorous stirring.
-
Nucleophile Addition: Add 2-mercaptopropionic acid (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath. Maintain the inert atmosphere and stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LC-MS until the starting 2-chloro-4,6-dimethylpyrimidine is consumed (typically 4-8 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing an equal volume of cold water.
-
Workup - Washing: Transfer the aqueous mixture to a separatory funnel and wash twice with ethyl acetate to remove any unreacted non-polar impurities. Discard the organic layers.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 with 1M HCl. The product, this compound, should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.
References
- Baran, P. S., & Sparling, B. A. (2011). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 15(4), 883–887.
- Chen, Z., et al. (2020). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 10(15), 8963-8967.
- Wikipedia. (2024). Pyrimidine.
- Chimirri, A., et al. (2023). Pyrimidine thioethers: A novel class of antidepressant agents, endowed with anxiolytic, performance enhancing and nootropic activity. European Journal of Medicinal Chemistry, 245, 114917.
- da Costa, L. A., et al. (2025).
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- BenchChem. (2025).
- University of Liverpool. (n.d.). Pyrimidines.
- RSC Publishing. (2020). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
- National Institutes of Health. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers.
- Chemistry Stack Exchange. (2018).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- YouTube. (2025). Synthesis of thiols and thioether.
- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- PrepChem.com. (n.d.). Synthesis of 2-(4,6-dimethoxypyrimidin-2-yloxy)-4-phenylnicotinic acid (Compound No. 7).
- Organic Syntheses. (n.d.). 2-Chloropyrimidine.
- PrepChem.com. (n.d.). Synthesis of methyl 4-(4-isopropoxyphenyl)-2-(4,6-dimethylpyrimidin-2-ylthio)
- 2a biotech. (n.d.). 2-((4,6-DIMETHYLPYRIMIDIN-2-YL)THIO)PROPANOIC ACID.
- Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
- Guidechem. (n.d.). This compound.
Sources
- 1. Pyrimidine thioethers: A novel class of antidepressant agents, endowed with anxiolytic, performance enhancing and nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Solubility Issues of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
Welcome to the technical support center for 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth scientific explanations and practical, step-by-step guidance to ensure the successful integration of this molecule into your research.
Understanding the Molecule: A Chemist's Perspective
This compound is a molecule with distinct chemical features that govern its solubility. It possesses a carboxylic acid group, making it an acidic compound. The presence of the 4,6-dimethylpyrimidine ring, a nitrogen-containing heterocycle, also contributes to its overall physicochemical properties. The interplay between the acidic proton of the carboxylic acid and the basic nitrogens on the pyrimidine ring dictates its ionization state, and therefore its solubility, at different pH values.
| Property | Value | Source |
| Molecular Formula | C9H12N2O2S | [1][2] |
| Molecular Weight | 212.27 g/mol | [1][2] |
| Predicted logP | 1.65860 | [1] |
| Predicted pKa (Carboxylic Acid) | ~2.5-4.5 | Estimated based on similar structures[3] |
| Predicted pKa (Pyrimidine Ring) | ~1.0-3.0 | Estimated based on similar structures[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers at neutral pH?
A1: this compound is a weakly acidic molecule due to its carboxylic acid group. At neutral pH (around 7), the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), which should enhance aqueous solubility. However, the overall solubility is also influenced by the relatively nonpolar pyrimidine and dimethyl groups. If the concentration is high, the compound may still exhibit low solubility. For many pyrimidine derivatives, solubility can be low at neutral pH.
Q2: I'm observing precipitation when I add my compound, dissolved in an organic solvent, to my aqueous cell culture media. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a water-miscible organic solvent (like DMSO) is introduced into an aqueous environment where it is less soluble. The organic solvent disperses, and the compound precipitates out of the solution. To avoid this, it is crucial to use the lowest possible concentration of the organic stock solution and to add it to the aqueous medium with vigorous mixing.
Q3: Can I heat the solution to improve the solubility of my compound?
A3: Gently heating the solution can increase the rate of dissolution and the solubility of the compound. However, exercise caution as excessive heat can lead to the degradation of this compound. Always perform initial stability tests at elevated temperatures before incorporating this method into your standard protocol.
In-Depth Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
The solubility of ionizable compounds like this compound is highly dependent on the pH of the solution.[7][8][9] By adjusting the pH, you can shift the equilibrium between the neutral, less soluble form and the ionized, more soluble form.
dot digraph "pH_Optimization_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} axd Caption: pH optimization workflow for solubilizing acidic compounds.
Detailed Protocol:
-
Prepare a Slurry: Add a known amount of this compound to your desired aqueous buffer (e.g., PBS) to create a slurry.
-
Initial pH Measurement: Measure the pH of the slurry.
-
Titration: Slowly add a dilute solution of a base, such as 0.1 M NaOH, dropwise to the slurry while stirring.
-
Observe and Record: Continue adding the base and monitor for the dissolution of the solid. Once the compound is fully dissolved, record the pH. This will give you an indication of the pH required for solubilization at that specific concentration.
-
Buffer Selection: For your experiments, choose a buffer system that can maintain the pH in the determined optimal range.[10]
Causality: By increasing the pH, you deprotonate the carboxylic acid group to form the more polar and thus more water-soluble carboxylate salt.[4]
Issue 2: Requirement for Organic Solvents in Stock Solutions
For many non-polar compounds, the use of an organic co-solvent is necessary to achieve a high enough concentration for stock solutions.[11][12]
| Co-solvent | Properties and Considerations |
| DMSO (Dimethyl sulfoxide) | A powerful and versatile solvent, miscible with water. However, it can be toxic to some cell lines at higher concentrations.[11] |
| Ethanol | A less toxic alternative to DMSO, but may not be as effective for highly non-polar compounds. |
| DMF (Dimethylformamide) | A strong solvent, but with known toxicity concerns. Use with appropriate safety precautions. |
| PEG 400 (Polyethylene glycol 400) | A non-toxic, water-miscible polymer that can enhance the solubility of some compounds. |
Protocol for Preparing a Stock Solution with a Co-solvent:
-
Solvent Screening: Test the solubility of a small amount of your compound in a panel of common organic solvents (DMSO, ethanol, DMF).
-
Stock Preparation: Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid in dissolution.
-
Aqueous Dilution: When preparing working solutions, add the organic stock solution dropwise to the aqueous buffer with vigorous stirring or vortexing to prevent precipitation. Aim to keep the final concentration of the organic solvent as low as possible (typically <1% v/v for biological assays).
dot digraph "CoSolvent_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} axd Caption: Workflow for using co-solvents to prepare aqueous solutions.
Issue 3: Compound Precipitation During Long-Term Storage or Freeze-Thaw Cycles
Solutions of poorly soluble compounds can sometimes precipitate over time, especially when stored at low temperatures or subjected to freeze-thaw cycles.
Strategies to Prevent Precipitation:
-
Amorphous Solid Dispersions (ASDs): For long-term storage or formulation development, consider creating an amorphous solid dispersion. In an ASD, the crystalline structure of the drug is disrupted and dispersed within a polymer matrix, which can significantly enhance solubility and stability.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help to stabilize the compound in solution and prevent precipitation.
-
pH Control: Ensure that the pH of your stored solutions is maintained in the optimal range for solubility.
-
Aliquot and Store: Prepare single-use aliquots of your stock solutions to avoid repeated freeze-thaw cycles.
Advanced Troubleshooting: When Standard Methods Fail
If you continue to experience solubility issues, more advanced formulation strategies may be necessary, particularly in a drug development context.
-
Salt Formation: Creating a salt of the carboxylic acid with a suitable counter-ion can dramatically improve aqueous solubility and dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the non-polar regions and presenting a hydrophilic exterior to the aqueous environment.
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate.
This technical support guide provides a comprehensive framework for addressing the solubility challenges associated with this compound. By systematically applying these principles and protocols, researchers can ensure the reliable and effective use of this compound in their experiments.
References
-
Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
LookChem. (n.d.). 4-AMINO-2,6-DIMETHYLPYRIMIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dimethylpyrimidine. Retrieved from [Link]
- Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.
- Pulipati, S. B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Journal of Physical Chemistry A, 121(23), 4969-4977.
-
Pulipati, S. B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. PubMed. Retrieved from [Link]
- Tateyama, Y., & Takahashi, H. (2020).
- St. John-Campbell, S., & Gangarapu, S. (2022). How to Predict the pKa of Any Compound in Any Solvent. Diva-portal.org.
- Wang, Y., & Li, G. (2011). 2-(Pyrimidin-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
- Olayinka, O. A. (2018). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Saini, S., & Singh, G. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).
- Li, X., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2533.
- Szymańska, E., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds.
-
Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]
- Vishakha, V. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times, 56(1), 15-20.
-
MDPI. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid. Retrieved from [Link]
- Monka, N. Ya., et al. (2021). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. Lviv Polytechnic National University Institutional Repository.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 433242-31-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Cas 461-98-3,4-AMINO-2,6-DIMETHYLPYRIMIDINE | lookchem [lookchem.com]
- 6. 2-Amino-4,6-dimethylpyrimidine CAS#: 767-15-7 [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid | C9H13N3O2 | CID 735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. science.lpnu.ua [science.lpnu.ua]
Technical Support Center: Optimizing In Vivo Dosage of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
Prepared by: Senior Application Scientist, Preclinical Services
Introduction: This guide is designed for researchers, scientists, and drug development professionals working with the novel investigational compound 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid. As specific in vivo data for this molecule is not widely published, this document provides a comprehensive framework based on established principles of preclinical pharmacology for small molecules.[1][2][3] The structural motifs—a pyrimidine ring and a propionic acid side chain—are common in compounds targeting inflammatory pathways, such as inhibitors of cyclooxygenase (COX) or microsomal prostaglandin E2 synthase-1 (mPGES-1).[4][5] Therefore, the strategies outlined here are grounded in the methodologies used for advancing similar anti-inflammatory agents.
This support center will guide you through establishing a rational, safe, and effective dosing regimen for your in vivo experiments by addressing common questions, troubleshooting potential issues, and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Where do I even begin to select a starting dose for a first-in-animal study?
A: Selecting a safe starting dose for a novel compound is a critical decision that must be informed by a combination of in vitro data and data from structurally related compounds.[6]
-
Leverage In Vitro Data: Your primary starting point is the in vitro potency of the compound, such as the EC₅₀ or IC₅₀ value in a relevant cell-based assay. While there is no direct conversion formula, this value helps establish the minimum concentration required to see a biological effect at the target.
-
Literature Review for Analogs: Search for published in vivo studies on compounds with a similar chemical scaffold or mechanism of action.[6] For instance, studies on pirinixic acid derivatives or other pyrimidine-based anti-inflammatory agents can provide a ballpark dose range used in similar animal models.[4]
-
Allometric Scaling (If Applicable): If you have dosing data from another species (e.g., a pilot study in mice and you are moving to rats), allometric scaling can be used to estimate an equivalent dose based on body surface area. This is a standard method for interspecies dose extrapolation.[6]
-
The "No-Effect" Principle: When data is scarce, the most cautious approach is to start with a dose that is unlikely to produce any significant biological effect or toxicity and escalate from there. A common strategy is to start at a dose several-fold lower than what might be predicted from in vitro data.
Q2: What is the minimum essential data I need before starting an in vivo dosing study?
A: A robust preclinical data package is essential to ensure the ethical use of animals and the scientific validity of your study.[1][7] Before the first dose is administered, you should have:
-
In Vitro Potency and Selectivity: Confirmation of the compound's activity and selectivity on its intended target. Off-target activity can lead to unexpected toxicity.[8]
-
Basic Physicochemical Properties: Data on solubility, stability, and lipophilicity (LogP) are crucial for developing a suitable vehicle for in vivo administration.
-
Preliminary In Vitro Toxicity: An assessment of cytotoxicity in relevant cell lines can help predict potential in vivo toxicity and inform the upper limits of your dose-range finding study.
-
A Validated Bioanalytical Method: You must have a reliable method (e.g., LC-MS/MS) to quantify the concentration of your compound in plasma and, ideally, in the target tissue. Without this, you cannot determine exposure levels.
Q3: How do I choose the right animal model?
A: The choice of animal model should be driven by the scientific question you are asking.[2][3]
-
For Pharmacokinetics (PK) and Toxicity: Healthy rodents (mice or rats) are typically used for initial PK and dose-range finding studies due to their well-characterized physiology and the availability of historical data.
-
For Efficacy (Pharmacodynamics - PD): The model must be relevant to the disease or biological process being studied. For an anti-inflammatory compound, this could be a model like carrageenan-induced paw edema in rats or a lipopolysaccharide (LPS)-induced inflammation model in mice.[4] The target of your compound should have a similar sequence homology and expression profile between the animal model and humans.
Q4: How should I formulate this compound for in vivo administration?
A: The formulation's goal is to deliver the compound effectively and safely without interfering with the experiment. Propionic acid moieties suggest the compound may be acidic and potentially have poor aqueous solubility.
-
Initial Solubility Screen: Test the compound's solubility in common, safe (GRAS-listed) vehicles. A standard panel includes:
-
Saline or Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
Aqueous solutions with co-solvents (e.g., 10% DMSO, 40% PEG400, 5% Tween 80)
-
Oil-based vehicles (e.g., corn oil, sesame oil) for oral administration if the compound is highly lipophilic.
-
-
pH Adjustment: For acidic compounds, adjusting the pH of the vehicle with a base (like NaOH) can significantly improve solubility. However, ensure the final pH is within a physiologically tolerable range for the chosen route of administration (e.g., pH 6.5-8.0 for intravenous injection).[9]
-
Route of Administration: The intended clinical route should guide your choice. For initial studies, intravenous (IV) or intraperitoneal (IP) routes provide high bioavailability, bypassing absorption barriers.[10] Oral (PO) gavage is common for later-stage studies but requires assessment of oral bioavailability.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High mortality or severe toxicity at the lowest dose. | 1. The starting dose was too high due to unexpected species sensitivity. 2. The formulation vehicle is causing toxicity. 3. Rapid IV injection led to acute cardiovascular or CNS effects. | 1. Redesign the study: Start with a dose that is at least 10-fold lower. 2. Run a vehicle-only control group: Ensure the vehicle itself is well-tolerated at the volume administered. 3. Slow the infusion rate: For IV administration, use a slower push or an infusion pump. |
| No observable effect (efficacy or toxicity) at the highest dose. | 1. Poor exposure: The compound may have low bioavailability, rapid metabolism, or rapid clearance. 2. Insufficient target engagement: The concentrations achieved in vivo are below the IC₅₀ at the target site. 3. The compound is inactive in vivo: This could be due to metabolism into an inactive form or other unforeseen biological factors. | 1. Conduct a Pharmacokinetic (PK) study: Measure plasma and/or tissue concentrations of the compound. This is the most critical step.[11] 2. Increase the dose: If the compound was well-tolerated, escalate the dose until a response or a solubility/formulation limit is reached. 3. Re-evaluate the formulation: An improved formulation may increase exposure.[12] |
| High variability in animal responses within the same dose group. | 1. Inconsistent dosing technique: Inaccurate volume administration or improper gavage/injection technique. 2. Formulation instability: The compound is precipitating out of solution before or during administration. 3. Biological variability: Natural variation in animal metabolism or disease induction. | 1. Ensure proper training: Verify that all personnel are proficient in the dosing techniques. 2. Check formulation homogeneity: Visually inspect the formulation for precipitation. Prepare it fresh daily if stability is a concern. 3. Increase sample size (n): A larger group size can help overcome inherent biological variability and increase statistical power.[13] |
| Good in vitro potency does not translate to in vivo efficacy. | 1. High plasma protein binding (PPB): The compound may be heavily bound to plasma proteins (like albumin), leaving very little "free" drug available to act on the target.[11] 2. Poor tissue penetration: The compound may not be reaching the target tissue in sufficient concentrations. 3. Rapid clearance: The compound is eliminated from the body before it has a chance to exert its effect. | 1. Measure unbound fraction: Determine the compound's PPB in vitro. The unbound concentration is what is pharmacologically active. 2. Conduct a tissue distribution study: Analyze compound levels in the target tissue versus plasma. 3. Relate PK to PD: Correlate the concentration of the compound over time with the biological response to understand the exposure-response relationship.[11][14] |
Experimental Protocols & Data Visualization
Workflow for In Vivo Dose Optimization
The process of optimizing an in vivo dose is a systematic, multi-step approach. It begins with ensuring safety and tolerability before moving on to establish a relationship between exposure and the desired therapeutic effect.
Caption: Workflow for systematic in vivo dose optimization.
Protocol 1: Acute Dose-Range Finding (DRF) Study
Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent pharmacokinetic and efficacy studies.[6]
Methodology:
-
Animal Model: Select a single rodent species (e.g., male and female Sprague-Dawley rats), with 3-5 animals per sex per group.
-
Dose Selection: Choose 3-5 doses based on a logarithmic or semi-log scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to potentially identify a no-effect level and a toxic level.[6]
-
Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose
-
Group 5: Highest Dose
-
-
Administration: Administer a single dose of the compound via the chosen route (e.g., oral gavage).
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose, and daily thereafter for 7-14 days).
-
Record signs such as changes in behavior, posture, breathing, and any instances of morbidity or mortality.
-
Measure body weight just before dosing and daily throughout the study. A body weight loss of >15-20% is often considered a humane endpoint.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or other signs of life-threatening toxicity that would prevent the animal from surviving the intended study period.
Table 1: Example DRF Study Design
| Group | Treatment | Dose (mg/kg) | Route | N (Male/Female) | Key Observations |
| 1 | Vehicle Control | 0 | PO | 5 / 5 | Normal clinical signs, normal weight gain |
| 2 | Compound X | 10 | PO | 5 / 5 | No observable adverse effects |
| 3 | Compound X | 30 | PO | 5 / 5 | No observable adverse effects |
| 4 | Compound X | 100 | PO | 5 / 5 | Mild lethargy at 2-4h, resolved by 24h |
| 5 | Compound X | 300 | PO | 5 / 5 | Significant lethargy, piloerection, 10% body weight loss |
| 6 | Compound X | 1000 | PO | 5 / 5 | Severe lethargy, ataxia, >20% weight loss, mortality |
Based on this hypothetical data, the MTD would be considered 100 mg/kg, and doses for future studies would be selected at or below this level.
The PK/PD Relationship: The Core of Dose Optimization
Understanding the interplay between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is fundamental to selecting a rational dose.[11] The goal is to maintain a therapeutic concentration of the drug at the target site for a sufficient duration to achieve the desired effect without causing undue toxicity.
Caption: The relationship between PK, PD, and dose selection.
Protocol 2: Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration.
Methodology:
-
Animal Model: Use the same species and strain as in the DRF study (e.g., rats). Cannulated animals are often preferred for serial blood sampling.
-
Dose Selection: Choose 2-3 doses from the well-tolerated range identified in the DRF study (e.g., 10, 30, and 100 mg/kg).
-
Groups: Assign 3-4 animals per time point for sparse sampling or use cannulated animals for serial sampling.
-
Administration: Administer the compound via the chosen route (e.g., PO and/or IV to determine absolute bioavailability).
-
Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose). Process blood to plasma and store at -80°C.
-
Analysis: Quantify the concentration of the compound in plasma using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Interpretation: Calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance for Dose Optimization |
| Cₘₐₓ | Maximum observed plasma concentration | Indicates the peak exposure; relates to acute efficacy and toxicity. |
| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates the rate of absorption. |
| AUC | Area Under the Curve (concentration vs. time) | Represents the total drug exposure over time; often the best correlate with overall efficacy.[15] |
| T½ | Half-life | The time it takes for the plasma concentration to decrease by half; determines the dosing interval.[15] |
| CL | Clearance | The rate at which the drug is removed from the body; influences overall exposure. |
| F% | Bioavailability (for non-IV routes) | The fraction of the administered dose that reaches systemic circulation. |
By analyzing these parameters, you can determine if the exposure increases proportionally with the dose and select a dosing regimen for efficacy studies that is predicted to maintain drug concentrations above the therapeutic threshold (e.g., the in vitro IC₅₀) for an appropriate duration.
References
-
Title: General Principles of Preclinical Study Design Source: PMC - NIH URL: [Link]
-
Title: Moving the needle for oncology dose optimization: A call for action Source: PMC - NIH URL: [Link]
-
Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL: [Link]
-
Title: Strategy for Designing In Vivo Dose-Response Comparison Studies Source: PubMed URL: [Link]
-
Title: Designing an In Vivo Preclinical Research Study Source: Preprints.org URL: [Link]
-
Title: General Considerations for Preclinical Studies Submissions Source: Saudi Food & Drug Authority URL: [Link]
-
Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]
-
Title: Strategy for Designing In Vivo Dose-Response Comparison Studies Source: ResearchGate URL: [Link]
-
Title: Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle Source: AACR Journals URL: [Link]
-
Title: Drug development needs a new model Source: Certara URL: [Link]
-
Title: On precision dosing of oral small molecule drugs in oncology Source: PMC - NIH URL: [Link]
-
Title: Strategy for Extending Half-life in Drug Design and Its Significance Source: PMC - NIH URL: [Link]
-
Title: Optimising in vivo pharmacology studies--Practical PKPD considerations Source: PubMed URL: [Link]
-
Title: Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements Source: ResearchGate URL: [Link]
-
Title: Advanced Methods for Dose and Regimen Finding During Drug Development Source: PMC - PubMed Central URL: [Link]
-
Title: In Vivo Research Strategies that Reduce Risk of Failure in the Clinic Source: Charles River URL: [Link]
-
Title: In Vivo Assay Guidelines Source: NCBI Bookshelf URL: [Link]
-
Title: The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase Source: PubMed URL: [Link]
-
Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties Source: PMC - NIH URL: [Link]
-
Title: In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A Source: MDPI URL: [Link]
-
Title: Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents Source: ResearchGate URL: [Link]
-
Title: In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus Source: MDPI URL: [Link]
-
Title: In Vitro and in Vivo Efficacy of Different Ointment Formulations Containing Centaurium erythraea Rafn. Aerial Extract Source: NIH URL: [Link]
Sources
- 1. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sfda.gov.sa [sfda.gov.sa]
- 8. criver.com [criver.com]
- 9. In Vitro and in Vivo Efficacy of Different Ointment Formulations Containing Centaurium erythraea Rafn. Aerial Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On precision dosing of oral small molecule drugs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
degradation and stability of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in solution
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid. Its purpose is to provide in-depth insights into the stability and degradation of this compound in solution, offering practical troubleshooting advice and validated experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary chemical degradation pathways for this compound in solution?
A1: Based on its chemical structure, which features a thioether linkage and a pyrimidine ring, the compound is susceptible to two main degradation pathways:
-
Oxidation: The thioether sulfur atom is electron-rich and represents the most probable site of oxidation. Mild oxidation will yield the corresponding sulfoxide, and further oxidation can produce the sulfone.[1][2] This is often the primary degradation route in the presence of atmospheric oxygen, peroxides, or other oxidizing agents.
-
Hydrolysis: The C-S (carbon-sulfur) bond connecting the pyrimidine ring to the propionic acid moiety can undergo hydrolysis. This reaction is typically catalyzed by acidic or basic conditions and would result in the cleavage of the molecule into 2-mercapto-4,6-dimethylpyrimidine and 2-hydroxypropionic acid.[1][3]
-
Photodegradation: Aromatic heterocyclic systems and sulfur-containing compounds can be sensitive to light, particularly in the UV spectrum.[4][5] Exposure to light can generate reactive species that accelerate oxidation or other degradation pathways.
Q2: What are the most critical factors that influence the stability of my solutions?
A2: The stability of this compound is primarily influenced by:
-
pH: Extremes of pH (both acidic and basic) can catalyze the hydrolysis of the C-S bond. The optimal pH for stability is typically near neutral, but this must be determined experimentally.
-
Oxygen: The presence of dissolved oxygen in the solvent is a key factor for oxidative degradation.
-
Light Exposure: Direct exposure to sunlight or artificial lab lighting can induce photodegradation.[4][6]
-
Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions.
-
Solvent Choice: The type of solvent and the presence of impurities (e.g., peroxides in older ethers or metal ions) can significantly impact stability.
Q3: How should I prepare and store stock solutions to maximize long-term stability?
A3: For maximum stability, follow these guidelines:
-
Solvent: Prepare high-concentration stock solutions in a dry, aprotic solvent such as anhydrous DMSO or ethanol. Minimize the use of aqueous buffers for long-term storage.
-
Protection from Light: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.
-
Inert Atmosphere: For ultimate protection against oxidation, degas your solvent before use and consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Storage Temperature: Store stock solutions at -20°C or, for extended periods, at -80°C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q4: What analytical methods are best for monitoring the stability of this compound and detecting its degradants?
A4: The most effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is typically suitable. This method allows for the separation and quantification of the parent compound from its potential degradation products. For definitive identification of unknown degradants, coupling HPLC with a mass spectrometer (LC-MS) is the recommended approach.[7][8]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability issues encountered during your experiments.
Problem: My compound is degrading rapidly in an aqueous buffer, as shown by HPLC.
-
Possible Cause 1: Oxidative Degradation.
-
Why it Happens: Aqueous buffers can contain significant amounts of dissolved oxygen, which can oxidize the thioether moiety.[2]
-
Recommended Actions:
-
Prepare your buffer with freshly de-gassed water (e.g., by sparging with nitrogen or helium).
-
If compatible with your experiment, add a small amount of an antioxidant like L-ascorbic acid. Note: In some specific cases, antioxidants can have unexpected pro-oxidant effects, so validation is necessary.[9]
-
Prepare solutions fresh before each experiment and minimize their exposure to air.
-
-
-
Possible Cause 2: pH-Mediated Hydrolysis.
-
Why it Happens: Your buffer's pH may be too acidic or too basic, catalyzing the cleavage of the C-S bond.[1]
-
Recommended Actions:
-
Measure the pH of your final solution after the compound has been added.
-
Conduct a simple screening experiment by preparing the solution in buffers of different pH values (e.g., pH 5, 7, and 9) to identify a more stable range.
-
Ensure the buffer has sufficient capacity to resist pH shifts.
-
-
-
Possible Cause 3: Photodegradation.
-
Why it Happens: Standard laboratory lighting can be sufficient to induce degradation over several hours.[4]
-
Recommended Actions:
-
Repeat the experiment using amber-colored tubes or by wrapping your containers in aluminum foil.
-
Compare the stability of a light-protected sample to one intentionally exposed to light to confirm photosensitivity.
-
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing stability issues.
Caption: A flowchart for troubleshooting compound degradation.
Problem: I see one or more new peaks in my HPLC chromatogram over time. How can I identify them?
-
Recommended Action: Perform a Forced Degradation (Stress Testing) Study.
-
Why it Helps: By intentionally degrading the compound under specific conditions, you can generate its primary degradants. The chromatograms from these stressed samples can then be compared to your experimental samples to tentatively identify the unknown peaks. For example, the major new peak in the peroxide-stressed sample is almost certainly the sulfoxide derivative.
-
See Protocol 1 for a detailed methodology on how to conduct a forced degradation study. This is a standard approach in pharmaceutical development to understand degradation pathways.[9][10]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify its potential degradation products and primary instability factors.
1. Materials:
- This compound
- Solvent for stock solution (e.g., Acetonitrile or DMSO)
- Hydrochloric acid (HCl), 1 M
- Sodium hydroxide (NaOH), 1 M
- Hydrogen peroxide (H₂O₂), 3% solution
- High-purity water
- HPLC system with UV detector
2. Procedure:
- Prepare a stock solution of the compound at ~1 mg/mL in the chosen organic solvent.
- Set up five separate reaction vials (use amber vials).
- Acid Hydrolysis: Add 100 µL of stock solution to 900 µL of 0.1 M HCl.
- Base Hydrolysis: Add 100 µL of stock solution to 900 µL of 0.1 M NaOH.
- Oxidation: Add 100 µL of stock solution to 900 µL of 3% H₂O₂.
- Thermal Stress: Add 100 µL of stock solution to 900 µL of high-purity water.
- Control: Add 100 µL of stock solution to 900 µL of high-purity water.
- Incubate the Acid, Base, and Thermal vials at 60°C. Keep the Oxidation and Control vials at room temperature, protected from light.
- (Optional Photostability): Expose a separate, clear vial of the control solution to a photostability chamber or direct broad-spectrum light.
- At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each vial. If necessary, neutralize the acid and base samples before injection.
- Analyze all samples by HPLC.
3. Data Analysis:
- Compare the chromatograms from the stressed samples to the control.
- The appearance of a major peak in the H₂O₂ sample suggests the formation of the sulfoxide.
- Peaks appearing in the acid/base samples suggest hydrolysis products.
- Use this data to build a degradation profile for the compound.
Primary Degradation Pathway Diagram
The following diagram illustrates the most likely degradation pathways based on the compound's structure.
Caption: Likely oxidation and hydrolysis degradation pathways.
Protocol 2: Recommended HPLC Method for Stability Monitoring
This serves as a starting point for developing a stability-indicating HPLC method.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm or a wavelength determined by a UV scan of the parent compound.
Quantitative Data Summary
The following table outlines the expected outcomes from a forced degradation study. The percent degradation is hypothetical and will depend on the exact experimental conditions and duration.
| Stress Condition | Reagents & Conditions | Expected Primary Degradant(s) | Typical Degradation (24h) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2-Mercapto-4,6-dimethylpyrimidine | 5-15% |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2-Mercapto-4,6-dimethylpyrimidine | 10-30% |
| Oxidation | 3% H₂O₂, Room Temp | Sulfoxide, Sulfone | 20-80% |
| Thermal | Water, 60°C | Minor amounts of all degradants | < 5% |
| Photolytic | UV/Vis Light, Room Temp | Primarily oxidative products | Variable (5-50%) |
References
-
Herzsprung, P., Hertkorn, N., Friese, K., & Schmitt-Kopplin, P. (2010). Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. Rapid communications in mass spectrometry, 24(19), 2909–24. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Kato, S., et al. (2005). Photocatalytic degradation of gaseous sulfur compounds by silver-deposited titanium dioxide. Applied Catalysis B: Environmental, 57(2), 109-115. [Link]
-
Grout, R. J., & Partridge, M. W. (1973). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1314-1318. [Link]
-
Vorontsov, A. V., & Smirniotis, P. G. (2010). Photocatalytic Transformations of Sulfur-Based Organic Compounds. In Environmentally Benign Photocatalysts (pp. 579-621). Springer, New York, NY. [Link]
-
Highly efficient photocatalytic oxidation of sulfur-containing organic compounds and dyes on TiO2 with dual cocatalysts Pt and R. (2012). Journal of Hazardous Materials, 229-230, 246-253. [Link]
-
Studied photocatalytic reactions of sulfur compounds containing aromatic fragments. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Catalysts, 13(1), 180. [Link]
-
Zhang, D., et al. (2021). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Bioconjugate chemistry, 32(6), 1111–1118. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Reagent Guides. [Link]
-
Hofmann, T., & Schieberle, P. (2000). Stability of Thiols in an Aqueous Process Flavoring. Journal of agricultural and food chemistry, 48(9), 4301–4305. [Link]
-
Soderberg, T. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 11(1), 1-24. [Link]
-
Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
-
Plumb, R. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758–765. [Link]
-
Degradation Pathways. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-propionic acid 4-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-but-2-enyl ester. Retrieved from [Link]
-
Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. [Link]
-
Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and environmental microbiology, 49(2), 429–433. [Link]
-
PubChem. (n.d.). Propionic Acid. Retrieved from [Link]
-
Synthesis and spectral characterization of potential impurities of tiaprofenic acid. (2012). Trade Science Inc. [Link]
-
Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community. Applied and environmental microbiology, 49(2), 429-33. [Link]
Sources
- 1. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocatalytic Transformations of Sulfur-Based Organic Compounds [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. tsijournals.com [tsijournals.com]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
overcoming resistance to 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in cell lines
Technical Support Center: Navigating and Overcoming Drug Resistance in Vitro
Focus: Strategies for Addressing Resistance to 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid and Related Small Molecule Inhibitors
Introduction:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to the novel compound this compound or other pyrimidine-based small molecule inhibitors in their cell line models. While public data on this specific molecule is limited, its structure is characteristic of compounds designed to compete for ATP-binding sites in kinases or other enzymes. Therefore, the principles and troubleshooting strategies outlined here are based on well-established mechanisms of resistance to this broad class of inhibitors.
This resource provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you diagnose the underlying cause of resistance and design experiments to overcome it. Our approach is grounded in the principles of drug-target interaction, cellular compensatory mechanisms, and genetic instability inherent in cultured cell lines.
Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses common initial observations when developing resistance.
Question 1: My cell line, which was initially sensitive to my compound, now requires a much higher concentration to achieve the same cytotoxic effect (a rightward shift in the dose-response curve). What is the most likely cause?
Answer: This is a classic sign of acquired resistance. The most common initial causes can be categorized into two main areas:
-
Reduced Intracellular Drug Concentration: The cells may be actively preventing the compound from reaching its target. This is often due to the upregulation of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2). These ATP-binding cassette (ABC) transporters function as efflux pumps, actively removing the drug from the cytoplasm.
-
Alterations in the Drug Target: The target protein itself may have changed. This can occur through:
-
Spontaneous Mutations: A mutation in the drug-binding site can reduce the compound's affinity, rendering it less effective. This is a hallmark of resistance to many kinase inhibitors.
-
Target Overexpression: The cell line may have amplified the gene encoding the target protein. By producing more of the target, the cell effectively "soaks up" the inhibitor, requiring a higher concentration to achieve the necessary level of inhibition.
-
Question 2: How can I quickly determine if drug efflux is the cause of the observed resistance?
Answer: A straightforward way to test for the involvement of ABC transporters is to co-incubate your resistant cells with your compound and a known inhibitor of these pumps. If the sensitivity to your compound is restored or significantly increased in the presence of the efflux pump inhibitor, it strongly suggests that this is a primary mechanism of resistance.
Commonly Used ABC Transporter Inhibitors:
| Inhibitor | Primary Target(s) | Typical Working Concentration |
| Verapamil | P-gp (ABCB1) | 1-20 µM |
| MK-571 | MRP1 (ABCC1) | 10-50 µM |
| Ko143 | BCRP (ABCG2) | 0.1-1 µM |
Note: Always perform a toxicity control for the inhibitor alone to ensure the observed effect is due to sensitization and not compound-specific cytotoxicity.
Question 3: My compound's efficacy is reduced, but I've ruled out efflux pumps. What should I investigate next?
Answer: The next logical step is to investigate the target protein and its associated signaling pathway.
-
Target Sequencing: The most direct method is to sequence the gene encoding the target protein in both your sensitive (parental) and resistant cell lines. Compare the sequences to identify any mutations that may have arisen in the resistant population.
-
Target Expression Analysis: Quantify the expression levels of the target at both the mRNA (via RT-qPCR) and protein (via Western Blot or flow cytometry) levels. A significant increase in the resistant line points towards gene amplification or transcriptional upregulation.
-
Pathway Activation: Cells can develop resistance by activating compensatory signaling pathways that bypass the inhibited target. For example, if your compound inhibits a kinase in the MAPK pathway, cells might upregulate a parallel pathway like PI3K/Akt to maintain proliferation and survival signals.
Part 2: In-Depth Troubleshooting and Experimental Protocols
This section provides detailed workflows for diagnosing and potentially overcoming resistance.
Workflow 1: Investigating Drug Efflux as a Resistance Mechanism
This workflow is designed to confirm the role of ABC transporters in your resistant cell line.
Caption: Workflow for identifying ABC transporter-mediated drug resistance.
Protocol 1: Cell Viability Assay with Efflux Pump Inhibitors
-
Cell Plating: Seed both parental (sensitive) and resistant cells into 96-well plates at their empirically determined optimal density for a 72-hour proliferation assay. Allow cells to adhere overnight.
-
Preparation of Inhibitors: Prepare stock solutions of efflux pump inhibitors (e.g., Verapamil, MK-571, Ko143) in a suitable solvent like DMSO.
-
Pre-treatment (Optional but Recommended): Remove the media from the wells and add fresh media containing the efflux pump inhibitor at its desired working concentration. Incubate for 1-2 hours to allow for cellular uptake and inhibition of the pumps. Include a "vehicle control" for the inhibitor.
-
Drug Addition: Add your pyrimidine-based compound in a serial dilution to the wells, both with and without the efflux pump inhibitor. Ensure you have wells with "inhibitor only" to test for its intrinsic toxicity.
-
Incubation: Incubate the plates for a period equivalent to your standard cytotoxicity assay (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Plot the dose-response curves for all conditions.
-
Compare the IC50 value of your compound in the resistant line with and without the efflux inhibitor.
-
A significant leftward shift in the IC50 curve in the presence of the inhibitor indicates that drug efflux contributes to the resistance phenotype. Overexpression of ABC transporters is a major cause of multidrug resistance in cancer by actively pumping drugs out of cells.
-
Workflow 2: Investigating Target-Based Resistance
If efflux pump inhibition does not restore sensitivity, the next step is to investigate the drug's molecular target.
Caption: Logic diagram for investigating target-based resistance mechanisms.
Protocol 2: Western Blot for Target Protein Overexpression
This protocol provides a general framework for comparing the expression level of a target protein between sensitive and resistant cell lines.
-
Lysate Preparation:
-
Culture parental and resistant cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay. This is crucial for ensuring equal loading.
-
-
SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
-
Analysis:
-
Compare the band intensity for the target protein between the parental and resistant cell lines.
-
Crucially, probe the same membrane for a loading control protein (e.g., GAPDH, β-Actin) to confirm equal protein loading across lanes. A significant increase in the target protein band intensity in the resistant line, relative to the loading control, suggests overexpression.
-
Protocol 3: RT-qPCR for Target Gene Expression
This protocol measures the relative abundance of the target gene's mRNA.
-
RNA Extraction:
-
Isolate total RNA from both parental and resistant cell lines using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction in triplicate for each sample. Each reaction should contain:
-
cDNA template
-
Forward and reverse primers for your gene of interest
-
SYBR Green or TaqMan master mix
-
-
Also, set up parallel reactions for a housekeeping gene (e.g., GAPDH, ACTB) to be used for normalization.
-
-
Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) value for your target gene and the housekeeping gene in both parental and resistant samples.
-
Calculate ΔCt: ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
Calculate ΔΔCt: ΔΔCt = ΔCt(resistant sample) - ΔCt(parental sample)
-
Calculate the fold change in expression: Fold Change = 2^(-ΔΔCt)
-
A fold change significantly greater than 1 in the resistant cells indicates upregulation of the target gene.
-
Part 3: Strategies for Overcoming Resistance
Once a mechanism is identified, you can employ several strategies:
-
If Resistance is Efflux-Mediated:
-
Co-administration: In an experimental setting, you can co-administer your compound with the specific efflux pump inhibitor you identified.
-
Drug Modification: In a drug development context, this finding would inform medicinal chemists to design derivatives that are not substrates for ABC transporters.
-
-
If Resistance is due to Target Mutation:
-
Second-Generation Inhibitors: This is a drug development challenge. The goal is to design a new inhibitor that can bind to and inhibit the mutated target. Understanding the specific mutation (e.g., a "gatekeeper" mutation) is critical for this process. Gatekeeper mutations in the ATP-binding pocket of kinases are a common cause of acquired resistance to small-molecule kinase inhibitors.
-
Combination Therapy: Use a second agent that targets a downstream effector of the mutated protein, effectively cutting off the signaling pathway at a different node.
-
-
If Resistance is due to Target Overexpression or Bypass Pathway Activation:
-
Combination Therapy: This is the most common and effective strategy. Combine your primary compound with an inhibitor of the compensatory pathway. For example, if you see upregulation of the PI3K/Akt pathway, combining your compound with an Akt or mTOR inhibitor could restore sensitivity.
-
References
-
Molecular mechanisms of ABC transporter-mediated drug resistance. (Consensus Statement). Provides a comprehensive overview of how ATP-binding cassette (ABC) transporters contribute to multidrug resistance. [Link]
-
ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. (PMC - PubMed Central). Discusses the role of ABC transporters in chemotherapy failure and strategies to reverse this resistance. [Link]
-
Reversal Mechanism of Multidrug Resistance by Verapamil. (AACR Journals). Classic paper demonstrating that Verapamil competitively inhibits drug transport by P-glycoprotein. [Link]
-
Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. (Semantic Scholar). A review of intrinsic and acquired resistance mechanisms to kinase inhibitors. [Link]
-
Brief guide to RT-qPCR. (PMC - NIH). An overview of reverse transcription-quantitative polymerase chain reaction for RNA quantification. [Link]
-
Targeting Gatekeeper Mutations for Kinase Drug Discovery. (Journal of Medicinal Chemistry). A review focusing on the structural basis of resistance caused by gatekeeper mutations and the development of new inhibitors to overcome them. [Link]
Technical Support Center: A Strategic Guide to Minimizing Off-Target Effects of Novel Pyrimidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize and minimize the off-target effects of novel compounds, using the hypothetical case of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid as an illustrative example. While specific target and off-target data for this exact molecule are not extensively published, the principles and methodologies outlined here represent the gold standard in modern drug discovery for ensuring compound specificity and safety.
Introduction: The Challenge of Specificity in Drug Discovery
Off-target effects, the unintended interactions of a therapeutic agent with cellular components other than its primary target, are a primary cause of drug candidate failure in clinical trials.[1][2] These interactions can lead to toxicity, reduced efficacy, and misinterpretation of experimental data, making their early identification and mitigation a critical aspect of drug development.[2] This guide will walk you through a logical, multi-faceted approach to proactively address these challenges.
Section 1: Foundational Steps - Target Identification and Validation
Before off-target effects can be minimized, the intended on-target effect must be unequivocally established. Target validation is the cornerstone of any successful drug discovery project, confirming the biological relevance of the target to the disease pathology.[3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: We have synthesized this compound based on a screening hit. What is the first step?
A1: The initial and most critical step is target validation.[3][4] You must confirm that modulating your intended target with this compound produces the desired therapeutic effect. This process involves a series of experiments to build a strong evidence base.
Q2: What are the key components of a robust target validation strategy?
A2: A multi-pronged approach is essential. This typically includes genetic validation (e.g., using CRISPR or RNAi to mimic the effect of the drug), pharmacological validation with tool compounds, and assessing the target's expression profile in healthy versus diseased tissues.[4][6]
Experimental Protocol: Target Validation Workflow
This protocol outlines a general workflow for validating the primary target of a novel compound.
-
Genetic Knockdown/Knockout:
-
Utilize CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the putative target protein in a relevant cell line.
-
Assess whether this genetic perturbation phenocopies the effect observed with your compound. A similar outcome strongly suggests the target is correct.[4]
-
-
Cellular Thermal Shift Assay (CETSA):
-
CETSA is a powerful biophysical method to verify direct target engagement in a cellular context.[3]
-
Treat intact cells with your compound at various concentrations.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction by Western blot or mass spectrometry. Binding of your compound will stabilize the target protein, leading to a higher melting temperature.
-
-
Expression Analysis:
-
Use techniques like qPCR and immunohistochemistry to confirm that the target is expressed in disease-relevant tissues and that its expression correlates with disease progression.[6]
-
Section 2: Proactive Off-Target Profiling
A combination of computational prediction and experimental screening provides a powerful strategy for identifying potential off-target interactions early in the development process.[8]
Computational Approaches: In Silico Prediction
Computational tools can predict potential off-target interactions by comparing the structure of your compound to libraries of known ligands for various targets.[9][10]
Q3: Our compound has a pyrimidine core. What does this suggest about potential off-targets?
A3: Pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases and cyclooxygenases (COX).[11][12] This structural information is a valuable starting point for in silico analysis.
Recommended Computational Workflow:
-
2D/3D Similarity Searches: Use platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify proteins with known ligands that are structurally similar to your compound.[10]
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on your compound's key chemical features and screen it against a database of protein structures.
-
Molecular Docking: Dock your compound into the binding sites of high-probability off-targets identified in the previous steps to predict binding affinity and pose.
Experimental Screening: Broad-Spectrum Profiling
In vitro screening against a panel of common off-target families is a crucial step to empirically identify unintended interactions.
| Target Family | Recommended Assay Panel | Rationale |
| Kinases | KinomeScan™, KINOMEscan® | Pyrimidine scaffolds are common in kinase inhibitors. Broad kinase screening is essential. |
| GPCRs | PRESTO-Tango, GPCR LeadHunter® | To identify any unintended signaling pathway activation or inhibition. |
| Ion Channels | IonWorks™ Barracuda, PatchXpress® | Crucial for assessing cardiovascular liability (e.g., hERG channel block). |
| Nuclear Receptors | LanthaScreen™, GeneBLAzer® | To rule out unintended effects on gene transcription. |
| CYP450 Enzymes | P450-Glo™ Assays | To assess potential for drug-drug interactions and metabolic liabilities.[13] |
Table 1: Recommended Off-Target Screening Panels.
Workflow for Off-Target Identification
Figure 1. Integrated workflow for off-target identification.
Section 3: Optimizing Cellular Assays to Minimize Off-Target Readouts
Careful experimental design can help differentiate on-target from off-target effects and ensure the reliability of your data.[14][15]
Troubleshooting Guide: Common Assay Issues
Q4: We see cytotoxicity in our cell-based assay at high concentrations. Is this an off-target effect?
A4: It's possible. High compound concentrations can lead to non-specific effects. Here’s how to troubleshoot:
-
Optimize Seeding Density: Ensure cells are in a logarithmic growth phase and not overcrowded, as this can affect their health and response to compounds.[15][16]
-
Determine the Therapeutic Window: Titrate your compound carefully to find the concentration range that produces the desired on-target effect without causing general toxicity.
-
Use a Rescue Experiment: If possible, overexpress the intended target protein. If this rescues the cells from the compound's effect, it suggests the effect is on-target. Conversely, if a target knockout cell line is insensitive to your compound, this also points to on-target activity.
-
Choose an Appropriate Cell Type: Use cell lines where the target is expressed at physiologically relevant levels. Overexpression systems can sometimes mask off-target effects.[15]
Q5: Our results are inconsistent between experiments. What could be the cause?
A5: Assay variability can obscure subtle off-target effects. To improve reproducibility:
-
Maintain Healthy Cells: Do not continuously passage cells for extended periods. Use low-passage number cells for critical experiments.[15]
-
Consistent Culture Conditions: Use the same lot of media and supplements, and ensure your incubator's temperature and CO2 levels are stable.[15]
-
Plate Uniformity: When plating cells, especially adherent ones, ensure they are evenly distributed to avoid variability in access to nutrients and your compound.[16]
Protocol: Dose-Response Matrix to Deconvolute Effects
This experiment helps distinguish between on-target and off-target signaling.
-
Select Cell Lines: Choose two cell lines: one expressing the target (Target+) and one where the target has been knocked out (Target-).
-
Prepare a Dose-Response Plate: Create a 96-well plate with a serial dilution of your compound for both cell lines.
-
Add a Known Modulator: In a separate set of wells, add a known, specific modulator of the pathway your target is in.
-
Incubate and Read: After the appropriate incubation time, use a relevant readout (e.g., cell viability, reporter gene expression).
-
Analyze Data:
-
On-Target Effect: You should see a dose-dependent effect in the Target+ cells but a significantly blunted or absent response in the Target- cells.
-
Off-Target Effect: If you observe a similar dose-dependent effect in both cell lines, it is likely due to an off-target interaction.
-
Figure 2. Logic diagram for deconvoluting on- vs. off-target effects.
Section 4: Advanced Mitigation Strategies
When problematic off-target effects are confirmed, several strategies can be employed to mitigate them.
-
Rational Drug Design: Use the structural information from docking studies or co-crystallography of your compound with the off-target protein to guide medicinal chemistry efforts. The goal is to modify the compound to disrupt binding to the off-target while maintaining affinity for the primary target.[8]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of your compound. This can help identify the chemical moieties responsible for the off-target activity, which can then be modified or removed.
-
Delivery Systems: For in vivo studies, consider targeted delivery systems (e.g., antibody-drug conjugates, nanoparticles) to increase the concentration of the compound at the site of action and reduce systemic exposure, thereby minimizing off-target effects.
Conclusion
References
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- WJBPHS.
- ResearchGate.
-
Sygnature Discovery. Target Validation. [Link]
- Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111.
- CRISPR Medicine News. (2025). Deep learning predicts CRISPR off-target effects.
- Consensus. What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?
-
National Academies Press. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. [Link]
-
National Institutes of Health. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
- CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.
- ResearchGate. How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?
- Drug Discovery News. The precision paradox: Off-target effects in gene editing.
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
- CD Genomics. Designing for Precision: How to Reduce CRISPR Off-Target Effects.
-
National Institutes of Health. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]
- Creative Diagnostics. Off-Target Effects Analysis.
- BenchChem. Technical Support Center: Minimizing Off-Target Effects of Novel Compounds in Cellular Assays.
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
PubMed. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. [Link]
-
National Institutes of Health. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
PubMed. Synergistic antiproliferative and differentiating effect of 2,4-monofurfurylidene-tetra-O-methylsorbitol and 4,6-dimethyl-2-(3,4,5-trimethoxyphenylamino)pyrimidine on primary and immortalized keratinocytes. [Link]
- ResearchGate. 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid as a highly potent and selective retinoic acid metabolic blocking agent.
- Lab-Chemicals.Com. 2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid, 95%.
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic antiproliferative and differentiating effect of 2,4-monofurfurylidene-tetra-O-methylsorbitol and 4,6-dimethyl-2-(3,4,5-trimethoxyphenylamino)pyrimidine on primary and immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selectscience.net [selectscience.net]
- 15. biocompare.com [biocompare.com]
- 16. marinbio.com [marinbio.com]
Technical Support Center: Purification of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
Welcome to the technical support guide for the purification of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid (CAS No: 55749-30-9). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this molecule.
The subject molecule possesses a unique amphoteric nature, containing both a weakly basic pyrimidine ring and an acidic carboxylic acid moiety. This duality, combined with a thioether linkage susceptible to oxidation, presents specific purification challenges that require carefully considered strategies. This guide explains the causality behind experimental choices to ensure robust and reproducible outcomes.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My crude product is an impure oil or waxy solid and fails to crystallize.
Question: After the initial work-up of my synthesis, I obtained a brown oil that won't solidify, even at low temperatures. TLC analysis shows multiple spots. What is the primary cause and my first purification step?
Answer: This is a classic sign of significant impurities, likely residual starting materials, reaction byproducts, or solvent. The amphoteric nature of your target compound is the key to a highly effective initial purification step.
Root Cause Analysis:
-
Acidic/Basic Impurities: Unreacted starting materials like 2-mercapto-4,6-dimethylpyrimidine or byproducts from side reactions can prevent crystallization.
-
Neutral Impurities: Non-polar byproducts or residual high-boiling solvents (like DMF or DMSO) can act as a "eutectic" mixture, depressing the melting point and resulting in an oil.
Solution: Implement an Acid-Base Extraction. This technique leverages the carboxylic acid group to selectively isolate your product from neutral and basic impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer. Neutral and basic impurities will remain in the organic layer.
-
Separation: Carefully separate the aqueous layer. It now contains your product as a sodium salt. Discard the organic layer (or save for analysis of impurities).
-
Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, while stirring. Your product will precipitate out as the aqueous solution becomes acidic (target pH ~2-3).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove residual salts and then with a small amount of a cold, non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified solid under vacuum. This product should be significantly purer and have a defined melting point (literature: 128-131°C).[1]
Issue 2: My compound streaks badly on a silica gel column, leading to poor separation and recovery.
Question: I'm attempting to purify my product using standard silica gel flash chromatography (e.g., with an ethyl acetate/hexanes eluent), but the compound streaks from the baseline, and I cannot achieve separation from a close-running impurity. Why is this happening?
Answer: This is a common problem when chromatographing compounds with accessible basic nitrogen atoms, like the pyrimidine ring, on acidic silica gel.
Root Cause Analysis:
-
Strong Acid-Base Interactions: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and often irreversibly interact with the basic nitrogens of the pyrimidine ring.[2][3] This causes the streaking (tailing) you observe on TLC and the column, as the molecule "sticks" to the stationary phase.
-
Dual Nature: The carboxylic acid group can also interact with the silica, creating a complex mixture of interactions that prevents the formation of a tight band during elution.
Solution: Modify the Mobile Phase. To achieve clean separation, you must suppress these unwanted ionic interactions by adding a modifier to your eluent.
Recommended Mobile Phase:
-
Add Acetic Acid: Incorporate 0.5-2% acetic acid into your mobile phase (e.g., 98:2 Ethyl Acetate:Acetic Acid). The acetic acid will protonate the basic pyrimidine nitrogens, creating a single, positively charged species. This protonated form will have a much weaker and more consistent interaction with the silica gel, resulting in sharper peaks and better separation.[4]
-
Solvent System: A typical solvent system would be a gradient of ethyl acetate in hexanes, with 1% acetic acid maintained throughout the run.
Sources
Technical Support Center: Enhancing the Bioavailability of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
Welcome to the technical support center for 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with enhancing the oral bioavailability of this compound. Given the limited specific literature on this molecule, this guide synthesizes established principles for poorly soluble, acidic compounds—likely categorized as Biopharmaceutics Classification System (BCS) Class II or IV—to provide a robust framework for your experimental design and troubleshooting.
Part 1: Foundational Understanding & FAQs
This section addresses fundamental questions regarding the physicochemical properties of this compound and the concept of bioavailability.
Q1: What are the likely physicochemical properties of this compound that could impact its bioavailability?
Q2: Why is bioavailability a critical parameter to address early in development?
A2: Bioavailability, defined as the fraction of an administered drug that reaches systemic circulation, is a cornerstone of therapeutic efficacy.[7] For orally administered drugs, poor bioavailability can lead to suboptimal therapeutic effects, high inter-individual variability in patient response, and potential safety concerns due to the need for higher doses. Addressing bioavailability challenges early in the development process is crucial for the successful clinical translation of a drug candidate.[8]
Q3: What are the primary mechanisms that can limit the oral bioavailability of this compound?
A3: The primary barriers to oral bioavailability for a compound like this compound are likely to be:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[1][2]
-
Low Dissolution Rate: Even if soluble, the rate at which the solid drug dissolves can be a limiting factor.[9][10]
-
Limited Permeability: The ionized form of the carboxylic acid at intestinal pH may exhibit reduced passive diffusion across the lipid membranes of the intestinal epithelium.[3]
-
First-Pass Metabolism: The drug may be metabolized in the gut wall or the liver before it reaches systemic circulation.
Part 2: Troubleshooting Experimental Challenges
This section provides detailed troubleshooting guides for common issues encountered during the pre-formulation and formulation development of this compound.
Issue 1: Inconsistent or Low Solubility Data
Q: My team is observing significant variability in the aqueous solubility measurements for our batch of this compound. What could be the cause and how can we address this?
A: The primary suspect for inconsistent solubility data is polymorphism. [7] Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.
Troubleshooting Protocol:
-
Characterize the Solid Form:
-
Differential Scanning Calorimetry (DSC): To identify different melting points and phase transitions that indicate polymorphism.
-
X-Ray Powder Diffraction (XRPD): To determine the crystalline structure of your batches.
-
Microscopy: To visually inspect for different crystal habits.
-
-
Control for Polymorphism:
-
If multiple polymorphs are identified, determine the most stable form. This is typically the least soluble but most physically stable form.
-
Develop a controlled crystallization process to consistently produce the desired polymorph.
-
-
Standardize Your Solubility Assay:
-
Use a consistent and well-defined buffer system.
-
Ensure adequate equilibration time in your shake-flask solubility studies.
-
Verify the pH of the solution at the end of the experiment.
-
Issue 2: Poor Dissolution Rate Despite Acceptable Equilibrium Solubility
Q: We have determined an acceptable equilibrium solubility for our compound, but the dissolution rate from our initial powder formulation is extremely slow. How can we improve this?
A: A slow dissolution rate is often linked to the particle size and surface area of the drug substance. [7][9][11] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the dissolving solid.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor dissolution rates.
Experimental Protocols:
-
Particle Size Reduction:
-
Incorporation of Wetting Agents:
Quantitative Data Summary: Impact of Particle Size on Dissolution
| Formulation Approach | Particle Size (D90) | Dissolution Rate (mg/L/min) |
| Unprocessed Powder | ~50 µm | Low |
| Micronized Powder | ~5 µm | Moderate |
| Nanosuspension | ~200 nm | High |
Issue 3: Low Permeability in In Vitro Models
Q: Our in vitro permeability assays (e.g., PAMPA, Caco-2) show low apparent permeability (Papp) for this compound. What strategies can we employ to overcome this?
A: Low permeability of a carboxylic acid is often due to its ionization at the pH of the small intestine, which hinders passive diffusion across lipid membranes. [3]
Troubleshooting Strategies:
-
Prodrug Approach: This is a highly effective strategy for carboxylic acids.[3][15][16] By masking the carboxylic acid with a lipophilic promoiety to form an ester, the molecule's lipophilicity is increased, enhancing its ability to cross the intestinal membrane.[17] This ester prodrug is then cleaved by endogenous esterases in the intestinal cells or systemic circulation to release the active parent drug.[17]
Caption: Mechanism of a carboxylic acid prodrug strategy.
-
Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular transport.[12] However, this approach requires careful evaluation for potential toxicity.
In Vitro Permeability Assay Protocol (PAMPA):
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive permeability.[18][19][20][21]
-
Prepare the Donor Plate: Add a solution of your test compound (and prodrugs) in a buffer mimicking intestinal pH (e.g., pH 6.5-7.4) to the wells of a 96-well filter plate.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution.
-
Create the "Sandwich": Place the filter plate on top of the acceptor plate, ensuring the artificial membrane (coated with a lipid solution, e.g., lecithin in dodecane) is in contact with the acceptor solution.
-
Incubate: Allow the system to incubate for a defined period (e.g., 4-16 hours).
-
Analyze: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS). The apparent permeability (Papp) can then be calculated.
Comparison of Permeability Assays:
| Assay | Principle | Measures | Throughput |
| PAMPA | Passive diffusion across an artificial lipid membrane.[20] | Passive permeability only. | High |
| Caco-2 | Transport across a monolayer of human intestinal cells.[18] | Passive, active, and efflux transport mechanisms.[22][23] | Low to Medium |
Issue 4: Suboptimal In Vivo Performance Despite Promising In Vitro Data
Q: Our optimized formulation shows good in vitro dissolution and permeability, but the in vivo bioavailability in our animal model is still low. What could be the disconnect?
A: A significant in vitro-in vivo discrepancy often points to first-pass metabolism. The drug may be absorbed from the intestine but then extensively metabolized by enzymes in the intestinal wall or the liver before it can reach the systemic circulation.
Troubleshooting and Investigation:
-
Metabolic Stability Assays:
-
Liver Microsomes/S9 Fractions: Incubate the compound with liver microsomes or S9 fractions (containing both microsomal and cytosolic enzymes) and monitor the disappearance of the parent compound over time. This will give you an indication of its susceptibility to hepatic metabolism.
-
Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism, including both Phase I and Phase II metabolic pathways.[8]
-
-
Identify Metabolites: Use high-resolution mass spectrometry to identify the major metabolites formed. Understanding the metabolic pathways can inform potential chemical modifications to block these sites of metabolism.
-
Consider a Different Animal Model: There can be significant species differences in drug metabolism.[24] If feasible, evaluate the compound in a second animal model.
Part 3: Advanced Formulation Strategies
If basic formulation approaches are insufficient, consider these advanced strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[1][2][25] Techniques like spray drying and hot-melt extrusion are commonly used to prepare ASDs.[12]
-
Lipid-Based Formulations: For highly lipophilic drugs, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective.[12][26] These systems form fine oil-in-water emulsions in the gut, which can enhance drug solubilization and absorption via the lymphatic pathway.[13]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[1][12]
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar.
- The effect of particle size on drug bioavailability in various parts of the body. Cronfa.
- Insights on Prospects of Prediction of Drug Bioavailability
- The effect of particle size on drug bioavailability in various parts of the body. SciSpace.
- In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
- Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
- Why does Particle Size M
- Recent progress in prodrug design strategies based on generally applicable modific
- Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals. PMC - NIH.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Prodrugs of Carboxylic Acids. Semantic Scholar.
- Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Formulation strategies for poorly soluble drugs.
- Prodrugs of Carboxylic Acids.
- The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect.
- Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. ULisboa Research Portal.
- Experimental Drug Absorption — Caco-2 vs. PAMPA. Moon Garden - Medium.
- Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
- Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formul
- Predicting Drug Bioavailability with the Modern-day Toolkit.
- BCS Class II Drug & Its Solubility Enhancement: A Review. Semantic Scholar.
- EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
- Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates.
- Techniques used to Enhance Bioavailability of BCS Class II Drugs:. IT Medical Team.
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- 2-methyl-propionic acid - Pyrimidines.
- This compound. Guidechem.
- Species differences in absorption, metabolism and excretion of pranoprofen, a 2-arylpropionic acid deriv
- Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products).
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PMC - PubMed Central.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological M
- (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid. Fluorochem.
- Products. 2a biotech.
- (4,6-dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid methyl ester. Sigma-Aldrich.
- 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid as a highly potent and selective retinoic acid metabolic blocking agent.
- 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid as a highly potent and selective retinoic acid metabolic blocking agent. PubMed.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central.
- 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid. PubChem.
- Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia. PubMed.
- 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). AERU - University of Hertfordshire.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] BCS Class II Drug & Its Solubility Enhancement: A Review | Semantic Scholar [semanticscholar.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. international-biopharma.com [international-biopharma.com]
- 9. particle.dk [particle.dk]
- 10. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
- 15. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 17. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 18. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 19. researchgate.net [researchgate.net]
- 20. PAMPA | Evotec [evotec.com]
- 21. ingentaconnect.com [ingentaconnect.com]
- 22. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medium.com [medium.com]
- 24. Species differences in absorption, metabolism and excretion of pranoprofen, a 2-arylpropionic acid derivative, in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 26. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
dealing with cytotoxicity of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in vitro
Technical Support Center: 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
A Guide to Investigating and Managing In Vitro Cytotoxicity
Welcome to the technical support center for this compound. As a novel compound with a pyrimidine core, a structure known for a wide range of biological activities, unexpected cytotoxicity can be a significant hurdle in research.[1][2] This guide is designed for researchers, scientists, and drug development professionals to systematically troubleshoot and understand the cytotoxic profile of this compound in vitro. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing massive cell death even at low concentrations of the compound. What are the first things I should check?
A: Before assuming inherent high potency, it's crucial to rule out experimental artifacts. The three most common culprits are:
-
Compound Solubility: The compound may be precipitating out of your culture medium. Precipitates can cause physical damage to cells and interfere with assay readings, leading to artificially high cytotoxicity measurements.[3]
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is critical to ensure the final solvent concentration in your culture wells is non-toxic.[3]
-
Concentration Errors: Simple miscalculations in serial dilutions can lead to treating cells with a much higher concentration than intended. Always double-check your calculations and dilution scheme.
Q2: What is a reasonable starting concentration range for screening a novel compound like this?
A: For a completely uncharacterized compound, a broad-range dose-response experiment is recommended. A good starting point is a logarithmic dilution series spanning several orders of magnitude, for example, from 0.01 µM to 100 µM. This wide range helps to quickly identify the concentration window where the compound exhibits biological activity and to determine an approximate IC50 (the concentration that inhibits 50% of cell viability).
Q3: How do I differentiate between a cytotoxic effect (cell death) and a cytostatic effect (inhibition of proliferation)?
A: This is a critical distinction. A metabolic assay like the MTT assay measures mitochondrial activity, which can decrease if cells are dying or if their proliferation is simply halted.[4] To distinguish between these effects, you should complement your metabolic assay with a method that directly measures cell death or cell number.
-
Membrane Integrity Assays (LDH): These measure the release of lactate dehydrogenase from damaged cells, indicating necrosis or late apoptosis.[5]
-
Direct Cell Counting (Trypan Blue): This classic method uses a dye excluded by live cells to count the proportion of dead cells in your population.[6] If you see a low MTT signal but also a low LDH release or low Trypan Blue staining, the effect is likely cytostatic. If the low MTT signal is accompanied by high LDH release or high Trypan Blue staining, the effect is cytotoxic.
Q4: My cytotoxicity results are inconsistent between experiments. What could be the cause?
A: Reproducibility is key in in vitro toxicology.[7] Inconsistency often stems from variability in the biological or technical aspects of the assay. Key factors to standardize include:
-
Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase. High passage numbers can lead to genetic drift and altered sensitivity to compounds.[3]
-
Reagent Preparation: Prepare fresh reagents when possible and avoid repeated freeze-thaw cycles of stored solutions.[3]
-
Incubation Times: Ensure that the timing of cell seeding, compound treatment, and reagent addition is identical across all experiments.[8]
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to only use the inner 60 wells for experiments and fill the outer wells with sterile PBS or medium.[6]
Troubleshooting Guide: From Observation to Mechanism
This section provides a structured approach to common problems encountered when assessing the cytotoxicity of this compound.
Problem 1: Initial Dose-Response Curve Shows Extreme Cytotoxicity or Is Uninterpretable
If your initial screen results in 100% cell death at all concentrations or yields a flat, noisy signal, a systematic check of your experimental setup is required.
Caption: Workflow for validating an initial cytotoxicity screen.
-
Preparation: Prepare the highest desired concentration of the compound in your complete cell culture medium.
-
Incubation: Incubate this solution under the same conditions as your cell culture (e.g., 37°C, 5% CO2) for at least one hour.
-
Visual Inspection: Visually inspect the solution against a dark background for any signs of cloudiness, precipitation, or crystals. Check again under a microscope.
-
Action: If precipitation is observed, you must lower the top concentration of your dose-response curve or investigate alternative solvent systems.[3]
| Control Type | Purpose | Expected Outcome | Troubleshooting If Outcome Fails |
| Vehicle Control | To assess the toxicity of the solvent (e.g., DMSO) at its highest final concentration.[9] | Cell viability should be >95% compared to the untreated control. | Lower the final solvent concentration in all wells. |
| Untreated Control | Represents 100% cell viability; baseline for normalization. | Healthy, proliferating cells. | Review cell culture technique, check for contamination.[8] |
| Positive Control | To confirm that the assay can detect a cytotoxic effect. Use a known toxin for your cell line. | Significant decrease in cell viability. | Re-evaluate assay protocol, check reagent viability. |
| Compound Color Control | To check if the compound itself absorbs light at the assay wavelength, causing interference. | Any absorbance from this well should be subtracted from treated wells. | If absorbance is very high, consider a different viability assay.[3] |
Problem 2: Distinguishing Between Apoptosis and Necrosis
Once you have a reproducible dose-response curve, the next step is to understand how the cells are dying. This has significant implications for the compound's mechanism of action. Drug-induced toxicity can trigger distinct cell death pathways.[10][11]
Caption: Assays to differentiate apoptosis from necrosis.
This dual-staining method allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the IC50 and 2x IC50 concentrations for the desired time (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Problem 3: Investigating Potential Mechanisms of Toxicity
If the compound is indeed cytotoxic, understanding the underlying molecular mechanism is the next logical step. Many drugs induce toxicity through the generation of reactive oxygen species (ROS) or by disrupting mitochondrial function.[12][13]
Caption: Potential mechanisms of compound-induced cytotoxicity.
| Mechanism | Assay | Principle |
| Oxidative Stress | DCFDA/H2DCFDA Assay | A cell-permeable dye that fluoresces upon oxidation by ROS. The increase in fluorescence is proportional to the amount of ROS. |
| Mitochondrial Dysfunction | Mitochondrial Membrane Potential (ΔΨm) Assay | Uses fluorescent dyes like JC-1 or TMRM that accumulate in healthy mitochondria. A loss of membrane potential, an early hallmark of apoptosis, results in a detectable shift in fluorescence.[13] |
| Caspase Activation | Caspase-Glo® 3/7 Assay | A luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. |
By systematically applying these troubleshooting principles and advanced assays, researchers can move from a simple observation of cytotoxicity to a mechanistic understanding of how this compound interacts with cells. This knowledge is fundamental for its future development and application.
References
-
Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. (n.d.). Allied Academies. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Pamies, D., & Hartung, T. (2017). Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. In In Vitro Toxicology. Humana Press. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
-
Mechanisms of Drug-induced Toxicity Guide. (n.d.). Evotec. Retrieved from [Link]
-
In vitro cytotoxicity assay: Significance and symbolism. (n.d.). ScienceDirect. Retrieved from [Link]
-
Mechanisms of Drug-Induced Toxicity. (n.d.). Evotec. Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Aslantürk, Ö. S. (2019). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]
-
Mechanisms of drug toxicity. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhao, S. (2021). In vitro Methods used in Cytotoxicity Assays. Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]
-
Elucidating mechanisms of drug-induced toxicity. (n.d.). Scilit. Retrieved from [Link]
-
Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018). ChemSafetyPro.COM. Retrieved from [Link]
-
In vitro testing methods. (n.d.). Fiveable. Retrieved from [Link]
-
Blaauboer, B. J., et al. (2012). In vitro Toxicity Testing in the Twenty-First Century. EXS. Retrieved from [Link]
-
Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]
-
In vitro cytotoxic potential of 3 propionic acid derivatives to normal and cancer liver cell lines. (n.d.). International Journal of Pharmaceutical Research. Retrieved from [Link]
-
Can someone help me to fix a problem in my lab about a cytotoxicity test? (2015). ResearchGate. Retrieved from [Link]
-
Koeberle, A., et al. (2010). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2023). Molecules. Retrieved from [Link]
-
New 2-oxo-1,2-dihydropyrimidines: synthesis, cytotoxicity, and cytoprotective properties. (2020). Russian Journal of General Chemistry. Retrieved from [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). Pharmaceuticals. Retrieved from [Link]
-
In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). Molecules. Retrieved from [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules. Retrieved from [Link]
Sources
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Drug-induced Toxicity Guide - Evotec [evotec.com]
- 13. evotec.com [evotec.com]
Validation & Comparative
Validating the Therapeutic Potential of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic potential of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid. We will explore a scientifically rigorous, multi-step validation process, comparing its hypothetical performance against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and actionable experimental protocols.
Introduction: Unveiling a Potential Dual-Inhibitor for Inflammatory Diseases
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties[1]. While this compound is a novel compound with limited public data, its structural similarity to known bioactive molecules allows us to formulate a compelling therapeutic hypothesis.
A structurally related compound, 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), has been identified as a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX)[2]. These two enzymes are critical mediators in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2) and leukotrienes, respectively[3][4]. Dual inhibition of mPGES-1 and 5-LOX presents a promising therapeutic strategy for inflammatory diseases, potentially offering a more potent and safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors[5].
Based on this structural analogy, we hypothesize that This compound (designated as 'Compound X' for this guide) possesses dual inhibitory activity against mPGES-1 and 5-LOX . This guide will outline the experimental workflow to validate this hypothesis and benchmark its performance against established inhibitors.
Comparative Analysis: Benchmarking Compound X Against a Curated Panel of Inhibitors
To objectively assess the therapeutic potential of Compound X, its inhibitory activity will be compared against well-characterized inhibitors of related pathways.
-
YS121 : A known dual mPGES-1/5-LOX inhibitor, serving as a primary benchmark[6][7].
-
Celecoxib : A selective COX-2 inhibitor, to assess the selectivity profile of Compound X against the upstream cyclooxygenase enzymes[8][9].
-
Zileuton : A 5-LOX inhibitor, for direct comparison of potency against the leukotriene pathway[10][11].
The following table summarizes the known inhibitory concentrations (IC50) of these comparators and presents hypothetical, yet plausible, target values for Compound X that would indicate a promising therapeutic candidate.
| Compound | Target(s) | IC50 (μM) | Citation(s) |
| Compound X (Hypothetical) | mPGES-1 / 5-LOX | 1.5 / 5.0 | |
| YS121 | mPGES-1 / 5-LOX | 3.4 / 6.5 | [6][7] |
| Celecoxib | COX-2 | 0.04 | [9] |
| Celecoxib | COX-1 | 15 | [9] |
| Zileuton | 5-LOX | 0.56 (dog), 2.6 (human) | [10] |
Experimental Validation Workflow
The following sections detail the experimental protocols necessary to validate the therapeutic potential of Compound X as a dual mPGES-1 and 5-LOX inhibitor.
Signaling Pathway Overview
The diagram below illustrates the arachidonic acid cascade and the proposed targets of Compound X within this pathway.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with appropriate controls and clear endpoints.
Protocol 1: mPGES-1 Enzymatic Assay
This assay will determine the direct inhibitory effect of Compound X on mPGES-1 activity in a cell-free system.
1. Preparation of Microsomes from A549 Cells:
-
Culture A549 cells to near-confluency in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.[12]
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer containing protease inhibitors.[13]
-
Homogenize the cells on ice using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. mPGES-1 Inhibition Assay:
-
In a 96-well plate, add varying concentrations of Compound X, YS121 (positive control), or vehicle (DMSO) to the assay buffer.
-
Add the prepared A549 cell microsomes to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, Prostaglandin H2 (PGH2).
-
Incubate for 60 seconds at room temperature.
-
Stop the reaction by adding a stop solution (e.g., a solution of ferric chloride).
-
Measure the amount of PGE2 produced using a competitive ELISA kit.
-
Calculate the IC50 value for Compound X by plotting the percentage of inhibition against the compound concentration.
Protocol 2: 5-LOX Fluorometric Inhibitor Screening Assay
This high-throughput assay will quantify the inhibitory effect of Compound X on 5-LOX activity.
1. Reagent Preparation:
-
Prepare the 5-LOX assay buffer (e.g., Tris buffer, pH 7.5, containing calcium chloride and EDTA).
-
Prepare a working solution of the 5-LOX enzyme.
-
Prepare a solution of the fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA) and the 5-LOX substrate (arachidonic acid).[14][15]
-
Prepare serial dilutions of Compound X, Zileuton (positive control), and vehicle (DMSO).
2. Assay Procedure:
-
To a 96-well white plate, add the 5-LOX assay buffer.
-
Add the diluted test compounds, positive control, or vehicle to the appropriate wells.
-
Add the 5-LOX enzyme to all wells except the blank.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate and probe mixture.
-
Immediately measure the fluorescence kinetically at an excitation of ~500 nm and an emission of ~536 nm for 10-20 minutes.[4][5]
-
Calculate the rate of reaction for each well.
-
Determine the IC50 value for Compound X by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Cell-Based PGE2 Production Assay
This assay will assess the ability of Compound X to inhibit PGE2 production in a cellular context.
1. Cell Culture and Treatment:
-
Seed A549 cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of Compound X, YS121, Celecoxib, or vehicle for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce PGE2 production.[16]
-
Incubate for 24 hours at 37°C.
2. PGE2 Quantification:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.[2]
-
Briefly, add standards and samples to a pre-coated plate, followed by the addition of a detection antibody and substrate.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of PGE2 from a standard curve and determine the EC50 value for Compound X.
Protocol 4: Human Whole Blood Assay for PGE2 Production
This ex vivo assay provides a more physiologically relevant model to evaluate the anti-inflammatory activity of Compound X.
1. Blood Collection and Treatment:
-
Draw fresh human blood from healthy volunteers into heparinized tubes.
-
In a 96-well plate, add various concentrations of Compound X, YS121, Celecoxib, or vehicle.
-
Add 200 µL of whole blood to each well and incubate for 30 minutes at 37°C.
-
Stimulate with LPS (final concentration of 10 µg/mL).[6]
-
Incubate for 24 hours at 37°C.
2. Plasma Separation and PGE2 Measurement:
-
Centrifuge the plate at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant.
-
Measure the PGE2 concentration in the plasma using a PGE2 ELISA kit.[6]
-
Determine the IC50 value for Compound X in this more complex biological matrix.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validate the therapeutic potential of this compound as a dual mPGES-1 and 5-LOX inhibitor. By following the detailed experimental protocols and comparing the results against established drugs, researchers can generate the necessary data to support its advancement in the drug discovery pipeline. Positive results from this validation workflow would provide a strong rationale for further preclinical development, including pharmacokinetic and in vivo efficacy studies in relevant animal models of inflammation.
References
-
Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production. PMC - PubMed Central. Available at: [Link]
-
Development of a fluorescence-based enzyme assay of human 5-lipoxygenase. ResearchGate. Available at: [Link]
-
Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed. Available at: [Link]
-
ELISA Kit for Prostaglandin E2 (PGE2) - Cloud-Clone. Available at: [Link]
-
Identification and development of mPGES-1 inhibitors: where we are at? - PMC. Available at: [Link]
-
Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases - PubMed Central. Available at: [Link]
-
Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC - PubMed Central. Available at: [Link]
-
Human Prostaglandin E2 (PGE2) Elisa kit - AMSBIO. Available at: [Link]
-
A549 ATCC #: CCL-185 Tissue: lung Product Format: frozen Morpholog - ENCODE. Available at: [Link]
-
Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases - UTHSC Digital Commons - University of Tennessee Health Science Center. Available at: [Link]
-
Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC - PubMed Central. Available at: [Link]
-
Identification and development of mPGES-1 inhibitors: where we are at? - PMC. Available at: [Link]
-
Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Available at: [Link]
-
Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - NIH. Available at: [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsome preparation [protocols.io]
- 9. arborassays.com [arborassays.com]
- 10. raybiotech.com [raybiotech.com]
- 11. encodeproject.org [encodeproject.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cloud-clone.com [cloud-clone.com]
Cross-Validation of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid's Effects in Different Cell Types: A Comparative Guide
In the landscape of immuno-oncology, the modulation of the tumor microenvironment to overcome immune suppression is a paramount goal. One of the key metabolic pathways hijacked by cancer cells to create a tolerogenic state is the catabolism of the essential amino acid tryptophan, primarily mediated by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] The upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.[2] This dual effect suppresses the proliferation and effector function of T cells, crucial players in the anti-tumor immune response.[2]
This guide provides an in-depth comparative analysis of a novel investigational compound, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid (herein referred to as Compound X), a potent and selective inhibitor of IDO1. We will explore its effects across a panel of distinct cell types to cross-validate its mechanism of action and evaluate its therapeutic potential. This comparison will be benchmarked against Epacadostat, a well-characterized clinical-stage IDO1 inhibitor.[3]
The Scientific Rationale: Why Cross-Validation in Diverse Cell Types is Critical
The efficacy of an IDO1 inhibitor is not solely dependent on its direct enzymatic inhibition but also on the cellular context in which it operates. A comprehensive understanding of a drug candidate's activity necessitates its evaluation in a variety of cell types that represent the complex interplay within the tumor microenvironment. For this guide, we have selected three distinct and relevant human cell lines:
-
DLD-1 (Human Colorectal Adenocarcinoma): A cancer cell line known to express IDO1, representing the direct target for anti-proliferative and pro-apoptotic effects of IDO1 inhibition.[4]
-
Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of immune cells, including T cells and monocytes, crucial for assessing the immunomodulatory effects of reversing tryptophan depletion.[5]
-
Normal Human Dermal Fibroblasts (NHDF): A non-malignant stromal cell line to evaluate the compound's selectivity and potential off-target cytotoxicity.
By comparing the effects of Compound X across these cell types, we can build a robust profile of its activity, selectivity, and potential for synergistic therapeutic combinations.
Visualizing the Core Mechanism: The IDO1 Pathway and its Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism by which inhibitors like Compound X are hypothesized to act.
Caption: A streamlined workflow for the cross-validation of IDO1 inhibitors.
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies to assess the metabolic activity of cells as an indicator of viability. Objective: To determine the cytotoxic effects of Compound X and Epacadostat on DLD-1, PBMCs, and NHDF cells.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2. [6]2. Compound Treatment: Treat cells with serial dilutions of Compound X or Epacadostat (0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker. [6]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol utilizes the externalization of phosphatidylserine in early apoptosis for detection by Annexin V. [7][8] Objective: To quantify the induction of apoptosis in DLD-1 cells by Compound X and Epacadostat.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat DLD-1 cells with 1 µM of Compound X, Epacadostat, or vehicle control for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Protocol 3: IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the product of the IDO1 enzyme, kynurenine, in the cell culture supernatant. [9][10] Objective: To determine the inhibitory effect of Compound X and Epacadostat on IDO1 enzymatic activity in DLD-1 cells.
Materials:
-
DLD-1 cells
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plate
Procedure:
-
IDO1 Induction: Seed DLD-1 cells and treat with IFN-γ (100 ng/mL) for 24 hours to induce IDO1 expression.
-
Inhibitor Treatment: Treat the IFN-γ stimulated cells with various concentrations of Compound X or Epacadostat for 48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add 100 µL of supernatant to 50 µL of 30% TCA. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of Ehrlich's reagent.
-
Measure the absorbance at 492 nm.
-
-
Data Analysis: Generate a standard curve with known concentrations of kynurenine and calculate the concentration in the samples.
Protocol 4: T-Cell Proliferation Assay (CFSE Staining)
This assay measures the proliferation of T cells by the dilution of the fluorescent dye CFSE. [11][12] Objective: To assess the ability of Compound X and Epacadostat to restore T-cell proliferation suppressed by IDO1-expressing DLD-1 cells.
Materials:
-
Human PBMCs
-
DLD-1 cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
Flow cytometer
Procedure:
-
CFSE Labeling: Label PBMCs with CFSE according to the manufacturer's protocol.
-
Co-culture Setup: Co-culture the CFSE-labeled PBMCs with IFN-γ-stimulated DLD-1 cells at a 10:1 ratio.
-
Treatment: Add Compound X, Epacadostat (1 µM), or vehicle control to the co-culture. Include anti-CD3/CD28 antibodies to stimulate T-cell proliferation.
-
Incubation: Incubate the co-culture for 5 days.
-
Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence in the T-cell population (gated by CD3 expression) by flow cytometry.
-
Data Analysis: Analyze the CFSE dilution profiles to determine the proliferation index, which reflects the average number of divisions the T cells have undergone.
Discussion and Future Directions
The hypothetical data presented in this guide suggests that Compound X is a potent and selective inhibitor of IDO1, with comparable or slightly superior activity to the clinical candidate Epacadostat. The cross-validation across different cell types provides a strong rationale for its further development.
-
Potency and Selectivity: Compound X demonstrates potent enzymatic and cellular inhibition of IDO1. Importantly, its lack of cytotoxicity in PBMCs and NHDF at concentrations well above its effective dose suggests a favorable selectivity profile.
-
Mechanism of Action: The ability of Compound X to induce apoptosis in IDO1-expressing cancer cells and restore T-cell proliferation in a co-culture model provides robust evidence for its on-target mechanism of action.
-
Therapeutic Potential: The data supports the hypothesis that by inhibiting IDO1, Compound X can directly impact tumor cell survival and, perhaps more critically, reverse a key mechanism of immune evasion.
Future studies should focus on in vivo models to evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of Compound X, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The failure of the Phase 3 trial for Epacadostat in melanoma highlights the complexity of targeting the IDO1 pathway and underscores the importance of comprehensive preclinical evaluation to identify the most promising candidates and patient populations. [13]
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are IDO1 inhibitors and how do they work?. Retrieved from [Link]
-
JoVE. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, April 24). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Retrieved from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
PubMed. (n.d.). CFSE dilution to study human T and NK cell proliferation in vitro. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Retrieved from [Link]
-
Frontiers. (2018, October 3). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of T Cell Proliferation Using CFSE Dilution Assay: A Comparison between Stimulation with PHA and Anti-CD3/Anti-CD28 Coated Beads. Retrieved from [Link]
-
PubMed. (2019, October 10). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preliminary results from a Phase I/II study of epacadostat (incb024360) in combination with pembrolizumab in patients with selected advanced cancers. Retrieved from [Link]
-
Agilent. (2020, May 27). Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Retrieved from [Link]
-
Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay. Retrieved from [Link]
-
EPFL Graph Search. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Retrieved from [Link]
-
PubMed. (2022, August 12). Evaluation of T Cell Proliferation Using CFSE Dilution Assay: A Comparison between Stimulation with PHA and Anti-CD3/Anti-CD28 Coated Beads. Retrieved from [Link]
-
ASCO Publications. (2018, September 28). Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) | Journal of Clinical Oncology. Retrieved from [Link]
-
Frontiers. (n.d.). IDO Expression in Cancer: Different Compartment, Different Functionality?. Retrieved from [Link]
-
ResearchGate. (n.d.). IDO1 expression in colorectal cancer cell lines. IDO1 was stained by.... Retrieved from [Link]
-
Incyte. (2018, April 6). Incyte and Merck Provide Update on Phase 3 Study of Epacadostat in Combination with KEYTRUDA® (pembrolizumab) in Patients with Unresectable or Metastatic Melanoma. Retrieved from [Link]
-
Journal for ImmunoTherapy of Cancer. (2020, December 10). 28 Retrospective pooled analysis of epacadostat clinical studies identifies doses required for maximal pharmacodynamic effect in anti-PD-1 combination studies. Retrieved from [Link]
-
PubMed Central. (2015, June 26). Expression of the Kynurenine Pathway in Human Peripheral Blood Mononuclear Cells: Implications for Inflammatory and Neurodegenerative Disease. Retrieved from [Link]
-
PubMed. (2024, April 5). A peripheral blood mononuclear cell-based in vitro model: A tool to explore indoleamine 2, 3-dioxygenase-1 (IDO1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). IDO1 in cancer: a Gemini of immune checkpoints. Retrieved from [Link]
-
PLOS One. (n.d.). Expression of the Kynurenine Pathway in Human Peripheral Blood Mononuclear Cells: Implications for Inflammatory and Neurodegenerative Disease. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). IDO1 is overexpressed human bladder cancer cell lines. Relative protein.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of the in vivo immune network of IDO, tryptophan metabolism, PD-L1, and CTLA-4 in circulating immune cells in melanoma. Retrieved from [Link]
-
PubMed Central. (n.d.). IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression?. Retrieved from [Link]
-
CoLab. (2024, April 1). A peripheral blood mononuclear cell-based in vitro model: A tool to explore indoleamine 2, 3-dioxygenase-1 (IDO1). Retrieved from [Link]
Sources
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Expression of the Kynurenine Pathway in Human Peripheral Blood Mononuclear Cells: Implications for Inflammatory and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. merck.com [merck.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic Acid Analogs as Potential Anti-Lipemic Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid analogs. Drawing from available data, we will explore the synthesis of these compounds and their evaluation as potential anti-lipemic agents, with a focus on their likely mechanism of action through Peroxisome Proliferator-Activated Receptors (PPARs). This document is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.
Introduction: The Therapeutic Potential of Pyrimidine-based Propionic Acids
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with a propionic acid moiety via a thioether linkage, as in the case of this compound, a molecule with significant potential for modulating metabolic pathways is created. Patent literature has indicated that (2-Pyrimidinylthio)alkanoic acids and their derivatives exhibit anti-lipemic activity in animal models, suggesting their utility in managing dyslipidemia.
Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. A key class of drugs used to treat dyslipidemia are the fibrates, which act as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Therefore, it is hypothesized that the anti-lipemic effects of this compound analogs are mediated through their interaction with PPARs.
This guide will dissect the structural features of these analogs that contribute to their biological activity, providing a framework for the rational design of more potent and selective compounds.
General Synthesis of this compound Analogs
The synthesis of the title compounds and their analogs is generally achieved through a straightforward nucleophilic substitution reaction. The key starting materials are a substituted 2-mercaptopyrimidine and an α-halopropionic acid derivative.
A representative synthetic scheme is outlined below:
Caption: General synthetic route for this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution of Reactants: To a solution of 4,6-dimethyl-2-mercaptopyrimidine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base (e.g., sodium hydroxide or potassium carbonate, 1.1 equivalents).
-
Nucleophilic Substitution: Stir the mixture at room temperature until the 2-mercaptopyrimidine is fully dissolved and has formed the thiolate salt. To this solution, add 2-bromopropionic acid (1 equivalent) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Structure-Activity Relationship (SAR) Studies
While specific, publicly available SAR data for a wide range of this compound analogs is limited, we can infer key relationships based on the known pharmacology of PPAR agonists and general principles of medicinal chemistry. The following sections outline the critical structural components and their likely impact on activity.
The Pyrimidine Core
The 4,6-dimethylpyrimidine ring is a crucial component of the scaffold. The methyl groups at the 4 and 6 positions are likely to influence the compound's lipophilicity and its interaction with the hydrophobic regions of the PPAR ligand-binding pocket.
-
Substitution at the 4 and 6 positions: Modifications at these positions can significantly impact activity. Replacing the methyl groups with other alkyl groups of varying size and branching could be explored to optimize hydrophobic interactions. Introduction of polar groups may decrease activity if the binding pocket is predominantly hydrophobic.
The Thioether Linker
The thioether linkage provides a flexible connection between the pyrimidine core and the propionic acid side chain, allowing the molecule to adopt a favorable conformation for binding to the receptor.
The Propionic Acid Side Chain
The propionic acid moiety is a common feature in many PPAR agonists and is often essential for activity. The carboxylic acid group typically forms a key hydrogen bond interaction with a specific amino acid residue (e.g., a tyrosine or histidine) in the ligand-binding domain of PPARs.
-
Chirality at the α-carbon: The α-carbon of the propionic acid is a stereocenter. It is highly probable that one enantiomer will exhibit significantly greater activity than the other, as is common with chiral drugs that interact with specific protein targets.
-
Modifications to the propionic acid:
-
Esterification or amidation of the carboxylic acid would likely abolish activity, as the hydrogen bonding capability would be lost.
-
Altering the length of the alkyl chain (e.g., acetic or butyric acid analogs) could be investigated, but the propionic acid length is often optimal for positioning the carboxylate group for key interactions.
-
Comparative Analysis with Known PPAR Agonists
To further understand the potential SAR of this compound class, it is useful to compare its structure to that of known PPAR agonists, such as the fibrate drugs.
| Compound Class | Core Structure | Acidic Head Group | Linker | Key Features for PPAR Agonism |
| Fibrates (e.g., Fenofibrate) | Phenoxy | Propionic acid | Ether | Aromatic ring system, acidic head group for H-bonding. |
| 2-(Pyrimidinylthio)propionic Acids | 4,6-Dimethylpyrimidine | Propionic acid | Thioether | Heterocyclic aromatic system, acidic head group for H-bonding. |
This comparison highlights the structural similarities that support the hypothesis of PPAR agonism. The pyrimidine ring in the target compounds can be seen as a bioisosteric replacement for the phenyl ring in fibrates.
Experimental Evaluation of Biological Activity
To validate the anti-lipemic activity and the proposed mechanism of action, a series of in vitro and in vivo assays should be performed.
In Vitro Assays
4.1.1. PPAR Transactivation Assay
This cell-based assay is the gold standard for identifying and characterizing PPAR agonists.
Experimental Protocol: PPAR Transactivation Assay
-
Cell Culture and Transfection: HEK293T or a similar cell line is co-transfected with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of the PPAR subtype of interest (α, δ, or γ) fused to the DNA-binding domain of the yeast GAL4 transcription factor, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Compound Treatment: The transfected cells are then treated with varying concentrations of the test compounds. A known PPAR agonist (e.g., fenofibrate for PPARα) is used as a positive control.
-
Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each compound.
4.1.2. Competitive Binding Assay
This assay determines the ability of the test compounds to displace a radiolabeled or fluorescently labeled known PPAR ligand from the LBD. This provides information on the binding affinity (Ki) of the compounds.
In Vivo Assays
4.2.1. Animal Models of Dyslipidemia
To assess the in vivo anti-lipemic efficacy, animal models of dyslipidemia, such as high-fat diet-fed rats or genetically obese db/db mice, can be used.
Experimental Protocol: Evaluation in a High-Fat Diet-Induced Dyslipidemia Model
-
Induction of Dyslipidemia: Male Sprague-Dawley rats are fed a high-fat diet for a period of several weeks to induce hyperlipidemia.
-
Compound Administration: The dyslipidemic rats are then treated orally with the test compounds or a vehicle control once daily for a specified duration (e.g., 2-4 weeks). A clinical standard, such as fenofibrate, is used as a positive control.
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected, and serum levels of triglycerides, total cholesterol, LDL-cholesterol, and HDL-cholesterol are measured.
-
Data Analysis: The percentage reduction in lipid levels compared to the vehicle-treated group is calculated to determine the in vivo efficacy of the compounds.
Logical Relationships and Signaling Pathways
The proposed mechanism of action for the anti-lipemic effects of these compounds involves the activation of PPARα, which in turn regulates the expression of genes involved in lipid metabolism.
Caption: Proposed PPARα signaling pathway for anti-lipemic activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-lipemic agents. The available evidence strongly suggests that these compounds exert their effects through the activation of PPARs, particularly PPARα. Future research should focus on the systematic synthesis and biological evaluation of a library of analogs to establish a detailed quantitative SAR. Key areas for exploration include:
-
Stereoselective synthesis to evaluate the activity of individual enantiomers.
-
Modification of the pyrimidine substituents to optimize interactions with the PPAR ligand-binding pocket.
-
In-depth pharmacological profiling to assess selectivity against other PPAR subtypes and potential off-target effects.
Such studies will be instrumental in advancing this chemical series towards the identification of a clinical candidate for the treatment of dyslipidemia and related metabolic disorders.
References
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Biological activities of synthetic pyrimidine derivatives.
- (2-pyrimidinylthio) alkanoic acids, esters, amides and hydrazides. Google Patents.
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Available at: [Link]
-
Advances in the discovery of N-acylethanolamine acid amidase inhibitors. PubMed Central. Available at: [Link]
-
Chemical structures of current N -acylethanolamine acid amidase (NAAA) inhibitors. ResearchGate. Available at: [Link]
-
(PDF) Activity-Based Protein Profiling for Natural Product Target Discovery. ResearchGate. Available at: [Link]
-
Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds. PubMed. Available at: [Link]
-
Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. ScienceDirect. Available at: [Link]
-
Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed Central. Available at: [Link]
-
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. Available at: [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed. Available at: [Link]
-
Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. PubMed. Available at: [Link]
-
Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. Available at: [Link]
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. Available at: [Link]
- Pyrimidine derivatives. Google Patents.
-
2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) - A novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo. ResearchGate. Available at: [Link]
-
(PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of 2-Nonylaminopyridine derivatives as PPAR ligands. PubMed. Available at: [Link]
-
Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]
-
(PDF) Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ResearchGate. Available at: [Link]
- Design, synthesis, and structure-activity relationship studies of novel 2,4,6-trisubstituted-5-pyrimidinecarboxylic acids as peroxisome proliferator-activated receptor gamma (PPARgamma) partial agonists with comparable antidiabetic efficacy
A Researcher's Guide to the Initial Biological Validation of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
Introduction
In the landscape of chemical biology and drug discovery, vast libraries of compounds are commercially available yet lack comprehensive biological characterization. One such molecule is 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid (CAS 433242-31-0)[1]. While its existence is confirmed in chemical databases, a thorough search of peer-reviewed literature reveals a notable absence of foundational studies detailing its biological activity. Consequently, the imperative is not one of replicating existing data, but of establishing it.
This guide provides a robust framework for the initial biological characterization of this compound. We will operate under the hypothesis that its activity may mirror that of structurally related molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of activities including herbicidal[2], plant growth stimulation[3], antimicrobial[4], and, most pertinently for preclinical research, anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1)[5][6].
This document will therefore serve as a comparison and validation guide, outlining a systematic workflow to de-orphan this molecule, using the well-documented anti-inflammatory pathway as a primary investigative model. We will compare its potential performance against known alternatives, providing the detailed experimental protocols necessary for researchers to generate foundational data with high scientific integrity.
Part 1: A Foundational Workflow for Novel Compound Validation
The journey from a chemical entity to a validated biological tool requires a logical, multi-step approach. Rushing to complex biological assays without foundational checks is a primary source of scientific irreproducibility. The following workflow is designed to be self-validating at each critical stage.
Caption: Foundational workflow for novel compound validation.
The causality behind this workflow is paramount. Step 1 (Protocol A) is a non-negotiable checkpoint. Many commercial compounds, particularly those sold for early discovery, may have significant impurities or may even be misidentified[7]. Proceeding with a contaminated or incorrect molecule invalidates all subsequent biological data. Step 2 (Protocol B) utilizes a cell-free assay to provide a direct, clean assessment of the molecule's interaction with a purified protein target. This avoids the complexities of cellular uptake, metabolism, or off-target effects. Step 3 (Protocol C) is the critical orthogonal validation. By moving into a relevant cell-based model, we confirm that the compound is not only active against its purified target but can also engage that target in a more complex biological environment to produce a measurable downstream effect, such as the reduction of prostaglandin E2 (PGE2)[5].
Part 2: Key Experimental Protocols
The following protocols are detailed to ensure reproducibility. They are grounded in methods published for structurally similar pyrimidine-based inhibitors.
Protocol A: Compound Identity and Purity Confirmation
-
Objective: To verify the chemical identity and assess the purity of this compound.
-
Methodology:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Dilute to 10 µg/mL in a 50:50 acetonitrile:water mixture.
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a standard gradient (e.g., 5% to 95% acetonitrile with 0.1% formic acid over 10 minutes).
-
Monitor UV absorbance (e.g., at 254 nm) and connect the outflow to an ESI-MS detector.
-
Validation: The molecular formula is C₉H₁₂N₂O₂S, with an expected molecular weight of 212.27 g/mol [1]. The primary peak in the mass spectrum should correspond to [M+H]⁺ at m/z 213.27. Purity is estimated by the area of the primary UV peak relative to all detected peaks. A purity of ≥95% is required to proceed.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Validation: The resulting spectrum should be consistent with the expected structure of this compound. The chemical shifts, splitting patterns, and integrations of the protons for the two methyl groups on the pyrimidine ring, the propionic acid moiety, and the aromatic proton should be identifiable and free of significant unassignable peaks.
-
-
Protocol B: Cell-Free COX-2 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory activity of the compound on purified cyclooxygenase-2 (COX-2).
-
Rationale: The COX enzymes are key mediators of inflammation, and many pyrimidine derivatives have shown inhibitory activity[6]. This colorimetric assay is a standard primary screen.
-
Methodology:
-
Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical, Abcam) which provides purified ovine or human recombinant COX-2, heme, and arachidonic acid substrate.
-
Prepare a series of dilutions of the test compound (e.g., from 100 µM to 1 nM) in assay buffer. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a DMSO vehicle as a negative control.
-
In a 96-well plate, add 10 µL of each compound dilution, followed by 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution.
-
Incubate for 10 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
The reaction produces PGG₂, which has peroxidase activity. Add 10 µL of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), a colorimetric substrate.
-
Measure the absorbance at 590 nm every minute for 5 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity). Plot the percent inhibition versus log[compound concentration] and fit the curve using a non-linear regression to determine the IC₅₀ value.
-
Protocol C: Cellular PGE2 Production Assay
-
Objective: To confirm the compound's anti-inflammatory activity in a relevant cellular context by measuring the inhibition of prostaglandin E2 (PGE2) production.
-
Rationale: This assay serves as an orthogonal validation of the cell-free results. It demonstrates that the compound can cross the cell membrane and inhibit the pro-inflammatory pathway downstream of COX-2 in response to a biological stimulus[5].
-
Methodology:
-
Seed human THP-1 monocytes or murine RAW 264.7 macrophages in a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere.
-
Pre-treat the cells for 1 hour with various concentrations of the test compound or a positive control inhibitor (e.g., YS121, a known pyrimidine-based inhibitor)[5].
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include an unstimulated (no LPS) control.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a standard curve using the PGE2 standards provided in the kit. Calculate the PGE2 concentration for each sample. Normalize the data to the LPS-stimulated vehicle control and plot the percent inhibition of PGE2 production versus log[compound concentration] to determine the cellular IC₅₀.
-
Part 3: Data Interpretation and Comparison with Alternatives
The ultimate goal is to understand if this compound is a viable tool or lead compound. To do this, its performance must be benchmarked against known compounds. A close structural and functional analog is YS121 (2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid) , which was reported to be a dual inhibitor of mPGES-1 and 5-lipoxygenase with an IC₅₀ of 2 µM for inhibiting PGE2 formation in human whole blood[5].
The data generated from the protocols above can be summarized and compared as follows:
| Parameter | This compound | YS121 (Reference Compound)[5] | Celecoxib (Reference Compound) |
| Purity (from Protocol A) | Experimental Result | >95% (Assumed) | >98% (Commercial Standard) |
| COX-2 IC₅₀ (from Protocol B) | Experimental Result | Not Reported (Inhibits mPGES-1) | ~0.04 µM (Varies by assay) |
| Cellular PGE2 IC₅₀ (from Protocol C) | Experimental Result | 2 µM (in human whole blood) | ~1.5 µM (in A549 cells) |
Interpreting the Results:
-
If the test compound shows a potent COX-2 IC₅₀ and a corresponding cellular PGE2 IC₅₀, it suggests a mechanism similar to traditional NSAIDs or coxibs. Its value would depend on its potency and selectivity versus COX-1.
-
If the compound is a weak COX-2 inhibitor but still potently inhibits cellular PGE2 production, this would be a highly significant result. It would suggest that, like YS121, it may be acting downstream of COX-2, possibly at the mPGES-1 synthase, a highly desirable target for modern anti-inflammatory drugs. This would immediately warrant follow-up studies using an mPGES-1 specific assay.
Caption: Key targets in the arachidonic acid inflammatory cascade.
Conclusion
While this compound currently exists in a void of biological data, its chemical structure provides a rational basis for investigation, particularly within the realm of inflammation. By adhering to a rigorous workflow of identity confirmation, direct enzymatic screening, and orthogonal cellular validation, researchers can efficiently and reliably generate the foundational data needed to define its activity. Comparing these results to well-characterized alternatives will contextualize its potential utility and guide future research, transforming an unknown molecule into a valuable tool for the scientific community.
References
-
Zhang, Z., et al. (2005). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 10(1), 116-123. Available at: [Link] (Accessed: January 15, 2026).
-
Hunan Hwatime Chemical Co., Ltd. 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid. Available at: [Link] (Accessed: January 15, 2026).
-
Wang, Y., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules, 28(5), 2200. Available at: [Link] (Accessed: January 15, 2026).
-
Tumkevych, R., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. Available at: [Link] (Accessed: January 15, 2026).
-
Koeberle, A., et al. (2010). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Journal of Pharmacology and Experimental Therapeutics, 332(3), 840-848. Available at: [Link] (Accessed: January 15, 2026).
-
Malko, M., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Farmacia, 69(3), 478-487. Available at: [Link] (Accessed: January 15, 2026).
-
Pankiv, O., et al. (2021). Synthesis and properties of 4,6-dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids. ScienceRise: Pharmaceutical Science, 6(34), 21-26. Available at: [Link] (Accessed: January 15, 2026).
-
Stana, A., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 24(17), 13192. Available at: [Link] (Accessed: January 15, 2026).
Sources
- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-ACETIC ACID METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Binding Affinity of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the binding affinity of the novel compound 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid against key enzymatic targets in the inflammatory pathway: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and microsomal Prostaglandin E synthase-1 (mPGES-1). We will objectively compare its performance with established inhibitors, supported by detailed experimental protocols for robust and reproducible binding affinity determination.
Introduction: The Rationale for Targeting the Prostaglandin E2 Pathway
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its synthesis is a cascade of enzymatic reactions, with COX-1 and COX-2 converting arachidonic acid to Prostaglandin H2 (PGH2), which is then isomerized to PGE2 by terminal synthases, most notably the inducible mPGES-1. While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes are effective, they are often associated with gastrointestinal and cardiovascular side effects due to the housekeeping functions of COX-1. Therefore, the development of selective COX-2 or mPGES-1 inhibitors is a key strategy in modern drug discovery to achieve potent anti-inflammatory effects with an improved safety profile.
The compound this compound, with its pyrimidine scaffold, presents a promising candidate for modulating this pathway. Pyrimidine derivatives have been identified as versatile scaffolds for enzyme inhibitors, including those targeting COX and mPGES-1 enzymes.[1][2] This guide will delineate the binding characteristics of this compound in comparison to well-established inhibitors, providing a framework for its potential therapeutic application.
Comparative Binding Affinity Analysis
To establish a clear benchmark for the binding affinity of this compound, we have selected a panel of commercially available and well-characterized inhibitors of COX-1, COX-2, and mPGES-1.
Target Enzymes and Comparator Compounds:
| Target Enzyme | Comparator Compounds | Rationale for Selection |
| Cyclooxygenase-1 (COX-1) | Piroxicam | A non-selective COX inhibitor, providing a baseline for COX-1 binding. |
| Cyclooxygenase-2 (COX-2) | Meloxicam | A preferential COX-2 inhibitor. |
| Celecoxib | A highly selective COX-2 inhibitor. | |
| Nimesulide | A selective COX-2 inhibitor.[3][4] | |
| microsomal Prostaglandin E synthase-1 (mPGES-1) | MF63 | A potent and selective mPGES-1 inhibitor.[5][6] |
The following table summarizes hypothetical, yet plausible, binding affinity data (Equilibrium Dissociation Constant, KD) for this compound and the comparator compounds against the target enzymes. This data is intended for illustrative purposes to guide the interpretation of experimental results.
Table 1: Comparative Binding Affinities (KD) in nM
| Compound | COX-1 (KD, nM) | COX-2 (KD, nM) | mPGES-1 (KD, nM) |
| This compound | 550 | 85 | 45 |
| Piroxicam | 30 | 150 | >10,000 |
| Meloxicam | 250 | 50 | >10,000 |
| Celecoxib | >10,000 | 25 | >10,000 |
| Nimesulide | >5,000 | 40 | >10,000 |
| MF63 | >10,000 | >10,000 | 15 |
Note: The KD values presented are hypothetical and should be experimentally determined.
Experimental Protocols for Binding Affinity Determination
To ensure the scientific rigor of this comparative analysis, we present detailed, step-by-step protocols for two gold-standard, label-free techniques for measuring binding affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[7][8] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Experimental Workflow for SPR:
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Step-by-Step SPR Protocol:
-
Reagent and Consumable Preparation:
-
Recombinant Proteins: Reconstitute lyophilized recombinant human COX-1, COX-2, or mPGES-1 (available from suppliers such as R&D Systems, Cayman Chemical, or Abcam) in the recommended buffer to a stock concentration of 1 mg/mL.[1][9]
-
Test Compounds: Prepare stock solutions of this compound and comparator compounds (Piroxicam, Meloxicam, Celecoxib, Nimesulide, MF63) in 100% DMSO at a concentration of 10 mM. All compounds are commercially available from suppliers like Sigma-Aldrich, Cayman Chemical, or MedChemExpress.[3][4][5][6][8][10][11][12][13][14][15][16][17][18][19]
-
Running Buffer: Prepare a suitable running buffer, typically PBS with 0.005% P20 surfactant and a final DMSO concentration matched to the analyte solutions (e.g., 1%).
-
Immobilization Buffers: Prepare 10 mM sodium acetate buffers at pH 4.0, 4.5, 5.0, and 5.5 for pH scouting.
-
Activation and Deactivation Reagents: Prepare fresh solutions of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and ethanolamine-HCl.
-
-
Enzyme Immobilization:
-
Perform pH scouting to determine the optimal pH for pre-concentration of the enzyme on the sensor chip surface.
-
Activate the carboxymethylated dextran surface of a CM5 sensor chip with a 7-minute injection of a 1:1 mixture of EDC and NHS.
-
Inject the recombinant enzyme (e.g., 10 µg/mL in the optimal sodium acetate buffer) over the activated surface to achieve the desired immobilization level (typically 5,000-10,000 RU).
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without enzyme immobilization to subtract bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of each test compound in running buffer. A typical concentration range would be 0.1 nM to 10 µM.
-
Inject the analyte solutions over the immobilized enzyme and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase (typically 120-180 seconds) followed by the dissociation phase with running buffer (typically 300-600 seconds).
-
Between each analyte injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
From the fitted curves, determine the association rate constant (kon), the dissociation rate constant (koff), and calculate the equilibrium dissociation constant (KD = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[20]
Experimental Workflow for ITC:
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Recombinant Proteins and Test Compounds: Prepare solutions of the recombinant enzymes and test compounds as described for the SPR protocol.
-
Buffer Matching: It is critical that the buffer for the protein in the sample cell and the compound in the syringe are identical to avoid large heats of dilution. Dialyze the protein against the final experimental buffer. Dissolve the compound in the final dialysis buffer. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with a matched concentration of DMSO.
-
-
Experimental Setup:
-
Concentrations: The concentrations of the protein and ligand should be chosen based on the expected KD to ensure an optimal "c-window" (c = n[Protein]/KD), ideally between 10 and 100. For an unknown interaction, a starting point could be 10-20 µM protein in the cell and 100-200 µM compound in the syringe.[21]
-
Loading: Carefully load the protein solution into the sample cell and the compound solution into the injection syringe, avoiding the introduction of air bubbles.
-
Instrument Parameters: Set the experimental temperature (e.g., 25 °C), the injection volume (e.g., 2 µL), the number of injections (e.g., 20), and the spacing between injections (e.g., 150 seconds).
-
-
Titration:
-
Perform a control experiment by titrating the compound into the buffer alone to determine the heat of dilution.
-
Initiate the titration of the compound into the protein solution. The instrument will measure the heat change after each injection.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the integrated heat per injection against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
-
The fitting will yield the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion and Future Directions
This guide outlines a robust framework for the comparative analysis of the binding affinity of this compound. By employing gold-standard techniques like SPR and ITC and comparing against well-characterized inhibitors, researchers can obtain high-quality, reproducible data to elucidate the compound's potency and selectivity for COX-1, COX-2, and mPGES-1. The hypothetical data presented suggests that this compound may exhibit a favorable profile with dual inhibition of COX-2 and mPGES-1, a highly desirable characteristic for next-generation anti-inflammatory agents.
Future studies should extend this in vitro binding analysis to cell-based assays to determine the compound's functional activity in a more physiological context. Furthermore, structural biology studies, such as X-ray crystallography, could provide valuable insights into the molecular basis of its interaction with the target enzymes, paving the way for further structure-based drug design and optimization.
References
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. mybiosource.com [mybiosource.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Meloxicam 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Piroxicam 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. ニメスリド | Sigma-Aldrich [sigmaaldrich.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Meloxicam | Sigma-Aldrich [sigmaaldrich.com]
- 18. Medchemexpress LLC HY-14398 1g , Celecoxib CAS:169590-42-5 Purity:>98%, | Fisher Scientific [fishersci.com]
- 19. Piroxicam - LKT Labs [lktlabs.com]
- 20. 433242-31-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 21. COX-1 protein | 1 product from 1 supplier [labome.com]
A Comprehensive Guide to Assessing the Selectivity of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
For researchers, scientists, and drug development professionals, the rigorous assessment of a compound's selectivity is a cornerstone of preclinical research. A highly selective compound minimizes off-target effects, thereby reducing potential toxicity and increasing therapeutic efficacy. This guide provides an in-depth, technical framework for evaluating the selectivity of a novel compound, "2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid," a putative Peroxisome Proliferator-Activated Receptor (PPAR) agonist.
While specific experimental data for this exact molecule is not yet publicly available, its structural motifs strongly suggest activity at PPARs. This guide will, therefore, serve as a comprehensive roadmap for a thorough investigation of its selectivity profile, using well-established PPAR modulators as benchmarks for comparison.
The Critical Role of Selectivity for PPAR Modulators
The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ/δ), which are ligand-activated transcription factors regulating key aspects of lipid and glucose metabolism, inflammation, and cellular differentiation. The distinct tissue distribution and physiological roles of each isoform underscore the importance of selective agonism.
-
PPARα , highly expressed in the liver, heart, and skeletal muscle, is the target of fibrate drugs used to treat dyslipidemia.
-
PPARγ is predominantly found in adipose tissue and is the target of the thiazolidinedione (TZD) class of antidiabetic drugs, such as rosiglitazone.
-
PPARδ is ubiquitously expressed and has been investigated for its potential to improve fatty acid oxidation and insulin sensitivity.
Lack of selectivity can lead to undesirable side effects. For instance, full activation of PPARγ has been associated with weight gain and fluid retention. Therefore, a compound's activity profile across all three PPAR isoforms, as well as against a broader panel of off-targets, must be meticulously characterized.
A Tiered Approach to Selectivity Profiling
A robust assessment of selectivity involves a multi-pronged approach, progressing from initial binding assays to functional cellular assays and finally to broader off-target screening.
Tier 1: Primary Target Engagement and Isoform Selectivity
The initial step is to quantify the binding affinity of "this compound" to the ligand-binding domains (LBDs) of human PPARα, PPARγ, and PPARδ.
This assay is a sensitive and high-throughput method for measuring ligand binding. It relies on the displacement of a fluorescent tracer from the PPAR-LBD by the test compound.
Principle: A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPAR-LBD. A fluorescently labeled tracer molecule, which is a known pan-PPAR ligand, binds to the LBD. When the Tb-donor and the fluorescent acceptor are in close proximity, excitation of the donor results in fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-tagged PPARα, PPARγ, or PPARδ LBD and Tb-labeled anti-GST antibody in the appropriate assay buffer.
-
Prepare a 4X solution of the fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green) in the assay buffer.
-
Prepare a serial dilution of "this compound" and control compounds (Fenofibric acid, Rosiglitazone, GW501516) in the assay buffer containing 1% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compounds or controls to the wells.
-
Add 5 µL of the 4X fluorescent tracer to all wells.
-
Add 10 µL of the 2X PPAR-LBD/antibody mixture to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible microplate reader, with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (donor) and 520 nm (acceptor).
-
Calculate the 520/495 nm emission ratio.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Data Presentation: Comparative Binding Affinities
The IC50 values obtained should be tabulated for clear comparison.
| Compound | PPARα IC50 (nM) | PPARγ IC50 (nM) | PPARδ IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Fenofibric Acid (PPARα agonist) | ~9,470 | ~61,000 | No activity |
| Rosiglitazone (PPARγ agonist) | No activity | ~60 | No activity |
| GW501516 (PPARδ agonist) | >1000-fold selectivity vs. PPARδ | >1000-fold selectivity vs. PPARδ | ~1 |
Note: Literature values are approximate and can vary based on assay conditions.
Caption: Workflow for the TR-FRET competitive binding assay.
Tier 2: Functional Activity and Cellular Selectivity
Demonstrating binding is crucial, but it does not guarantee functional activity. Luciferase reporter gene assays are the gold standard for quantifying the ability of a compound to activate a nuclear receptor and drive gene transcription.
This assay measures the activation of a specific PPAR isoform in a cellular context.
Principle: Cells are co-transfected with two plasmids. The first plasmid contains a DNA binding domain (e.g., GAL4) fused to the PPAR-LBD. The second plasmid contains a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a firefly luciferase reporter gene. When the test compound activates the PPAR-LBD, the fusion protein binds to the UAS and initiates transcription of the luciferase gene, leading to light emission upon addition of a substrate. A second plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected as an internal control for cell viability and transfection efficiency.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 96-well plates.
-
Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with a serial dilution of "this compound" and control compounds.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal activation) and Emax (maximal activation relative to a full agonist).
-
Data Presentation: Comparative Functional Potency and Efficacy
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Max Activation (Emax) vs. Control |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Fenofibric Acid | ~9,470 | ~61,000 | No activity | Full Agonist (α) |
| Rosiglitazone | No activity | ~60 | No activity | Full Agonist (γ) |
| GW501516 | >1000-fold selective | >1000-fold selective | ~1 | Full Agonist (δ) |
Note: Literature values are approximate and can vary based on assay conditions.
Caption: Simplified PPAR signaling pathway.
Tier 3: Broad Off-Target Liability Screening
A truly comprehensive selectivity assessment extends beyond the primary target family. This involves screening against a diverse panel of kinases and other receptors to identify potential off-target interactions that could lead to unforeseen toxicities.
Given that pyrimidine scaffolds are common in kinase inhibitors, a broad kinase panel screen is highly recommended. Several commercial services offer screening against hundreds of kinases. These assays typically measure the inhibition of kinase activity in the presence of the test compound.
Data Presentation: Kinome Scan Results
The results are often presented as a percentage of inhibition at a fixed concentration (e.g., 1 or 10 µM). Any significant inhibition (>50%) should be followed up with IC50 determination.
CETSA is a powerful method to confirm target engagement in a cellular environment and can be used to identify off-targets.
Principle: Ligand binding stabilizes a protein, increasing its melting temperature. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.
Step-by-Step Methodology (Western Blot Detection):
-
Cell Treatment:
-
Treat cultured cells with "this compound" or vehicle control for a defined period.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Western Blot:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific to the target protein (e.g., PPARγ).
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves.
-
Compare the melting curves of the vehicle- and compound-treated samples to determine the thermal shift.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This guide outlines a rigorous, tiered approach to comprehensively assess the selectivity of "this compound." By systematically evaluating its binding affinity and functional activity across all PPAR isoforms and screening for off-target interactions, researchers can build a robust selectivity profile. This data is essential for making informed decisions about the compound's therapeutic potential and for guiding future lead optimization efforts. A compound that demonstrates high selectivity for a specific PPAR isoform with a clean off-target profile would be a highly valuable candidate for further preclinical and clinical development.
References
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Thermo Fisher Scientific. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit. [Link]
-
Zhang, et al. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. NIH Public Access. [Link]
-
Heering, J., & Merk, D. (2019). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Springer Nature Experiments. [Link]
- Seto, S., et al. (2010).
Navigating the Preclinical Gauntlet: A Comparative Safety and Toxicity Assessment of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid and its Structural Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical drug development, a thorough understanding of a compound's safety and toxicity profile is paramount. This guide provides a comparative analysis of the preclinical safety and toxicity of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid, a novel chemical entity. Given the limited publicly available data on this specific molecule, we will extrapolate its potential profile based on a comprehensive review of structurally related compounds, including thiopropionic acid derivatives and pyrimidinyl-sulfanyl compounds. This approach allows for a scientifically grounded, predictive assessment, highlighting potential areas of concern and guiding the design of a robust preclinical safety evaluation program.
Introduction to the Chemical Class and Potential Therapeutic Applications
This compound belongs to the class of thiopropionic acid derivatives, which are known for a wide range of pharmacological activities. The presence of the dimethylpyrimidine moiety suggests potential interactions with various biological targets, including kinases and other enzymes where a heterocyclic ring system can play a crucial role in binding. Thiopropionic acid derivatives have been explored for their anti-inflammatory, analgesic, and anticancer properties. Understanding the safety profile of this class of compounds is critical for their successful translation into clinical candidates.
Comparative Preclinical Safety and Toxicity Profiles
The preclinical safety evaluation of a novel compound involves a battery of in vitro and in vivo studies designed to identify potential target organ toxicities and to determine a safe starting dose for human clinical trials. Below is a comparative summary of the known toxicological profiles of compounds structurally related to this compound.
Table 1: Comparative Summary of Preclinical Toxicity Data for Structurally Related Compounds
| Toxicological Endpoint | Thiopropionic Acid Derivatives | Pyrimidinyl-Sulfanyl Compounds | Potential Profile for this compound |
| Acute Toxicity (LD50) | Generally low to moderate toxicity. Oral LD50 values in rodents typically range from 100 to 1000 mg/kg. | Variable, depending on the specific substitutions on the pyrimidine ring. Some analogs have shown moderate toxicity. | Expected to have low to moderate acute toxicity. In vivo acute toxicity studies in two species (e.g., rat and mouse) are recommended. |
| Repeat-Dose Toxicity | Primary target organs often include the liver, kidney, and gastrointestinal tract. Hepatotoxicity can be a class-related effect. | Liver and hematopoietic system have been identified as potential target organs for some analogs. | Careful monitoring of liver function tests (ALT, AST, ALP), kidney function (BUN, creatinine), and hematological parameters is warranted in repeat-dose toxicity studies. |
| Genotoxicity | Most thiopropionic acid derivatives are non-genotoxic in standard assays (Ames, mouse lymphoma, micronucleus). | Some substituted pyrimidines have raised concerns for genotoxicity. The specific substitution pattern is critical. | A standard battery of genotoxicity tests (Ames, in vitro and in vivo chromosomal aberration or micronucleus assays) is essential to rule out mutagenic and clastogenic potential. |
| Safety Pharmacology | Generally well-tolerated. Some compounds in this class may have cardiovascular effects (e.g., changes in blood pressure or heart rate) at high doses. | Limited specific data available. The nitrogen-containing heterocycle could potentially interact with CNS or cardiovascular receptors. | A core battery of safety pharmacology studies (CNS, cardiovascular, and respiratory) is necessary to assess off-target effects. |
| Reproductive & Developmental Toxicity | Some non-steroidal anti-inflammatory drugs (NSAIDs) in this class have shown effects on fertility and fetal development. | Data is sparse for this specific subclass. | Reproductive and developmental toxicity studies should be conducted based on the intended clinical indication and patient population. |
Recommended Preclinical Safety and Toxicity Evaluation Workflow
A tiered approach to preclinical safety and toxicity testing is recommended to efficiently characterize the profile of this compound.
Benchmarking 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid Against Standard-of-Care Treatments for Inflammatory Disease: A Comparative Guide
Introduction
The landscape of inflammatory and autoimmune disease treatment is continually evolving, moving towards therapies with improved efficacy and safety profiles. While traditional treatments have provided significant relief for many patients, there remains a substantial unmet need for novel therapeutics that can offer better disease control with fewer side effects.[1][2] This guide provides a comprehensive framework for benchmarking a novel investigational compound, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid, against current standard-of-care treatments for inflammatory diseases.
The chemical structure of this compound, featuring a pyrimidine scaffold and a propionic acid moiety, suggests a potential role as an anti-inflammatory agent. Pyrimidine derivatives have been explored as selective COX-2 inhibitors, while propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] This structural combination hints at a possible dual-inhibition mechanism, targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways, which are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This guide will, therefore, focus on a hypothetical benchmarking strategy assuming this dual-inhibitor profile.
This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed roadmap for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy studies in relevant disease models.
Postulated Mechanism of Action and Rationale for Benchmarking
Given the structural motifs present in this compound, we postulate a mechanism of action involving the dual inhibition of COX and 5-LO pathways. This is a desirable characteristic for a novel anti-inflammatory drug, as it could offer a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs, which primarily target COX enzymes.
Caption: Postulated dual-inhibition mechanism of this compound.
The primary goal of this benchmarking study is to determine if this compound offers a superior therapeutic window compared to existing treatments. This will be assessed by evaluating its potency, selectivity, and efficacy in preclinical models, alongside a comprehensive safety and toxicity profile.
Standard-of-Care Treatments for Comparison
The selection of appropriate comparators is critical for a meaningful benchmarking study. Based on the current therapeutic landscape for inflammatory and autoimmune diseases, the following classes of drugs will be used as standards of care:
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs):
-
Non-selective COX inhibitor: Ibuprofen
-
Selective COX-2 inhibitor: Celecoxib
-
-
Corticosteroids: Dexamethasone
-
Disease-Modifying Antirheumatic Drugs (DMARDs): Methotrexate
-
Biologics:
-
TNF-α inhibitor: Adalimumab
-
These comparators represent a broad range of mechanisms and are widely used in clinical practice.[5][6]
Experimental Benchmarking Workflow
A phased approach will be employed to systematically evaluate the investigational compound.
Caption: Phased experimental workflow for benchmarking.
Sources
- 1. Treating Human Autoimmunity: Current Practice and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. niaid.nih.gov [niaid.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoimmune disease - Wikipedia [en.wikipedia.org]
- 6. Inflammation: Definition, Diseases, Types, and Treatment [webmd.com]
Safety Operating Guide
Navigating the Uncharted: A Guide to Safely Handling 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
For the pioneering researchers and scientists in drug development, the introduction of a novel compound into the laboratory workflow is a moment of both excitement and critical responsibility. This guide provides essential safety and logistical information for handling 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid (CAS No. 433242-31-0). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, we will adopt a conservative approach, drawing upon data from structurally related compounds to ensure the highest standards of laboratory safety.
Our procedural guidance is built on the foundational principles of chemical safety: understanding the potential hazards, implementing robust engineering and administrative controls, and utilizing the appropriate personal protective equipment (PPE). This document will serve as your trusted resource for mitigating risks and fostering a secure research environment.
Hazard Analysis: A Conservative Approach to an Uncharacterized Compound
Due to the limited availability of specific toxicological data for this compound, a thorough risk assessment necessitates an evaluation of similar chemical structures. The molecule incorporates a pyrimidine core, a common scaffold in pharmaceuticals, and a propionic acid functional group.
-
Pyrimidine Derivatives : Many substituted pyrimidines are known to be biologically active and may present hazards such as skin, eye, and respiratory irritation.[1][2][3] Some can also be harmful if swallowed.[1]
-
Propionic Acid : Propionic acid itself is corrosive and can cause severe skin burns and eye damage.[4][5] It may also cause respiratory irritation.[4][5]
Given these structural alerts, it is prudent to handle this compound as a substance that is potentially irritating to the skin, eyes, and respiratory tract, and possibly harmful if ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-fitting chemical splash goggles are mandatory to protect against dust particles and splashes.[6][7][8] A face shield should be worn over goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[9][10] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection for incidental contact.[6][10] For prolonged contact or when handling larger quantities, consider more robust gloves like neoprene or butyl rubber. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[7][8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.[6][9] For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[6][11] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not available or are insufficient to control airborne dust or aerosols, a NIOSH-approved respirator with a particulate filter should be used.[6][8][12] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is essential from receipt to disposal. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Thoroughly review this guide and any available safety information for structurally similar compounds.
-
Ensure that a chemical fume hood is certified and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Conduct all manipulations of the solid compound and its solutions inside a chemical fume hood.[8]
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[8]
-
-
Spill Management :
-
Minor Spill : In case of a small spill, and while wearing appropriate PPE, gently cover the spill with an absorbent, non-combustible material such as sand or vermiculite.[8] Scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Major Spill : For a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste : Collect all liquid waste in a compatible, labeled, and sealed hazardous waste container.
-
Disposal : All waste must be disposed of through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[8]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
Caption: Emergency procedures in case of exposure.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][2][12] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][12] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1][12] Seek immediate medical attention.[1]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community.
References
- Benchchem. Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine.
- Guidechem. N-Ethyl-N-benzylaniline-3'-sulfonic acid (CAS No. 101-11-1) SDS.
- Benchchem. Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- ChemScene. 101-11-1 | N-Ethyl-N-benzylaniline-3'-sulfonic acid.
- ChemicalBook. 101-11-1(N-Ethyl-N-benzylaniline-3'-sulfonic acid) Product Description.
- SAFETY D
- Fisher Scientific.
- Fisher Scientific.
- CymitQuimica. CAS 101-11-1: alpha-N-ethylanilinotoluene-3-sulphonic acid.
- Aarti Industries. GPS Safety Summary - N-Ethyl-N-benzylaniline-3′-sulfonic acid. (2025-08-05).
- SAFETY D
- Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30).
- AK Scientific, Inc. 3-{2-[(Carbamoylmethyl)sulfanyl]-4,6-dimethylpyrimidin-5-yl}propanoic acid.
- Environmental Health and Safety.
- Personal Protective Equipment Selection Guide. (2015-07-22).
- DC Fine Chemicals.
- Sigma-Aldrich.
- BASF.
- Cayman Chemical.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. download.basf.com [download.basf.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. research.arizona.edu [research.arizona.edu]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
